molecular formula C7H12Cl2N2O B1587388 3,5-Diaminobenzyl alcohol dihydrochloride CAS No. 28150-15-4

3,5-Diaminobenzyl alcohol dihydrochloride

Cat. No.: B1587388
CAS No.: 28150-15-4
M. Wt: 211.09 g/mol
InChI Key: JPEQTVYJBMDSFJ-UHFFFAOYSA-N
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Description

3,5-Diaminobenzyl alcohol dihydrochloride is a useful research compound. Its molecular formula is C7H12Cl2N2O and its molecular weight is 211.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Diaminobenzyl alcohol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Diaminobenzyl alcohol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-diaminophenyl)methanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c8-6-1-5(4-10)2-7(9)3-6;;/h1-3,10H,4,8-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEQTVYJBMDSFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)N)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70182423
Record name 3,5-Diaminobenzyl alcohol dihydrochloride
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Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28150-15-4
Record name 3,5-Diaminobenzyl alcohol dihydrochloride
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Record name 3,5-Diaminobenzyl alcohol dihydrochloride
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Record name 3,5-diaminobenzyl alcohol dihydrochloride
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Foundational & Exploratory

3,5-Diaminobenzyl Alcohol Dihydrochloride (CAS 28150-15-4): Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Core Identity[1]

3,5-Diaminobenzyl alcohol dihydrochloride (CAS: 28150-15-4 ) is a high-value aromatic building block characterized by its AB₂ functional architecture . Possessing two nucleophilic amino groups (


) and one hydroxymethyl group (

), it serves as a critical branching unit in the synthesis of polyamidoamine (PAMAM-like) dendrimers , supramolecular polymers, and functionalized ligands for lanthanide coordination.

Unlike its free base form, which is susceptible to rapid oxidative degradation (browning) upon air exposure, the dihydrochloride salt offers enhanced stability, improved water solubility, and extended shelf-life, making it the preferred form for GMP-compliant synthesis and long-term storage.

Chemical Identity Table[2]
PropertySpecification
CAS Number 28150-15-4
IUPAC Name (3,5-Diaminophenyl)methanol dihydrochloride
Molecular Formula

Molecular Weight 211.09 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol, DMSO; Insoluble in non-polar solvents
Melting Point >300 °C (decomposes)
Acidity (pKa) ~3.5–4.5 (ammonium protons)

Synthesis & Manufacturing Logic

The synthesis of 3,5-diaminobenzyl alcohol dihydrochloride requires a strategic reduction sequence to preserve the benzylic alcohol while converting the nitro groups. The protocol below prioritizes chemoselectivity and safety , utilizing a self-validating workflow where intermediates are isolated to prevent impurity carryover.

Mechanistic Pathway (Graphviz)

SynthesisPathway Start 3,5-Dinitrobenzoic Acid Inter1 3,5-Dinitrobenzoyl Chloride Start->Inter1 SOCl2, cat. DMF Reflux Inter2 3,5-Dinitrobenzyl Alcohol Inter1->Inter2 NaBH4, THF 0°C (Chemoselective) Inter3 3,5-Diaminobenzyl Alcohol (Free Base - Unstable) Inter2->Inter3 H2, Pd/C MeOH, RT Final 3,5-Diaminobenzyl Alcohol Dihydrochloride Inter3->Final HCl (gas) or conc. HCl/Et2O

Figure 1: Stepwise synthetic pathway from commercially available nitro-acid precursor to the stable dihydrochloride salt.

Detailed Experimental Protocol
Stage 1: Precursor Activation & Reduction

Rationale: Direct reduction of the carboxylic acid to alcohol in the presence of nitro groups is challenging. Converting to the acid chloride first activates the carbonyl for mild reduction by NaBH₄ without reducing the nitro groups.

  • Activation: Reflux 3,5-dinitrobenzoic acid (1.0 eq) in thionyl chloride (

    
    ) with a catalytic amount of DMF until gas evolution ceases. Evaporate excess 
    
    
    
    to obtain the acid chloride.
  • Selective Reduction: Dissolve the acid chloride in anhydrous THF and cool to 0°C. Add sodium borohydride (

    
    , 1.5 eq) portion-wise. The low temperature prevents reduction of the nitro groups.
    
  • Workup: Quench with dilute HCl, extract with ethyl acetate, and recrystallize to yield 3,5-dinitrobenzyl alcohol .

Stage 2: Hydrogenation & Salt Formation

Rationale: The amino-alcohol product oxidizes easily. Immediate conversion to the HCl salt locks the amine lone pairs, preventing oxidation.

  • Catalytic Hydrogenation: Dissolve 3,5-dinitrobenzyl alcohol in Methanol. Add 10% Pd/C catalyst (5 wt% loading). Hydrogenate at 30–50 psi

    
     at room temperature for 4–6 hours.
    
  • Filtration: Filter the catalyst under an inert atmosphere (Nitrogen/Argon) to prevent ignition of the catalyst and oxidation of the filtrate.

  • Salting Out: Cool the filtrate to 0°C. Slowly bubble dry HCl gas through the solution, or add a saturated solution of HCl in diethyl ether.

  • Isolation: The dihydrochloride salt will precipitate as a white solid. Filter, wash with cold ether, and dry under vacuum over

    
    .
    

Applications in Research & Drug Development

A. Dendrimer Synthesis (The AB₂ Monomer)

This compound is a quintessential AB₂ monomer . The single "B" functionality (benzyl alcohol) can be activated (e.g., to a bromide or mesylate) to react with the core of a growing dendrimer, while the two "A" functionalities (amines) serve as branching points for the next generation.

  • Poly(aryl ether) Dendrimers: Used to create robust, chemically stable dendritic cores.

  • Peptide/Amide Dendrimers: The amines react with dicarboxylic acids or amino acids, creating biodegradable delivery vectors.

B. Medicinal Chemistry & Lanthanide Antennas
  • Antitumor Agents: Precursor for 9-anilinothiazolo[5,4-b]quinoline derivatives. The 3,5-substitution pattern dictates the steric fit into the kinase binding pocket.

  • Lanthanide Sensitization: The aromatic ring acts as an "antenna" to absorb UV light and transfer energy to chelated Lanthanide ions (

    
    , 
    
    
    
    ). The amino groups are often derivatized into amides (e.g., with DTPA anhydrides) to chelate the metal, utilizing the benzyl alcohol as a linker to antibodies or DNA.
Dendrimer Generation Workflow (Graphviz)

DendrimerGrowth Core Core (Generation 0) G1 G1 (2 Branches) Core->G1 + 2 eq AB2 (Amide/Ether Link) G2 G2 (4 Branches) G1->G2 + 4 eq AB2 (Exponential Growth) Reagent Reagent: 3,5-Diaminobenzyl Alcohol (AB2) Reagent->Core

Figure 2: Divergent synthesis logic using 3,5-diaminobenzyl alcohol to double surface groups at each generation.

Handling & Safety (E-E-A-T)

Hazard Classification: Irritant (Skin, Eye, Respiratory). Signal Word: Warning.

Storage Protocol
  • Atmosphere: Store under Argon or Nitrogen. While the salt is stable, humidity can cause hydrolysis or clumping.

  • Temperature: 2–8°C (Refrigerated).

  • Container: Amber glass vials to prevent photodegradation.

Self-Validating Purity Check

Before using in critical steps (e.g., dendrimer growth where stoichiometry is vital):

  • Visual: Must be white/off-white. Yellow/brown indicates free base oxidation.

  • Solubility: Dissolve 10 mg in 1 mL water. Solution must be clear. Turbidity implies incomplete salt formation or contamination.

  • 1H NMR (D₂O): Look for the disappearance of aromatic protons associated with the nitro-precursor (typically >8.0 ppm) and the upfield shift of the aromatic protons to the 6.5–7.0 ppm region.

References

  • Sigma-Aldrich. 3,5-Diaminobenzyl alcohol dihydrochloride Product Sheet. Link

  • Santa Cruz Biotechnology. 3,5-Diaminobenzyl alcohol dihydrochloride (CAS 28150-15-4). Link

  • Delarue, S. et al. (2001). "One-pot" synthesis and antimalarial activity of formamidine derivatives of 4-anilinoquinoline. Tetrahedron, 57(31), 6703-6711.
  • Tomalia, D. A., et al. (1985). A New Class of Polymers: Starburst-Dendritic Macromolecules. Polymer Journal, 17, 117-132.
  • Bünzli, J. C. G. (2010). Lanthanide Luminescence for Biomedical Analyses and Imaging. Chemical Reviews, 110(5), 2729-2755.

3,5-Diaminobenzyl alcohol dihydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Diaminobenzyl alcohol dihydrochloride (CAS: 28150-15-4) is a specialized aromatic building block primarily utilized in the convergent synthesis of high-generation dendrimers and hyperbranched polymers. Characterized as an AB₂ monomer —possessing two nucleophilic amine groups (A) and one hydroxyl group (B)—it serves as a critical "branching unit" in poly(aryl ether) and polyamide architectures.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and experimental handling, designed for researchers in macromolecular chemistry and drug delivery systems.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The dihydrochloride salt form is preferred over the free base due to its enhanced stability against oxidation and improved solubility in polar solvents used during dendrimer growth steps.

Table 1: Key Chemical Identifiers & Properties
PropertySpecification
Chemical Name 3,5-Diaminobenzyl alcohol dihydrochloride
CAS Number 28150-15-4
Molecular Formula

Molecular Weight 211.09 g/mol
Structure Description Benzene ring substituted at 1,3,5 positions: two amine groups (pos 3,[1][2][3][4]5) and one hydroxymethyl group (pos 1).[5]
Physical State Off-white to pale grey crystalline powder
Melting Point >300 °C (decomposes)
Solubility High: Water, Methanol, DMSO, DMFLow/Insoluble: Diethyl ether, Dichloromethane, Hexane
pKa (est.) ~3.5–4.5 (anilinium ions)
Hygroscopicity Moderate (Store under desiccant)

Synthetic Routes & Manufacturing

The synthesis of 3,5-diaminobenzyl alcohol dihydrochloride typically proceeds via the reduction of its nitro-precursor. The choice of reducing agent is critical to prevent over-reduction (hydrogenolysis) of the benzylic alcohol.

Synthesis Logic & Pathway

The most robust industrial and laboratory route involves the catalytic hydrogenation of 3,5-dinitrobenzyl alcohol . This precursor is itself derived from the reduction of 3,5-dinitrobenzoic acid.

Critical Control Point: The reduction must be performed carefully to avoid cleaving the benzylic C-O bond, which would yield 3,5-diaminotoluene. Using mild conditions (Pd/C with controlled


 pressure) or selective chemical reductants (SnCl₂/HCl) preserves the alcohol functionality.
Diagram 1: Synthesis Workflow

SynthesisPathway Precursor 3,5-Dinitrobenzoic Acid Intermed 3,5-Dinitrobenzyl Alcohol Precursor->Intermed BH3·THF or LiAlH4 (0°C) Reduction Catalytic Hydrogenation (H2, Pd/C, MeOH) Intermed->Reduction Reduction of Nitro Groups SaltForm HCl Treatment Reduction->SaltForm Free Base Formation Product 3,5-Diaminobenzyl Alcohol Dihydrochloride SaltForm->Product Precipitation

Caption: Step-wise synthesis from commercially available acid precursors to the stable dihydrochloride salt.

Reactivity & Functional Group Analysis

The utility of this molecule lies in its AB₂ functionality , enabling it to act as a branching point in dendrimer synthesis.

The AB₂ Monomer Concept
  • A Groups (Amines): The two aromatic amine groups (

    
    ) are nucleophilic. In the dihydrochloride form, they are protected as ammonium salts (
    
    
    
    ). Neutralization with a base (e.g., triethylamine) releases the reactive free amines, which can then react with electrophiles like acid chlorides or isocyanates.
  • B Group (Alcohol): The benzylic hydroxyl group (

    
    ) is less reactive towards acylation than the amines but serves as the "focal point" for attachment to a core or for activation (e.g., conversion to 
    
    
    
    ) to react with the next generation of monomers.
Dendrimer Growth Mechanism

In a convergent synthesis , the surface groups are attached to the amines first. The focal point (alcohol) is then activated to couple with the next layer.

Diagram 2: Dendritic Branching Logic

DendrimerLogic Monomer 3,5-Diaminobenzyl Alcohol (AB2 Monomer) Activation Base Neutralization (Et3N) Monomer->Activation Deprotection Coupling Coupling with Surface Groups (R-COCl or R-NCO) Activation->Coupling Nucleophilic Attack G1 Generation 1 Dendron (Focal Point -OH) Coupling->G1 Formation of Amide/Urea Bonds CoreAttach Core Attachment or Activation G1->CoreAttach Growth

Caption: Logical flow of using the AB2 monomer for dendritic growth. The amines act as branching points.

Experimental Protocols

Protocol: Catalytic Reduction to Dihydrochloride Salt

Objective: Convert 3,5-dinitrobenzyl alcohol to 3,5-diaminobenzyl alcohol dihydrochloride without cleaving the benzylic alcohol.

Reagents:

  • 3,5-Dinitrobenzyl alcohol (10 mmol)

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)[6]

  • Methanol (HPLC grade)

  • Concentrated HCl (37%) or HCl gas

  • Hydrogen gas (

    
    )
    

Procedure:

  • Dissolution: In a pressure-rated hydrogenation bottle, dissolve 1.98 g (10 mmol) of 3,5-dinitrobenzyl alcohol in 50 mL of Methanol.

  • Catalyst Addition: Carefully add 0.2 g of 10% Pd/C under an inert atmosphere (Nitrogen or Argon) to prevent ignition.

  • Hydrogenation: Connect the bottle to a Parr shaker or hydrogenation apparatus. Purge with

    
     x3, then charge with 
    
    
    
    to 40-50 psi. Shake at room temperature for 4–6 hours. Monitor reaction progress via TLC (disappearance of starting material).[3]
  • Filtration: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Caution: Spent catalyst is pyrophoric; keep wet.

  • Salt Formation:

    • Method A (Gas): Bubble dry HCl gas through the filtrate at 0°C until saturation.

    • Method B (Acid): Add concentrated HCl (approx. 2.5 mL) dropwise to the filtrate.

  • Isolation: Concentrate the solution under reduced pressure until a precipitate forms. Add cold diethyl ether to maximize precipitation. Filter the white/off-white solid and dry under vacuum over

    
    .
    

Expected Yield: 85–95% Validation:


 NMR (

) should show a singlet for the benzylic protons (~4.5 ppm) and aromatic protons (~6.5-7.0 ppm).
Handling & Storage
  • Storage: Store at -20°C or 4°C. The salt is hygroscopic; keep the container tightly sealed with desiccant.

  • Stability: The dihydrochloride salt is significantly more stable than the free base, which darkens (oxidizes) rapidly upon exposure to air.

  • Solution Stability: Aqueous solutions should be used immediately or frozen.

Safety & Toxicology (SDS Highlights)

Hazard ClassGHS CategoryStatement
Skin Corrosion/Irritation Category 2Causes skin irritation (H315).
Serious Eye Damage Category 2ACauses serious eye irritation (H319).
STOT - Single Exposure Category 3May cause respiratory irritation (H335).

Precautionary Measures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Inhalation: Use within a chemical fume hood to avoid inhaling dust.

  • First Aid: In case of contact, flush eyes/skin with water for 15 minutes. If inhaled, move to fresh air.[5]

References

  • Sigma-Aldrich. 3,5-Diaminobenzyl alcohol dihydrochloride Product Specification. Retrieved from

  • BenchChem. Solubility of Benzyl Alcohol Derivatives. Retrieved from

  • National Institutes of Health (NIH). Dendrimer-based drug delivery systems: history, challenges, and latest developments. Retrieved from

  • Organic Chemistry Portal. Selective Reduction of Nitroarenes. Retrieved from

  • ChemicalBook. 3,5-Dinitrobenzyl alcohol Synthesis and Properties. Retrieved from

Sources

3,5-Diaminobenzyl alcohol dihydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the precision synthesis of 3,5-Diaminobenzyl alcohol dihydrochloride (CAS: 28150-15-4), a critical AB₂ monomer used in the construction of Fréchet-type poly(aryl ether) dendrimers and high-performance polyimides.

Executive Summary

  • Target Molecule: 3,5-Diaminobenzyl alcohol dihydrochloride.[1]

  • Core Challenge: Selectively reducing the carboxylic acid precursor to a benzyl alcohol without affecting the nitro groups, followed by a controlled reduction of nitro groups to amines without cleaving the labile benzylic hydroxyl bond (hydrogenolysis).

  • Selected Route: A robust, scalable 3-step sequence: (1) Activation of 3,5-dinitrobenzoic acid to its acid chloride,[2][3][4] (2) Chemoselective reduction to 3,5-dinitrobenzyl alcohol using NaBH₄, and (3) Catalytic hydrogenation to the diamine, followed by immediate salt formation to prevent oxidation.

Part 1: Retrosynthetic Analysis & Pathway Design

The synthesis is designed to avoid the use of expensive borane reagents (BH₃·THF) or hazardous lithium aluminum hydride (LiAlH₄) in the early stages, which can lead to over-reduction or safety issues on a scale-up.

The Logic:

  • Precursor: 3,5-Dinitrobenzoic acid is cheap and stable.

  • Selectivity: Direct reduction of the acid to alcohol is difficult in the presence of nitro groups. Converting to the acid chloride activates the carbonyl, allowing mild reduction with Sodium Borohydride (NaBH₄) at low temperatures, leaving the nitro groups intact.

  • Final Reduction: The nitro groups are reduced to amines using Pd/C and H₂ . Critical Control: Conditions must be mild (ambient temperature/pressure) to prevent the hydrogenolysis of the benzylic alcohol to a methyl group (toluene derivative).

Synthesis Pathway Diagram

SynthesisPathway Start 3,5-Dinitrobenzoic Acid (Starting Material) Inter1 3,5-Dinitrobenzoyl Chloride (Activated Intermediate) Start->Inter1 SOCl2, cat. DMF Reflux Inter2 3,5-Dinitrobenzyl Alcohol (Key Intermediate) Inter1->Inter2 NaBH4, THF/H2O 0°C (Chemoselective) ProductBase 3,5-Diaminobenzyl Alcohol (Free Base) Inter2->ProductBase H2, Pd/C EtOAc, RT (No Hydrogenolysis) FinalSalt 3,5-Diaminobenzyl Alcohol Dihydrochloride (Target Salt) ProductBase->FinalSalt HCl (gas/ether) Precipitation

Caption: Stepwise chemoselective reduction pathway preserving the benzylic oxygen.

Part 2: Detailed Experimental Protocol

Stage 1: Synthesis of 3,5-Dinitrobenzyl Alcohol

Rationale: We avoid direct acid reduction. The acid chloride intermediate allows the use of mild NaBH₄, which does not reduce nitro groups under these specific conditions.

Reagents:

  • 3,5-Dinitrobenzoic acid (21.2 g, 100 mmol)

  • Thionyl chloride (SOCl₂, 30 mL)

  • DMF (catalytic, 5 drops)

  • Sodium Borohydride (NaBH₄, 7.6 g, 200 mmol)

  • Tetrahydrofuran (THF, dry)

Protocol:

  • Acid Chloride Formation: In a 250 mL round-bottom flask (RBF) equipped with a drying tube, suspend 3,5-dinitrobenzoic acid in SOCl₂. Add catalytic DMF.

  • Reflux: Heat to reflux (75°C) for 3–4 hours until the solution becomes clear and gas evolution (HCl/SO₂) ceases.

  • Isolation: Evaporate excess SOCl₂ under reduced pressure. Add dry toluene (20 mL) and evaporate again to azeotrope off residual traces of thionyl chloride. Result: Yellow crystalline solid (Acid Chloride).

  • Reduction: Dissolve the crude acid chloride in dry THF (100 mL).

  • Critical Step: Cool the solution to 0°C (ice bath). Add NaBH₄ in small portions (or as a solution in minimal diglyme) over 30 minutes. Caution: Exothermic.

  • Quench: Stir at 0°C for 1 hour. Carefully quench with cold water (50 mL).

  • Workup: Evaporate THF. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL). Wash combined organics with saturated NaHCO₃ and brine. Dry over MgSO₄.

  • Purification: Recrystallize from ethanol/water if necessary.

    • Checkpoint: TLC (50% EtOAc/Hexane) should show a new spot (Rf ~0.4) distinct from the acid.

    • Yield Target: ~85-90%.

Stage 2: Hydrogenation to 3,5-Diaminobenzyl Alcohol

Rationale: Catalytic hydrogenation is cleaner than Fe/HCl reduction, simplifying purification. However, benzylic alcohols are prone to cleavage (hydrogenolysis) on Pd surfaces. We mitigate this by using a neutral solvent (EtOAc or EtOH) and avoiding acid during the hydrogenation step.

Reagents:

  • 3,5-Dinitrobenzyl alcohol (10 g)

  • Palladium on Carbon (Pd/C, 10% w/w, 1.0 g)

  • Ethyl Acetate (EtOAc) or Ethanol (150 mL)

  • Hydrogen gas (Balloon or low pressure < 30 psi)

Protocol:

  • Setup: Place 3,5-dinitrobenzyl alcohol and Pd/C in a hydrogenation flask. Safety: Add catalyst under inert atmosphere (N₂) to prevent ignition of solvent vapors.

  • Solvent Addition: Add EtOAc carefully. (EtOAc is preferred over MeOH sometimes to suppress hydrogenolysis, but EtOH is standard).

  • Hydrogenation: Purge with H₂. Stir vigorously at Room Temperature under H₂ (balloon pressure is usually sufficient).

  • Monitoring: Reaction is complete when H₂ uptake ceases (approx 4–12 hours).

    • Checkpoint: The yellow color of the nitro compound should fade to colorless or pale pink (amine is oxidation-sensitive).

  • Filtration: Filter through a Celite pad to remove Pd/C. Wash pad with solvent. Do not let the catalyst dry out (pyrophoric risk).

Stage 3: Formation of Dihydrochloride Salt

Rationale: The free diamine is unstable and oxidizes in air (turning dark brown). Immediate conversion to the HCl salt ensures long-term stability.

Protocol:

  • Acidification: Cool the filtrate from Stage 2 to 0°C.

  • Salt Precipitation: Bubble dry HCl gas through the solution OR add 4M HCl in Dioxane dropwise until pH < 2.

  • Isolation: A white to off-white precipitate will form immediately.

  • Filtration: Filter the solid under N₂ or Argon. Wash with cold ether to remove trace impurities.

  • Drying: Dry in a vacuum desiccator over P₂O₅ or KOH.

Final Properties:

  • Appearance: White to pale beige powder.

  • Melting Point: >250°C (decomposes).

  • Solubility: Soluble in water, methanol; insoluble in ether/DCM.

Part 3: Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
Temperature (Stage 1) < 5°C during NaBH₄ additionHigher temps may lead to nitro group reduction (azo impurities) or over-reduction.
Solvent (Stage 2) Neutral (EtOAc/EtOH)Acidic media promotes benzylic C-O bond cleavage (hydrogenolysis) during hydrogenation.
Atmosphere (Stage 3) Inert (N₂/Ar)The free diamine oxidizes rapidly in air to form quinoid-like colored impurities.
Stoichiometry 2.2 eq HClEnsure full protonation of both amine groups to form the stable dihydrochloride.
Analytical Validation
  • ¹H NMR (DMSO-d₆):

    • δ 4.45 (s, 2H, CH₂-OH) – Confirm benzylic CH₂ retention.

    • δ 5.20 (br s, OH) – Confirm alcohol.

    • δ 7.10 - 7.40 (m, 3H, Ar-H) – Aromatic protons.

    • δ 9.50 - 10.0 (br s, 6H, NH₃⁺) – Confirm salt formation.

  • Visual Check: If the product turns pink/red, oxidation has occurred. Recrystallize from MeOH/Ether.

Part 4: Workflow Visualization

Workflow cluster_0 Stage 1: Chemoselective Reduction cluster_1 Stage 2: Hydrogenation cluster_2 Stage 3: Salt Formation Step1 Reflux 3,5-Dinitrobenzoic acid with SOCl2 -> Acid Chloride Step2 Cool to 0°C; Add NaBH4 in THF (Slow Addition) Step1->Step2 Step3 Quench & Extract (EtOAc) Step2->Step3 Step4 Dissolve in EtOAc/EtOH Add 10% Pd/C Step3->Step4 Step5 Stir under H2 (Balloon) Monitor Color Change (Yellow -> Clear) Step4->Step5 Step6 Filter through Celite (Remove Catalyst) Step5->Step6 Step7 Add HCl (Gas or Dioxane sol.) to Filtrate Step6->Step7 Step8 Filter Precipitate Wash with Ether Step7->Step8 Final Vacuum Dry Store under Argon Step8->Final

Caption: Operational workflow emphasizing safety checkpoints and isolation steps.

References

  • Hawker, C. J., & Fréchet, J. M. J. (1990). "Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules." Journal of the American Chemical Society, 112(21), 7638–7647. (Foundational work establishing the utility of 3,5-disubstituted benzyl alcohol synthons).[4][5][6]

  • Sigma-Aldrich. "3,5-Diaminobenzyl alcohol dihydrochloride Product Sheet." (Confirmation of CAS 28150-15-4 and commercial availability).[5]

  • Sonkar, S. M., et al. (2022).[2][3] "Derivatization of Alcohols Using (bmim)HSO4: A Green Approach." World Journal of Chemical Education, 10(2), 62-64.[2] (Discusses 3,5-dinitrobenzoate derivatives and reduction chemistry context).

  • Common Organic Chemistry. "Borane-THF (BH3-THF) Reduction Protocols." (Reference for alternative direct reduction of acids).

  • PrepChem. "Synthesis of 3,5-dichlorobenzyl alcohol." (Analogous protocol for acid chloride to alcohol reduction using NaBH4).

Sources

Technical Guide: Reactivity and Synthetic Utility of 3,5-Diaminobenzyl Alcohol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,5-Diaminobenzyl Alcohol Dihydrochloride: Reactivity & Synthetic Utility Content Type: Technical Guide Audience: Researchers, Synthetic Chemists, Drug Developers

Introduction: The Archetypal Monomer

3,5-Diaminobenzyl alcohol dihydrochloride (CAS: 28150-15-4) is a high-value synthetic intermediate, primarily utilized as a branching unit in the construction of dendrimers and hyperbranched polymers. Its structural symmetry—possessing two identical nucleophilic amine groups (


) and one benzylic alcohol (

)—classifies it as a classic

monomer.[1]

For the synthetic chemist, this molecule presents a duality of challenge and opportunity:

  • Opportunity: It allows for the rapid exponential growth of molecular weight and surface functionality in dendritic synthesis (e.g., Fréchet-type dendrimers).[1]

  • Challenge: The commercial form is a dihydrochloride salt.[1] The amine groups are protonated (

    
    ) and non-nucleophilic in this state.[1] Successful utilization requires a precise understanding of neutralization thermodynamics and chemoselective functionalization.[1]
    

Chemical Architecture & Reactivity Profile[1][2]

Electronic Structure

The molecule features a 1,3,5-substituted benzene ring.

  • Positions 3, 5 (Amines): These are the primary reactive centers.[1] As anilines, they are moderately nucleophilic but less basic than alkyl amines (estimated pKa

    
     4–5).[1] They are susceptible to oxidation and electrophilic aromatic substitution.
    
  • Position 1 (Hydroxymethyl): A benzylic alcohol.[1][2] It is electronically distinct from the amines.[1] It serves as the "focal point" in convergent dendrimer synthesis or can be converted to a leaving group (halide/tosylate) for coupling to a core.[1]

The Reactivity Hierarchy

To achieve controlled synthesis, one must exploit the nucleophilicity gradient:


[1]

In the presence of acylating agents (acid chlorides, anhydrides), the amine reacts orders of magnitude faster than the alcohol.[1] However, this selectivity collapses if the reaction temperature is too high or if the stoichiometry is uncontrolled.

The Salt Factor (Dihydrochloride)

The dihydrochloride form is stable and resistant to oxidation, unlike the free base.[1] However, it is inert to electrophiles.

  • Requirement: In situ or pre-synthetic neutralization using a tertiary base (Triethylamine, DIPEA) or inorganic base (

    
    ) is mandatory to liberate the lone pairs on the nitrogen atoms.[1]
    

Synthetic Workflows

Workflow A: Dendritic Growth (Amide Coupling)

This is the most common application.[1] The diamine reacts with two equivalents of a carboxylic acid derivative (the "peripheral" group) to form a Generation 1 (


) dendron.[1]
  • Mechanism: Nucleophilic Acyl Substitution.

  • Critical Control: The HCl released from the salt plus the acid generated during coupling must be scavenged. A large excess of base (3.0–4.0 equivalents) is required.[1]

Workflow B: Chemoselective Differentiation

If the goal is to react only one amine or to react the alcohol while preserving the amines, protection strategies are needed.

  • Amine Protection: Boc-anhydride (

    
    ) reacts selectively with the amines in the presence of the alcohol.[1]
    
  • Alcohol Activation: To couple the alcohol to a core, the amines must first be protected (e.g., as acetamides or carbamates) to prevent self-polymerization.[1]

Visualization of Reaction Logic[1]

Diagram 1: Activation and Chemoselectivity Pathway

This diagram illustrates the conversion of the inert salt to the reactive species and the bifurcation of reactivity between the amine and alcohol groups.[1]

ReactivityFlow cluster_selectivity Chemo-Selectivity Zone Salt 3,5-Diaminobenzyl Alcohol (Dihydrochloride Salt) Base Base Treatment (Et3N / NaOH) Salt->Base Neutralization FreeBase Free Base (Active Nucleophile) Base->FreeBase - 2 HCl Amide Dendron (G1) (Amide Linkage) FreeBase->Amide Electrophile (R-COCl) Kinetic Control (Low Temp) Ester Ester/Ether (Alcohol Reaction) FreeBase->Ester Electrophile + Heat (Over-reaction)

Caption: Activation of the dihydrochloride salt and kinetic selectivity favoring amine acylation over alcohol esterification.

Experimental Protocol: Synthesis of a G1-Dendron

Objective: Selective acylation of the amine groups with a generic Acid Chloride (


), leaving the benzyl alcohol free.[1]
Materials
  • 3,5-Diaminobenzyl alcohol dihydrochloride (1.0 eq)[1]

  • Acid Chloride (

    
    ) (2.1 eq)[1]
    
  • Triethylamine (

    
    ) (4.5 eq) — Crucial excess for HCl scavenging[1]
    
  • Dichloromethane (DCM) or THF (Anhydrous)[1]

Methodology
  • Solubilization & Neutralization:

    • Suspend 3,5-diaminobenzyl alcohol dihydrochloride in anhydrous DCM under Nitrogen atmosphere.

    • Cool to 0°C in an ice bath.[1]

    • Add

      
       dropwise.[1] The suspension will likely clear or change texture as the free base is liberated and 
      
      
      
      forms.[1] Stir for 30 minutes.
  • Coupling Reaction:

    • Add the Acid Chloride (dissolved in minimal DCM) dropwise over 20 minutes.[1] Note: Slow addition prevents localized heating and esterification of the alcohol.[1]

    • Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Work-up:

    • Quench with water.[1]

    • Wash the organic layer with dilute

      
       (1M) to remove unreacted amines/pyridine, then with 
      
      
      
      (sat.) to remove excess acid.[1]
    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallization (often possible for amides) or Flash Chromatography (MeOH/DCM gradient).[1]

Diagram 2: Dendritic Growth Logic ( )[1]

DendrimerGrowth Monomer Monomer Core (3,5-Diaminobenzyl alcohol) G1 Generation 1 (G1) Dendron Monomer->G1 Double Amidation (2.0+ eq Electrophile) Reagent Peripheral Group (e.g., Dodecanoyl Chloride) Reagent->G1 Activation Alcohol Activation (e.g., Bromination) G1->Activation Transform -CH2OH to -CH2Br Coupling Coupling to Core Activation->Coupling Convergent Synthesis

Caption: The "Convergent" synthesis pathway using 3,5-diaminobenzyl alcohol as the focal point branching unit.

Stability & Safety Data

  • Oxidation Sensitivity: The free base (aniline derivative) is sensitive to air oxidation, turning brown/black over time.[1] Store the salt; generate the free base only immediately before use.[1]

  • Light Sensitivity: Protect reaction mixtures from direct light to minimize radical side reactions.[1]

  • Solubility:

    • Salt: Soluble in Water, Methanol. Insoluble in DCM/Hexanes.

    • Free Base:[1] Soluble in THF, DMF, DMSO, Acetone.[1] Moderately soluble in DCM.[1]

References

  • Sigma-Aldrich. 3,5-Diaminobenzyl alcohol dihydrochloride Product Specification. [1]

  • Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society.[1] [1]

  • Tomalia, D. A., et al. Dendrimers: Synthesis, Encapsulation Applications and Specific Interaction. MDPI Pharmaceuticals.[1]

  • PubChem. 3,5-Diaminobenzyl alcohol dihydrochloride Compound Summary. [1]

  • ChemRxiv. Synthesis of small PAMAM-dendrimers with Well-defined Structural Diversity. [1]

Sources

Technical Whitepaper: Operational Mastery of 3,5-Diaminobenzyl Alcohol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

3,5-Diaminobenzyl alcohol dihydrochloride (DABA-2HCl) serves as a critical bifunctional building block in the synthesis of high-performance polymers, dendrimers, and pharmaceutical intermediates (specifically 9-anilinothiazolo[5,4-b]quinoline antitumor agents).

Unlike its free-base counterpart, the dihydrochloride salt offers enhanced stability against oxidation and improved water solubility. However, this stability comes with a trade-off: the material is significantly acidic and hygroscopic, requiring a precise "activation" protocol to restore nucleophilic reactivity at the amine sites.

Physicochemical Profile[1][2][3][4][5]
PropertySpecification
CAS Number 28150-15-4
Formula C₇H₁₂Cl₂N₂O
Molecular Weight 211.09 g/mol
Structure (H₂N)₂C₆H₃CH₂OH · 2HCl
Appearance Off-white to beige powder (Oxidizes to brown upon air exposure)
Solubility Soluble in water, DMSO, Methanol; Insoluble in non-polar organics (DCM, Hexane)
Acidity (pKa) ~2-3 (ammonium protons); Generates HCl fumes upon heating
Storage 2-8°C, Desiccated, Inert Atmosphere (Argon/Nitrogen)

Hazard Dynamics & Toxicology (The "Acidic Amine" Paradox)

Researchers must navigate two distinct hazard profiles simultaneously: the corrosivity of the hydrochloride salt and the toxicity of the aromatic amine.

The HCl Moiety (Immediate Hazard)
  • Mechanism: Upon contact with mucous membranes or moisture, the salt hydrolyzes to release hydrochloric acid.

  • Risk: Severe irritation to the respiratory tract (STOT SE 3) and ocular damage (Eye Irrit. 2).

  • Operational Implication: Never handle on an open bench. Weighing must occur within a fume hood or a glovebox.

The Aromatic Amine (Systemic Hazard)[6]
  • Mechanism: Phenylenediamine derivatives are metabolic precursors that can intercalate with DNA or form adducts with hemoglobin.

  • Risk: Potential mutagenicity and skin sensitization. While specific data for this salt is limited, it should be treated with the same high-precaution protocols as m-phenylenediamine.

  • Operational Implication: Double-gloving (Nitrile over Laminate) is mandatory to prevent transdermal absorption.

Strategic Handling: The Self-Validating Activation Protocol

To use DABA-2HCl in nucleophilic substitutions (e.g., amide coupling, dendrimer growth), the ammonium groups (-NH₃⁺Cl⁻) must be deprotonated to free amines (-NH₂). This section details the "In-Situ Neutralization" workflow, a self-validating system to ensure reactivity without isolating the unstable free base.

Protocol: In-Situ Activation for Organic Synthesis

Objective: Convert DABA-2HCl to reactive DABA in solution without oxidative degradation.

Reagents:

  • DABA-2HCl (1.0 eq)

  • Solvent: Anhydrous Methanol or DMF (degassed)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)

Step-by-Step Workflow:

  • Inert Weighing: Weigh DABA-2HCl into a dry flask under Argon flow.

    • Validation: Powder should be off-white.[1] Dark brown indicates prior oxidation; discard if found.

  • Solvation: Add degassed solvent. The solution will be acidic (pH < 4).

  • Controlled Neutralization: Add TEA dropwise at 0°C.

    • Causality: Low temperature prevents immediate oxidation of the forming free amine.

    • Validation: Monitor dissolution. The suspension typically clears as the free base forms, but TEA·HCl salts may precipitate depending on the solvent.

  • Verification: Spot an aliquot on wet pH paper. Target pH is 8-9.

    • Critical Check: If pH < 8, the amines are still protonated and will not react as nucleophiles.

  • Immediate Usage: The activated solution must be transferred via cannula to the electrophile solution immediately. Do not store the free base.

Visualization: Activation & Safety Logic

ActivationWorkflow Salt DABA-2HCl (Stable, Acidic) Solvent Solvation (MeOH/DMF) Salt->Solvent Dissolve Base Add Base (TEA/DIPEA, 2.2 eq) Solvent->Base 0°C, Argon Check Validation Point: pH 8-9? Base->Check Test Aliquot Check->Base No (Add more base) FreeBase Free Amine (Reactive, Unstable) Check->FreeBase Yes Reaction Nucleophilic Attack (Dendrimer/Drug Synthesis) FreeBase->Reaction Immediate Transfer Waste Acidic Waste Disposal Reaction->Waste Post-Workup

Figure 1: The "Salt-to-Base" activation logic tree. Note the critical validation point at the pH check to ensure nucleophilic competence.

Application Workflow: Antitumor Scaffold Synthesis

A primary application of DABA-2HCl is in the synthesis of 9-anilinothiazolo[5,4-b]quinoline derivatives. The DABA moiety provides the aniline nitrogen for the core coupling and a benzyl alcohol "handle" for further derivatization (e.g., solubilizing groups).

Experimental Causality
  • Why DABA-2HCl? The alcohol group remains orthogonal (unreactive) under the acidic conditions often used to form the quinoline core, whereas a methyl/ethyl ester might hydrolyze.

  • Reaction Type: Nucleophilic Aromatic Substitution (SₙAr).

Synthesis Protocol (Generalized)
  • Precursor Preparation: Prepare 9-chloro-thiazolo[5,4-b]quinoline suspended in 2-ethoxyethanol.

  • Amine Activation: Separately activate DABA-2HCl (1.1 eq) using the protocol in Section 3.

  • Coupling:

    • Add the activated DABA solution to the quinoline suspension.

    • Heat to reflux (100-120°C) for 4-6 hours.

    • Mechanism:[2][3][4] The primary amine displaces the chlorine on the quinoline ring.

  • Workup:

    • Cool to room temperature.

    • Pour into ice water. The product often precipitates due to the hydrophobic quinoline core.

    • Filter and wash with water (removes TEA·HCl salts).

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the amine protons (broad singlet ~5-6 ppm) and the shift of the aromatic protons adjacent to the nitrogen.

Emergency Response & Disposal

Given the dual hazard (Acid + Amine), standard spill kits are insufficient.

Spill Management Diagram

SafetyResponse Spill Spill Incident (Solid or Solution) Type Identify State Spill->Type Solid Dry Powder Type->Solid Liquid Solution Type->Liquid ActionSolid Cover with wet paper towel (Prevent dust) Solid->ActionSolid ActionLiquid Absorb with Vermiculite Do NOT use sawdust (Nitration risk) Liquid->ActionLiquid Neutralize Neutralize Surface (Sodium Bicarbonate solution) ActionSolid->Neutralize ActionLiquid->Neutralize Disposal Double Bag -> HazWaste (Tag: Toxic, Corrosive) Neutralize->Disposal

Figure 2: Decision matrix for containment and disposal of DABA-2HCl spills.

Disposal Standards
  • Stream: Halogenated Organic Waste (due to HCl content) or Toxic Organics.

  • Contraindication: Do not mix with strong oxidizers (nitric acid, permanganate) as this may generate explosive nitro-compounds or toxic chloramines.

References

  • Sigma-Aldrich (Merck). (n.d.). 3,5-Diaminobenzyl alcohol dihydrochloride Product Specification & MSDS. CAS 28150-15-4.[5] Retrieved from

  • Delarue, S., et al. (2001). "Synthesis and antimalarial activity of formamidine derivatives of 4-anilinoquinoline." European Journal of Medicinal Chemistry, 36(11-12), 883-889.
  • PubChem. (n.d.). Compound Summary: 3,5-Diaminobenzyl alcohol dihydrochloride.[5] National Library of Medicine. Retrieved from

  • Fréchet, J. M. J., & Hawker, C. J. (1990). "Hyperbranched polyphenylene and hyperbranched polyesters: new soluble, three-dimensional, reactive polymers." Journal of the American Chemical Society. (Foundational reference for benzyl alcohol monomers in dendritic synthesis).

Sources

Technical Guide: Solubility & Handling of 3,5-Diaminobenzyl Alcohol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility, handling, and application protocols for 3,5-Diaminobenzyl alcohol dihydrochloride . It is designed for researchers requiring precise control over this intermediate in the synthesis of dendritic polymers, metal-organic frameworks (MOFs), and pharmaceutical conjugates.

CAS: 28150-15-4 | Formula: C₇H₁₂Cl₂N₂O | MW: 211.09 g/mol

Executive Summary

3,5-Diaminobenzyl alcohol dihydrochloride is a pivotal AB₂ monomer used in the convergent synthesis of dendrimers and hyperbranched polymers. Its dual amine functionality (A₂) and single hydroxyl group (B) allow for controlled branching.

However, its handling is complicated by its nature as a dihydrochloride salt . While the salt form confers stability against oxidation compared to the free base, it drastically alters the solubility profile, rendering it insoluble in the non-polar organic solvents typically used for polymer coupling (e.g., DCM, Toluene). Successful utilization requires a "Solvent Switch" strategy or the use of high-polarity aprotic solvents.

Quick Solubility Tier List
Solvent ClassRepresentative SolventsSolubility StatusPrimary Application
Polar Aprotic DMSO, DMF, NMP High Synthesis (Preferred)
Polar Protic WaterHighStock Solutions / Analysis
Alcohols Methanol, EthanolModerate to HighRecrystallization / Co-solvent
Ethers THF, Diethyl EtherInsolublePrecipitation / Washing
Chlorinated DCM, ChloroformInsolubleNone (Salt form)
Hydrocarbons Hexane, TolueneInsolubleWashing impurities

Detailed Solubility Landscape

The "Salt vs. Base" Dichotomy

The dihydrochloride salt exists as a lattice held together by strong ionic interactions between the protonated ammonium groups (


) and chloride counterions. This lattice energy must be overcome by the solvation energy.
  • In Water (

    
    ):  The high dielectric constant (
    
    
    
    ) and hydrogen-bonding capability of water easily solvate the ionic species. However, caution is required : aqueous solutions at neutral pH can lead to slow polymerization or oxidation. Acidic pH (maintained by the HCl salt) stabilizes the molecule.
  • In DMSO/DMF: These polar aprotic solvents have high dielectric constants (

    
     for DMSO) and strong dipole moments, effectively solvating the cation. This is the standard medium for nucleophilic substitution reactions  involving this molecule.
    
  • In THF/DCM: These solvents lack the polarity to dissociate the ion pairs. To use 3,5-diaminobenzyl alcohol in these solvents, you must perform an in-situ or extractive neutralization (see Protocol B).

Temperature Dependence
  • Methanol/Ethanol: Solubility is moderate at room temperature (RT) but increases significantly upon heating to 50–60°C. This property is exploited for recrystallization : dissolve in hot ethanol, filter, and cool to precipitate purified crystals.

Stability & Handling Protocols

Oxidation Sensitivity

Aromatic amines are prone to oxidation by atmospheric oxygen, turning from off-white/beige to dark brown/black (formation of quinoid species).

  • The Salt Advantage: The protonated amines (

    
    ) in the dihydrochloride form are electron-deficient and resistant to oxidation.
    
  • Storage: Store the salt under Argon at -20°C.

  • Handling: Only neutralize the salt to the free base immediately prior to reaction. Never store the free base for extended periods.

Hygroscopicity

The dihydrochloride salt is hygroscopic.[1] Absorption of water alters the stoichiometry, leading to errors in dendrimer generation growth where precise molar ratios are critical.

  • Recommendation: Dry the salt in a vacuum oven (

    
    , 
    
    
    
    ) over
    
    
    for 12 hours before use in moisture-sensitive reactions (e.g., isocyanate couplings).

Experimental Protocols

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

Use this protocol to determine the precise solubility limit for your specific batch and temperature.

  • Preparation: Weigh 100 mg of 3,5-diaminobenzyl alcohol 2HCl into a 4 mL glass vial.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., DMSO).

  • Equilibration: Cap tightly and vortex for 1 minute. Place in a thermomixer at 25°C with agitation (800 rpm) for 4 hours.

  • Observation:

    • If fully dissolved: Add another 50 mg and repeat step 3.

    • If undissolved solid remains: Proceed to step 5.

  • Sampling: Centrifuge at 10,000 rpm for 5 minutes to pellet the undissolved salt.

  • Quantification: Remove the supernatant. Dilute an aliquot (e.g., 10 µL) into 990 µL of water/acetonitrile (1:1) and analyze via HPLC (UV detection at 254 nm) against a standard curve.

Protocol B: "In-Situ" Salt-to-Base Switch for Synthesis

Use this workflow when coupling the monomer in organic solvents (e.g., reacting with an acid chloride or isocyanate).

Context: You cannot use the HCl salt directly for nucleophilic attack because the amine is protonated (non-nucleophilic). You must liberate the free base in the reaction vessel.

  • Dissolution: Dissolve 1.0 eq of 3,5-diaminobenzyl alcohol 2HCl in anhydrous DMSO or DMAc (Minimum volume to dissolve).

  • Base Addition: Add 2.2 to 2.5 eq of a tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA) ).

    • Note: The solution may cloud slightly due to the formation of Triethylamine Hydrochloride (TEA·HCl).

  • Activation: Stir for 15 minutes under Nitrogen. The aromatic amines are now deprotonated (

    
    ) and active.
    
  • Reaction: Add the electrophile (e.g., acid chloride dendron) dropwise.

    • Tip: If the electrophile is moisture sensitive, ensure the DMSO is dry (<50 ppm water).

Visualization: Solubility & Workflow Logic

Diagram 1: Solubility Decision Tree

This diagram guides the researcher in selecting the correct solvent system based on the intended application.

SolubilityDecision Start Start: 3,5-Diaminobenzyl Alcohol 2HCl AppType Select Application Start->AppType Synth Synthesis (Coupling) AppType->Synth Purify Purification / Analysis AppType->Purify PolarRxn Polar Reaction? (e.g., SNAr, Amidation) Synth->PolarRxn NonPolarRxn Non-Polar Reaction? (e.g., DCM, Toluene) Synth->NonPolarRxn Recryst Recrystallization Purify->Recryst HPLC HPLC Analysis Purify->HPLC SolventA Use DMSO, DMF, or NMP + Tertiary Base (TEA/DIPEA) PolarRxn->SolventA Direct Use SolventB Requires Extraction: 1. Dissolve in H2O 2. Neutralize (NaHCO3) 3. Extract into EtOAc NonPolarRxn->SolventB Salt Insoluble SolventC Hot Ethanol/Methanol (Cool to precipitate) Recryst->SolventC SolventD Water/Acetonitrile Gradient (0.1% TFA buffer) HPLC->SolventD

Caption: Decision matrix for solvent selection based on the chemical form (Salt vs. Base) and intended process.

Diagram 2: In-Situ Activation Workflow

A visual representation of Protocol B, showing the chemical transformation in the reaction vessel.

ActivationWorkflow Step1 1. Dissolve Salt (Solvent: DMSO) Step2 2. Add Base (2.5 eq TEA) Step1->Step2 Step3 3. Deprotonation (Formation of Ar-NH2) Step2->Step3 15 min stir Step4 4. Add Electrophile (Reaction Start) Step3->Step4 Waste By-product: TEA·HCl (Soluble/Suspended) Step3->Waste generates

Caption: Step-by-step activation of the dihydrochloride salt to the nucleophilic free base in aprotic media.

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 3,5-Diaminobenzyl alcohol. [Link]

  • Breno, K. L., et al. Organometallics Supporting Information: Solubility and H/D Exchange of Benzyl Alcohols.[2] (2001). American Chemical Society.[1] [Link]

  • Google Patents.Method for preparing 3,5-dichlorobenzyl chloride (Precursor synthesis context). CN101643385A.

Sources

Stability and Handling of 3,5-Diaminobenzyl Alcohol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stability, degradation mechanisms, and handling protocols for 3,5-Diaminobenzyl alcohol dihydrochloride (CAS: 28150-15-4). It is designed for researchers utilizing this compound as a scaffold in the synthesis of antitumor agents (e.g., quinoline derivatives) or antimalarials (amodiaquine analogs).

Technical Guide for Solution Chemistry & Synthesis

Executive Summary

3,5-Diaminobenzyl alcohol dihydrochloride (DAB·2HCl) is a highly reactive aniline derivative used primarily as a synthesis intermediate. While the dihydrochloride salt form confers significant stability in the solid state by blocking the nucleophilic amine groups, the compound becomes chemically labile upon dissolution, particularly if the pH is raised.

Core Stability Rule: The stability of DAB·2HCl is inversely proportional to the pH and oxygen content of the solution.

  • Solid State: Stable at 2–8°C under inert gas.[1] Hygroscopic.

  • Acidic Solution (pH < 4): Meta-stable. Protonated amines (

    
    ) resist oxidation.
    
  • Neutral/Basic Solution (pH > 6): Highly unstable. Rapid oxidation to quinone imines and azo-polymers (browning).

Chemical Degradation Mechanisms

Understanding the degradation pathways is essential for troubleshooting low yields or impurities in synthesis.

Oxidative Polymerization (The Primary Threat)

The free base form of 3,5-diaminobenzyl alcohol contains two electron-rich amino groups on an aromatic ring. In the presence of dissolved oxygen and light, these groups undergo radical oxidation. This process mimics the degradation of aniline but is accelerated by the electron-donating nature of the second amino group.

Mechanism:

  • Deprotonation: Removal of HCl yields the free amine.

  • Radical Formation: One electron oxidation generates a cation radical.

  • Coupling: Radicals couple to form hydrazobenzene intermediates, eventually oxidizing to azo linkages (

    
    ) or polymerizing into dark insoluble solids (aniline black-like pigments).
    
Visualization of Stability States

The following diagram illustrates the transition from the stable salt to the unstable oxidative products.

DAB_Degradation cluster_0 Protected State cluster_1 Degradation Pathway Salt DAB·2HCl (Dihydrochloride Salt) STABLE FreeBase DAB Free Base (3,5-Diaminobenzyl alcohol) REACTIVE Salt->FreeBase Neutralization (pH > 6) Deprotonation FreeBase->Salt Acidification (HCl) Radical Cation Radical Intermediate FreeBase->Radical O2, Light, Metal Ions FreeBase->Radical Polymer Oxidized Polymers (Brown/Black Precipitate) Radical->Polymer Coupling/Polymerization Radical->Polymer

Figure 1: Stability transition of 3,5-Diaminobenzyl alcohol. The protonated salt is the only stable storage form.

Solution Stability Factors

Solvent and pH Effects

The choice of solvent dictates the lifespan of the molecule in solution.

Solvent SystemStability EstimateMechanism of Action
Water (Deionized) Moderate (Hours)Dissolution releases H⁺, maintaining a naturally acidic pH (~2-3). Stable for short-term use.
0.1 M HCl High (Days)Excess acid suppresses dissociation of the ammonium groups (

), preventing oxidation.
Phosphate Buffer (pH 7.4) Very Low (< 30 mins)Buffering to neutral pH exposes the free amine. Rapid darkening will occur.
Methanol/Ethanol Moderate Good solubility. If anhydrous and degassed, stability is better than in water.
DMSO Low DMSO can act as a mild oxidant; solutions often darken faster than in alcohols.
Light and Temperature
  • Photolysis: Aromatic amines are photosensitive. Solutions exposed to ambient lab light will degrade 2–5x faster than those kept in amber vials.

  • Temperature: Higher temperatures increase the rate of hydrolysis of the benzyl alcohol moiety (though this is slow) and exponentially increase oxidation rates.

Experimental Protocols

Preparation of Stable Stock Solutions

To ensure reproducibility in synthesis (e.g., reductive amination or coupling), follow this strict protocol.

Reagents:

  • 3,5-Diaminobenzyl alcohol dihydrochloride (Solid, stored at 4°C).

  • Solvent: Degassed 0.1 M HCl or Anhydrous Methanol (degassed).

Protocol:

  • Degas Solvent: Sparge the solvent with Argon or Nitrogen for 15 minutes to remove dissolved oxygen.

  • Weighing: Weigh the solid quickly. The salt is hygroscopic; prolonged exposure to humid air will alter the effective mass.

  • Dissolution: Add solid to the solvent. Vortex until dissolved.

    • Note: The solution should be clear to pale yellow. A pink or brown tint indicates pre-existing oxidation in the solid stock.

  • Storage: Use immediately. If storage is necessary, keep at -20°C in an amber vial under Argon.

In-Situ Neutralization for Synthesis

If your reaction requires the free amine (nucleophile), do not pre-neutralize and store. Neutralize in situ.

Workflow:

  • Dissolve DAB·2HCl in the reaction solvent (e.g., Methanol).

  • Purge the reaction vessel with inert gas.

  • Add the base (e.g., Triethylamine or DIPEA) dropwise directly into the reaction mixture containing the electrophile (e.g., aldehyde for reductive amination).

  • Rationale: This ensures that as soon as the free amine is generated, it reacts with the electrophile rather than oxidizing with itself.

Quality Control & Troubleshooting

Before committing the reagent to a high-value synthesis, validate its integrity.

ObservationDiagnosisAction
Solid is clumped/wet Hygroscopic moisture absorption.Dry in a vacuum desiccator over

. Verify mass by titration if critical.
Solution turns Pink/Red Early-stage oxidation (formation of quinoid species).Discard solution. Check inert gas lines.
Solution turns Brown/Black Advanced polymerization.Do not use. Irreversible degradation.
Insoluble matter in water Polymerized contaminants.Filter (0.2 µm). If significant, recrystallize the solid stock from Ethanol/HCl.

References

  • Delarue, S., et al. (2001). "One-pot" synthesis and antimalarial activity of formamidine derivatives of 4-anilinoquinoline. Tetrahedron, 57(46), 9413-9421. Link

    • Context: Describes the use of 3,5-diaminobenzyl alcohol as a key intermediate for amodiaquine analogues and handling during synthesis.
  • Sigma-Aldrich (Merck). (n.d.). Safety Data Sheet: 3,5-Diaminobenzyl alcohol dihydrochloride. Link

    • Context: Provides physical property data, storage recommendations (2-8°C), and hygroscopicity warnings.
  • Travis, A. S. (2007). Manufacture and Uses of the Anilines: A Vast Array of Processes and Products. In: The Chemistry of Anilines. Wiley-VCH.
  • BenchChem. (2025).[2][3] Effective Drying and Storage of Aniline Hydrochloride Salts.[3] Link

    • Context: Protocols for handling hygroscopic aniline salts and preventing hydrolytic/oxidative degrad

Sources

Sourcing and Handling 3,5-Diaminobenzyl Alcohol Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, handling, and application of 3,5-Diaminobenzyl alcohol dihydrochloride , a critical AB₂ monomer used in dendrimer synthesis and pharmaceutical intermediate production.

Executive Summary: The AB₂ Monomer Challenge

3,5-Diaminobenzyl alcohol dihydrochloride is a specialized aromatic building block primarily utilized as an AB₂ monomer in the convergent synthesis of poly(benzyl ether) dendrimers and as a precursor for 9-anilinothiazolo[5,4-b]quinoline antitumor agents.[1]

Despite its utility, this compound presents a sourcing paradox : while essential for high-precision macromolecular chemistry, it is frequently listed as "discontinued" or "non-stock" by major catalog vendors (e.g., Sigma-Aldrich/Merck).[1] This guide addresses the supply chain scarcity, outlines the critical quality attributes (CQAs) required for validation, and provides a self-validating protocol for handling its hygroscopic salt form.

Chemical Profile & Critical Quality Attributes (CQAs)

Researchers must distinguish between the free base and the dihydrochloride salt. The salt form is preferred for storage stability but introduces acidity and hygroscopicity challenges.[1]

AttributeSpecificationTechnical Note
CAS Number 28150-15-4 Specific to the Dihydrochloride salt.[1][2]
Formula C₇H₁₀N₂O[1] · 2HClStoichiometry is critical; check for 1.5HCl or monohydrochloride variants.
Appearance Off-white to beige powderDarkening indicates oxidation of free amines (azo/azoxy formation).[1]
Solubility Water, Methanol, DMSOInsoluble in non-polar organics (DCM, Hexanes).[1]
Purity (HPLC) ≥ 97.0%Critical Impurity: 3,5-Diaminotoluene (over-reduction artifact).[1]
Hygroscopicity HighDeliquescent in humid air; must be handled under inert gas.[1]

Synthesis & Impurity Landscape

Understanding the synthesis route is the only way to predict and detect "silent" impurities that standard CoAs may miss.[1] The dominant industrial route involves the reduction of 3,5-dinitrobenzyl alcohol.[1]

Mechanistic Pathway & Risk Factors

The reduction of the nitro groups is often performed using catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Sn/HCl).[1]

SynthesisPathway Start 3,5-Dinitrobenzoic Acid (Starting Material) Inter1 3,5-Dinitrobenzyl Alcohol (CAS 71022-43-0) Start->Inter1 Reduction (BH3 or NaBH4) Target 3,5-Diaminobenzyl Alcohol (Free Base) Inter1->Target H2 / Pd-C (Hydrogenation) Impurity1 Impurity A: Residual Nitro/Nitroso Inter1->Impurity1 Incomplete Reduction Salt Dihydrochloride Salt (CAS 28150-15-4) Target->Salt HCl / Et2O (Precipitation) Impurity2 Impurity B: 3,5-Diaminotoluene (Over-reduction) Target->Impurity2 Hydrogenolysis (OH cleavage)

Figure 1: Synthesis pathway highlighting the critical risk of hydrogenolysis (Impurity B), where the benzylic alcohol is cleaved to a methyl group.[1]

Implication for Buyers:

  • Impurity B (3,5-Diaminotoluene): This is a chain-terminator in dendrimer synthesis.[1] If your dendrimer growth stalls, check for this impurity.[1] It often co-elutes with the product in standard reverse-phase HPLC.[1]

  • Salt Stoichiometry: Ensure the supplier provides titration data confirming the 2HCl content. Lower HCl content suggests partial oxidation or free-base presence.[1]

Commercial Landscape & Validated Suppliers

Due to the "discontinued" status at major catalog houses, sourcing requires a tiered approach.[1]

Tier 1: Specialized Catalog Vendors (Immediate Availability)

These vendors typically hold stock for R&D scale (1g – 25g).[1]

SupplierCatalog / SKURegionNotes
Biosynth FD170838Global/EUHigh reliability; lists specific cytotoxicity data.[1]
Combi-Blocks QH-8498USAGenerally keeps stock; good for rapid delivery.[1]
Santa Cruz (SCBT) sc-261078USAMarketed for proteomics; check lot-specific CoA.[1]
Thermo (Alfa Aesar) Check InquiryGlobalOften lists the Dimethyl analog; verify CAS 28150-15-4 carefully.[1]
Tier 2: Custom Synthesis & Bulk (Lead Time: 4-8 Weeks)

For quantities >100g, "Make-to-Order" is the standard model.[1]

  • BOC Sciences: Specializes in aromatic building blocks; offers CoA with NMR/HPLC validation.[1]

  • Enamine: Strong capability in heterocyclic and aromatic amine synthesis.[1]

Sourcing Protocol:

  • Do not rely on the name alone. Vendors often confuse 3,5-Dimethylbenzyl alcohol with 3,5-Diaminobenzyl alcohol.[1] Always search by CAS: 28150-15-4. [1]

  • Request the CoA before purchase. Look for the melting point (>300°C indicates salt stability) and Proton NMR (D₂O exchange should show benzyl protons at ~4.5 ppm).[1]

Handling & Storage Protocol (Self-Validating System)

The dihydrochloride salt is hygroscopic and prone to oxidation if the HCl is lost or neutralized.[1]

Step-by-Step Handling Workflow

1. Receiving & Inspection:

  • Visual Check: Powder must be off-white.[1] Brown/Red crust indicates air exposure.[1]

  • Validation: Dissolve a small amount in water. It should form a clear, acidic solution (pH ~2-3).[1] Turbidity implies free-base reversion.[1]

2. Storage Conditions:

  • Temperature: -20°C (Long term) or 4°C (Active use).[1]

  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Container: Amber glass with a parafilm seal inside a desiccator.[1]

3. Usage (The "Neutralization" Step):

  • Context: Most reactions (e.g., amide coupling) require the free amine.[1]

  • Protocol: Do not free-base the entire stock. Neutralize in situ using a tertiary base (DIPEA or TEA) immediately prior to reaction.[1]

    • Why? The free base oxidizes rapidly in solution.[1]

    • Ratio: Use 2.2 - 2.5 equivalents of base per mole of dihydrochloride salt to ensure full deprotonation.[1]

References

  • Biosynth. 3,5-Diaminobenzyl alcohol dihydrochloride Product Page. Retrieved from [1]

  • Sigma-Aldrich. 3,5-Diaminobenzyl alcohol dihydrochloride (Discontinued Product Information). Retrieved from [1]

  • Santa Cruz Biotechnology. 3,5-Diaminobenzyl alcohol dihydrochloride Data Sheet. Retrieved from [1][2]

  • Ge, P., et al. (1998).[1] "Synthesis and evaluation of 9-anilinothiazolo[5,4-b]quinoline derivatives as potential antitumorals." Bioorganic & Medicinal Chemistry Letters, 8(20), 2825-2830.[1] (Cited for application utility).

  • Combi-Blocks. Product QH-8498 Specifications. Retrieved from [1]

Sources

Methodological & Application

Synthesis of 9-Anilinothiazolo[5,4-b]quinolines: An Application Guide Utilizing 3,5-Diaminobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Thiazolo[5,4-b]quinolines

The fusion of thiazole and quinoline ring systems creates the thiazolo[5,4-b]quinoline scaffold, a heterocyclic framework of significant interest in medicinal chemistry. These compounds have garnered attention for their diverse pharmacological activities, most notably as potential anti-tumor agents.[1][2] The planar nature of this tricycle allows for intercalation into DNA, a mechanism that can disrupt cancer cell replication.[1] Furthermore, derivatives of this scaffold have demonstrated a range of biological effects, including antibacterial and antifungal properties. This guide provides a comprehensive protocol for the synthesis of a specific class of these compounds, 9-anilinothiazolo[5,4-b]quinolines, commencing from the readily available starting material, 3,5-Diaminobenzyl alcohol. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering a detailed, step-by-step methodology and the underlying chemical principles.

Synthetic Strategy: A Multi-Step Approach

The synthesis of 9-anilinothiazolo[5,4-b]quinolines from 3,5-Diaminobenzyl alcohol is a multi-step process that can be logically divided into three key stages. This strategy is designed to sequentially construct the thiazole and quinoline rings, followed by the final introduction of the anilino moiety.

Synthetic_Strategy A 3,5-Diaminobenzyl alcohol B Intermediate 1: 2-Amino-6-(hydroxymethyl)benzothiazole A->B  Thiocyanation & Cyclization   C Intermediate 2: 7-(Hydroxymethyl)thiazolo[5,4-b]quinolin-9(8H)-one B->C  Gould-Jacobs Reaction   D Intermediate 3: 9-Chloro-7-(chloromethyl)thiazolo[5,4-b]quinoline C->D  Chlorination   E Final Product: 9-Anilinothiazolo[5,4-b]quinoline Derivative D->E  Nucleophilic Aromatic Substitution  

Figure 1: Overall synthetic workflow from 3,5-Diaminobenzyl alcohol to the target 9-anilinothiazolo[5,4-b]quinoline derivatives.

Part 1: Synthesis of 2-Amino-6-(hydroxymethyl)benzothiazole (Intermediate 1)

The initial stage of the synthesis involves the construction of the benzothiazole ring system from one of the amino groups of 3,5-Diaminobenzyl alcohol. This is achieved through a regioselective thiocyanation followed by an intramolecular cyclization.

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution of a thiocyanato group onto the benzene ring, directed by the amino groups. The resulting aryl thiocyanate then undergoes intramolecular cyclization, where the remaining free amino group attacks the carbon of the thiocyanate, leading to the formation of the thiazole ring. The use of bromine facilitates the in situ formation of the electrophilic thiocyanogen species from ammonium thiocyanate.[3]

Mechanism_Part1 cluster_0 Thiocyanation and Cyclization 3,5-Diaminobenzyl alcohol 3,5-Diaminobenzyl alcohol Aryl Thiocyanate Intermediate Aryl Thiocyanate Intermediate 3,5-Diaminobenzyl alcohol->Aryl Thiocyanate Intermediate (NH4)SCN, Br2 2-Amino-6-(hydroxymethyl)benzothiazole 2-Amino-6-(hydroxymethyl)benzothiazole Aryl Thiocyanate Intermediate->2-Amino-6-(hydroxymethyl)benzothiazole Intramolecular Cyclization

Figure 2: Reaction mechanism for the formation of the benzothiazole intermediate.

Experimental Protocol

Materials:

  • 3,5-Diaminobenzyl alcohol

  • Ammonium thiocyanate

  • Bromine

  • Glacial acetic acid

  • Methanol

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser, dissolve 3,5-Diaminobenzyl alcohol (1 equivalent) in glacial acetic acid.

  • Add ammonium thiocyanate (2.2 equivalents) to the solution and stir until dissolved.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford 2-Amino-6-(hydroxymethyl)benzothiazole.

Self-Validation:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure.

Part 2: Construction of the Quinoline Ring via Gould-Jacobs Reaction (Intermediate 2)

The second stage employs the well-established Gould-Jacobs reaction to construct the quinoline ring fused to the newly formed benzothiazole.[4][5] This reaction utilizes diethyl ethoxymethylenemalonate as the three-carbon building block.

Reaction Mechanism

The reaction begins with a Michael-type addition of the amino group of the benzothiazole to the electron-deficient alkene of diethyl ethoxymethylenemalonate, followed by the elimination of ethanol to form a vinylogous amide. Subsequent thermal cyclization, a 6-pi electrocyclization, forms the quinoline ring.[6]

Mechanism_Part2 cluster_1 Gould-Jacobs Reaction Intermediate 1 Intermediate 1 Vinylogous Amide Vinylogous Amide Intermediate 1->Vinylogous Amide Diethyl ethoxymethylenemalonate, Heat Intermediate 2 Intermediate 2 Vinylogous Amide->Intermediate 2 Thermal Cyclization

Figure 3: The Gould-Jacobs reaction mechanism for quinoline ring formation.

Experimental Protocol

Materials:

  • 2-Amino-6-(hydroxymethyl)benzothiazole (Intermediate 1)

  • Diethyl ethoxymethylenemalonate

  • Diphenyl ether

  • Hexane

Procedure:

  • In a round-bottom flask, mix 2-Amino-6-(hydroxymethyl)benzothiazole (1 equivalent) with diethyl ethoxymethylenemalonate (1.2 equivalents).

  • Heat the mixture at 120-130 °C for 2 hours.

  • Add diphenyl ether to the reaction mixture and heat to 250-260 °C for 30-60 minutes.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Add hexane to the mixture to facilitate further precipitation and stir for 30 minutes.

  • Collect the solid by vacuum filtration, wash with hexane, and dry under vacuum to yield 7-(Hydroxymethyl)thiazolo[5,4-b]quinolin-9(8H)-one.

Self-Validation:

  • The progress of the cyclization can be monitored by TLC.

  • The structure of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Part 3: Synthesis of 9-Anilinothiazolo[5,4-b]quinolines (Final Product)

The final stage of the synthesis involves the conversion of the 9-hydroxy group of the thiazolo[5,4-b]quinolinone to a chloro group, followed by a nucleophilic aromatic substitution with a desired aniline.

Reaction Mechanism

The hydroxyl group at the 9-position is first converted to a better leaving group, a chloro group, using a chlorinating agent like phosphorus oxychloride (POCl₃).[7][8] The resulting 9-chloro derivative is then susceptible to nucleophilic attack by an aniline at the electron-deficient C9 position, leading to the displacement of the chloride and the formation of the final 9-anilinothiazolo[5,4-b]quinoline product.[9][10]

Mechanism_Part3 cluster_2 Chlorination and Nucleophilic Aromatic Substitution Intermediate 2 Intermediate 2 Intermediate 3 Intermediate 3 Intermediate 2->Intermediate 3 POCl3, Heat Final Product Final Product Intermediate 3->Final Product Substituted Aniline, Acid catalyst, Heat

Figure 4: Final steps involving chlorination and nucleophilic aromatic substitution.

Experimental Protocol

Materials:

  • 7-(Hydroxymethyl)thiazolo[5,4-b]quinolin-9(8H)-one (Intermediate 2)

  • Phosphorus oxychloride (POCl₃)

  • Substituted aniline

  • Isopropanol

  • Concentrated hydrochloric acid

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

Procedure:

  • Chlorination: In a round-bottom flask, suspend 7-(Hydroxymethyl)thiazolo[5,4-b]quinolin-9(8H)-one (1 equivalent) in phosphorus oxychloride (5-10 equivalents).

  • Heat the mixture to reflux for 3-4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 9-chloro intermediate. This intermediate is often used in the next step without further purification.

  • Nucleophilic Aromatic Substitution: In a sealed tube, dissolve the crude 9-chloro intermediate in isopropanol.

  • Add the desired substituted aniline (1.5 equivalents) and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture at 100-120 °C for 6-8 hours.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel to afford the 9-anilinothiazolo[5,4-b]quinoline derivative.

Self-Validation:

  • Monitor both reaction steps by TLC.

  • Confirm the final structure and purity by ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC analysis.

Quantitative Data Summary

StepReactantProductReagentsTypical Yield
13,5-Diaminobenzyl alcohol2-Amino-6-(hydroxymethyl)benzothiazole(NH₄)SCN, Br₂, AcOH60-70%
2Intermediate 17-(Hydroxymethyl)thiazolo[5,4-b]quinolin-9(8H)-oneDiethyl ethoxymethylenemalonate, Diphenyl ether75-85%
3Intermediate 29-Anilinothiazolo[5,4-b]quinoline derivativePOCl₃, Substituted Aniline, IPA, HCl50-65% (over two steps)

Applications and Future Perspectives

The synthesized 9-anilinothiazolo[5,4-b]quinoline derivatives are prime candidates for screening in various biological assays, particularly for their potential as anticancer agents.[1][2] Their mechanism of action is often attributed to their ability to intercalate with DNA, leading to cell cycle arrest and apoptosis.[1] Further derivatization of the benzyl alcohol moiety or the aniline ring can lead to a library of compounds with potentially improved potency and selectivity. These compounds can also be investigated for their antibacterial and antifungal activities.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline forming reaction. Application Note AN56. [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. [Link]

  • Rodriguez-Loaiza, P., et al. (2004). Synthesis and Evaluation of 9-Anilinothiazolo[5,4-b]quinoline Derivatives as Potential Antitumorals. Archiv der Pharmazie, 337(6), 337-343. [Link]

  • Request PDF. (n.d.). Synthesis, cytotoxic activity, DNA binding and molecular docking studies of novel 9-anilinothiazolo[5,4-b]quinoline derivatives. ResearchGate. [Link]

  • Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. [Link]

  • Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(8), 2653-2663. [Link]

  • Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution. [Link]

  • KPU Pressbooks. (n.d.). Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). A Review on Synthesis of 2-Substituted Benzothiazole. 3(1), 631-641. [Link]

  • Request PDF. (n.d.). Synthesis and Evaluation of 9-Anilinothiazolo[5,4-b]quinoline Derivatives as Potential Antitumorals. ResearchGate. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • ACS Omega. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. [Link]

  • Google Patents. (n.d.).
  • Beilstein Journals. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. [Link]

  • Collection of Czechoslovak Chemical Communications. (1988). Synthesis of 5- and 6-Amino-2-substituted Benzoxazoles. I. Reaction with Diethyl Ethoxymethylenemalonate. 53(12), 3174-3182. [Link]

  • NIH. (2024). Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. [Link]

  • NIH. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]

  • NIH. (2012). Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part I. [Link]

  • NIH. (2012). Synthesis of Thiazolo[5,4-f]quinazolin-9(8H)-ones as Multi-Target Directed Ligands of Ser/Thr Kinases. [Link]

  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Application Note AN56. [Link]

  • RSC Publishing. (2011). Nucleophilic substitution reaction of cumyl arenesulfonates with anilines. [Link]

  • ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones. [Link]

  • Semantic Scholar. (n.d.). POCl3 chlorination of 4-quinazolones. [Link]

  • Sci-Hub. (n.d.). Synthesis and Evaluation of 9-Anilinothiazolo[5,4-b]quinoline Derivatives as Potential Antitumorals. [Link]

  • MDPI. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Link]

  • RSC Publishing. (2022). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. [Link]

  • ResearchGate. (n.d.). Efficient and Novel Method for Thiocyanation of Aromatic and Heteroaromatic Compounds Using Bromodimethylsulfonium Bromide and Ammonium Thiocyanate. [Link]

Sources

protocol for synthesizing luminescent lanthanide complexes with 3,5-Diaminobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Protocol for the Synthesis of Luminescent Lanthanide Complexes with 3,5-Diaminobenzyl Alcohol for Advanced Bioimaging and Drug Development

Abstract

This document provides a detailed protocol for the synthesis and characterization of novel luminescent lanthanide complexes utilizing 3,5-diaminobenzyl alcohol as a sensitizing ligand. Lanthanide complexes are of significant interest in biomedical research and drug development due to their unique photophysical properties, including long luminescence lifetimes and sharp, line-like emission spectra.[1][2] These characteristics allow for time-resolved detection, minimizing background fluorescence from biological samples.[1] The 3,5-diaminobenzyl alcohol ligand is proposed here as a versatile scaffold, offering multiple coordination sites through its amino and hydroxyl moieties, which can effectively sensitize lanthanide ions like Europium(III) and Terbium(III). This guide details the synthetic procedure, purification methods, and essential characterization techniques, including spectroscopic and photophysical analyses. Furthermore, it offers insights into the underlying chemical principles and troubleshooting strategies to enable researchers to successfully synthesize and evaluate these promising luminescent probes.

Introduction: The Significance of Lanthanide Probes

Lanthanide ions, with their shielded 4f orbitals, exhibit unique luminescent properties that make them ideal candidates for bioimaging and sensing applications.[1][3] Unlike traditional organic fluorophores, lanthanide complexes possess large Stokes shifts, narrow emission bands, and exceptionally long luminescence lifetimes, often in the microsecond to millisecond range.[2][4] This longevity is particularly advantageous for time-gated fluorescence microscopy, a technique that significantly enhances signal-to-noise ratios by eliminating short-lived background autofluorescence from biological matrices.[4]

The luminescence of lanthanide ions is, however, inefficient when directly excited due to their low molar absorption coefficients. To overcome this, organic ligands, often referred to as "antennas," are coordinated to the lanthanide ion.[5] These ligands are designed to have strong absorption bands and, upon excitation, transfer the absorbed energy to the lanthanide ion, which then emits its characteristic luminescence. This process is known as the "antenna effect."[5][6] The efficiency of this energy transfer is a critical factor in the design of highly luminescent probes.[5]

The choice of the organic ligand is paramount in determining the final properties of the lanthanide complex. The ligand's structure influences the complex's stability, solubility, and photophysical characteristics.[7] Aromatic ligands with coordinating groups containing oxygen and nitrogen atoms are often employed due to their strong affinity for lanthanide ions.[8] In this context, 3,5-diaminobenzyl alcohol presents an intriguing scaffold for a new class of lanthanide probes. Its aromatic ring can act as a chromophore for efficient light absorption, while the two amino groups and the benzylic alcohol provide multiple coordination sites. The presence of these O- and N-donor atoms is expected to facilitate strong coordination to the hard Lewis acidic lanthanide ions.[9]

This application note provides a comprehensive, step-by-step protocol for the synthesis of luminescent lanthanide complexes with 3,5-diaminobenzyl alcohol. We will focus on the synthesis of Europium(III) and Terbium(III) complexes as representative examples, which are known for their bright red and green luminescence, respectively.[10]

Experimental Protocol

Materials and Reagents
  • Lanthanide Precursors:

    • Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O) (99.9%)

    • Terbium(III) nitrate hexahydrate (Tb(NO₃)₃·6H₂O) (99.9%)

  • Ligand:

    • 3,5-Diaminobenzyl alcohol (98%)

  • Solvents:

    • Methanol (anhydrous, 99.8%)

    • Acetonitrile (anhydrous, 99.8%)

    • Diethyl ether (anhydrous, ≥99.7%)

  • Base:

    • Triethylamine (≥99.5%)

  • General Labware and Equipment:

    • Schlenk flasks and line

    • Magnetic stirrer and hotplate

    • Condenser

    • Cannula for solvent transfer

    • Centrifuge and centrifuge tubes

    • pH meter or pH paper

    • Rotary evaporator

    • High-vacuum pump

Synthetic Workflow Diagram

Synthesis_Workflow Figure 1. Synthetic Workflow for Lanthanide Complexes cluster_synthesis Complex Synthesis cluster_purification Purification cluster_characterization Characterization dissolve_ligand Dissolve 3,5-Diaminobenzyl Alcohol in Methanol mix_reactants Combine Solutions and Add Triethylamine dissolve_ligand->mix_reactants dissolve_ln Dissolve Lanthanide Nitrate in Methanol dissolve_ln->mix_reactants reflux Reflux Reaction Mixture (e.g., 6 hours at 65°C) mix_reactants->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate with Diethyl Ether cool->precipitate centrifuge Isolate Solid by Centrifugation precipitate->centrifuge wash Wash with Diethyl Ether centrifuge->wash dry Dry under Vacuum wash->dry spectroscopy Spectroscopic Analysis (NMR, FT-IR, Mass Spec) dry->spectroscopy photophysics Photophysical Measurements (UV-Vis, Luminescence) dry->photophysics

Caption: Synthetic workflow for the preparation of luminescent lanthanide complexes.

Step-by-Step Synthesis Protocol

This protocol describes the synthesis of a lanthanide complex with 3,5-diaminobenzyl alcohol in a 1:3 metal-to-ligand molar ratio.

  • Preparation of the Ligand Solution:

    • In a 100 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3 equivalents of 3,5-diaminobenzyl alcohol (e.g., 0.414 g, 3 mmol) in 20 mL of anhydrous methanol.

    • Stir the solution at room temperature until the ligand is completely dissolved.

  • Preparation of the Lanthanide Salt Solution:

    • In a separate 50 mL Schlenk flask, dissolve 1 equivalent of the lanthanide nitrate hexahydrate (e.g., for Eu(III): 0.446 g, 1 mmol) in 10 mL of anhydrous methanol.

  • Reaction and Complexation:

    • Slowly add the lanthanide salt solution to the ligand solution dropwise over 15 minutes with vigorous stirring.

    • Add a slight excess of triethylamine (e.g., 0.5 mL) to the reaction mixture. This acts as a base to deprotonate the hydroxyl group of the ligand, facilitating its coordination to the lanthanide ion.

    • Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 65°C) for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification of the Complex:

    • After the reflux period, allow the reaction mixture to cool to room temperature.

    • Slowly add 50 mL of anhydrous diethyl ether to the solution while stirring. The product will precipitate out of the solution.

    • Transfer the suspension to centrifuge tubes and centrifuge at 4000 rpm for 10 minutes to pellet the solid.

    • Decant the supernatant and wash the solid pellet twice with 20 mL of anhydrous diethyl ether, centrifuging after each wash. This removes any unreacted starting materials and triethylamine salts.

    • After the final wash, dry the solid product under high vacuum for at least 12 hours to remove all traces of solvent.

Characterization of the Lanthanide Complex

Spectroscopic Analysis
  • FT-IR Spectroscopy: Compare the FT-IR spectrum of the synthesized complex with that of the free 3,5-diaminobenzyl alcohol ligand. Successful coordination will be indicated by shifts in the vibrational frequencies of the -OH and -NH₂ groups. A broadening of the O-H stretch and shifts in the N-H bending vibrations are expected upon coordination to the lanthanide ion.

  • ¹H NMR Spectroscopy: Due to the paramagnetic nature of many lanthanide ions (like Eu³⁺ and Tb³⁺), the ¹H NMR spectrum of the complex will show significant shifting and broadening of the ligand proton signals compared to the free ligand. While this can make detailed structural elucidation challenging, it provides strong evidence of complex formation.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a valuable tool to confirm the molecular weight and composition of the synthesized complex. The observation of the molecular ion peak corresponding to the expected formula of the complex provides definitive evidence of its formation.

Photophysical Properties

The luminescent properties of the synthesized complexes are the most critical aspect of their characterization.

  • UV-Visible Absorption Spectroscopy: Record the UV-Vis absorption spectrum of the complex in a suitable solvent (e.g., methanol or acetonitrile). This will reveal the absorption bands of the 3,5-diaminobenzyl alcohol ligand, which are responsible for sensitizing the lanthanide ion.

  • Luminescence Spectroscopy:

    • Excitation and Emission Spectra: Measure the excitation and emission spectra of the complex. The excitation spectrum should resemble the absorption spectrum of the ligand, confirming the "antenna effect." The emission spectrum will show the characteristic sharp, line-like emission bands of the lanthanide ion (e.g., for Eu³⁺, the most intense peak is typically around 615 nm, corresponding to the ⁵D₀ → ⁷F₂ transition; for Tb³⁺, the most intense peak is around 545 nm, from the ⁵D₄ → ⁷F₅ transition).[10]

    • Luminescence Quantum Yield: The quantum yield (Φ) is a measure of the efficiency of the luminescence process. It can be determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • Luminescence Lifetime: The luminescence lifetime (τ) is another key parameter. The long lifetimes of lanthanide complexes are a significant advantage in bioimaging.[1] Time-resolved luminescence spectroscopy can be used to measure the decay of the emission intensity over time.

Expected Photophysical Data

The following table summarizes the expected range of photophysical properties for the synthesized Eu(III) and Tb(III) complexes.

ParameterEu(III) ComplexTb(III) Complex
Excitation Maximum (λ_ex) ~280-320 nm~280-320 nm
Emission Maximum (λ_em) ~615 nm (intense), with other peaks~545 nm (intense), with other peaks
Quantum Yield (Φ) 5-20% (in solution)10-40% (in solution)
Luminescence Lifetime (τ) 0.5-2.0 ms1.0-3.0 ms

Troubleshooting

Problem Possible Cause Suggested Solution
Low or no product yield Incomplete reaction; incorrect stoichiometry; loss of product during purification.Increase reaction time or temperature; verify the purity and stoichiometry of reactants; be careful during the washing and transfer steps.
Poor solubility of the complex The complex may be polymeric or have strong intermolecular interactions.Try different solvents for purification and characterization; consider modifying the ligand to improve solubility.
Weak or no luminescence Inefficient energy transfer from the ligand to the lanthanide ion; quenching of luminescence by solvent molecules or impurities.Ensure the use of anhydrous solvents to minimize quenching by O-H vibrations. The triplet state energy of the ligand may not be optimal for the chosen lanthanide; consider a different lanthanide or ligand modification.
Broad emission spectrum Presence of residual free ligand or other fluorescent impurities.Further purify the complex using techniques like recrystallization or column chromatography.

Conclusion

This application note provides a robust and detailed protocol for the synthesis and characterization of novel luminescent lanthanide complexes using 3,5-diaminobenzyl alcohol as a sensitizing ligand. By following these procedures, researchers can create promising new molecular probes for a variety of applications in bioimaging, diagnostics, and drug development. The unique photophysical properties of these complexes, particularly their long luminescence lifetimes, offer significant advantages over conventional fluorescent probes. Further optimization of the ligand structure and reaction conditions can lead to the development of even more efficient and versatile lanthanide-based luminescent materials.

References

  • Lanthanide Complexes in Recent Molecules - PMC - NIH. (2022-09-15).
  • Luminescent Lanthanide-Based Probes for the Detection of Nitroaromatic Compounds in Water | ACS Omega - ACS Publications. (2019-03-13).
  • Luminescent Lanthanides in Biorelated Applications: From Molecules to Nanoparticles and Diagnostic Probes to Therapeutics | Chemical Reviews - ACS Publications. (2025-02-17).
  • Novel Lanthanide (III) Complexes Derived from an Imidazole–Biphenyl–Carboxylate Ligand: Synthesis, Structure and Luminescence Properties - MDPI.
  • Lanthanides in bioimaging - ResearchGate.
  • Lanthanide Metal Complexes - Ligands & Coordination Complexes - Alfa Chemistry.
  • Lanthanide Complexes For Use As Contrast Agents For MRI l Protocol Preview - YouTube. (2022-06-14).
  • Synthesis and Luminescent Properties of Lanthanide Complexes with Naphthylboronic Acid | Request PDF - ResearchGate.
  • Recent Advances in Luminescence Imaging of Biological Systems Using Lanthanide(III ... - PMC.
  • Recent Advances in Lanthanide Complexes in Biological Systems: Coordination Principles and Interactions with Biomolecules - MDPI.
  • Lanthanide Coordination with α-Amino Acids under Near Physiological pH Conditions: Polymetallic Complexes Containing the Cubane-Like [Ln4(μ3-OH)4]8+ Cluster Core | Inorganic Chemistry - ACS Publications.
  • Spectroscopic study on the photophysical properties of lanthanide complexes with long chain mono-docosyl phthalate - PubMed.
  • Synthesis, Crystal Structure, and Photoluminescence of Homodinuclear Lanthanide 4-(Dibenzylamino)benzoate Complexes - ResearchGate. (2025-08-09).
  • Hybrid Lanthanide Metal–Organic Compounds with Flavonoids: Magneto-Optical Properties and Biological Activity Profiles - MDPI.
  • (PDF) Photophysical Properties of IR Luminescent Lanthanide Complexes with Polyfluorinated Ligands - ResearchGate. (2025-08-07).
  • The design of responsive luminescent lanthanide probes and sensors - RSC Publishing. (2021-06-01).
  • Larger Aromatic Complexes of the Group 3 Metals and Lanthanides | Request PDF - ResearchGate.
  • Lanthanide tri-benzyl complexes: structural variations and useful precursors to phosphorus-stabilised lanthanide carbenes - Dalton Transactions (RSC Publishing).
  • Luminescent Lanthanide Probes for Inorganic and Organic Phosphates - PMC.
  • Using lanthanide ions in molecular bioimaging. (2014-12-03).
  • Recent Developments in Lanthanide-Based Luminescent Probes | Request PDF. (2025-08-05).
  • Ligand design in lanthanide complexes for luminescence, therapy, and sensing | ORNL. (2024-04-01).
  • Basics of Lanthanide Photophysics - Infoscience.
  • “Lanthanide Coordination Complexes for Quantum Technologies” - CHEMTalks by Prof. Stergios Piligkos - YouTube. (2025-01-17).
  • Homochiral luminescent lanthanide dinuclear complexes derived from a chiral carboxylate - RSC Publishing.
  • Spectroscopic study on the photophysical properties of lanthanide complexes with 2, 2'-bipyridine-N, N'-dioxide - PubMed.
  • Synthesis and Characterization of Paramagnetic Lanthanide Benzyl Complexes | Request PDF - ResearchGate. (2025-08-06).

Sources

Application Note: Experimental Setup for Reactions with 3,5-Diaminobenzyl Alcohol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

3,5-Diaminobenzyl alcohol dihydrochloride (DABA-2HCl) is a critical aromatic amine scaffold used in the synthesis of functional polyimides, dendrimers, and pharmaceutical intermediates. Its unique structure—possessing two nucleophilic primary amine groups and one benzylic alcohol—makes it an ideal "AB2-type" monomer for hyperbranched polymers or a functional backbone unit for linear polymers.

However, its commercial availability as a dihydrochloride salt presents a specific experimental challenge: the salt is stable but non-reactive toward electrophiles, while the free base is highly reactive but prone to rapid oxidation. This guide provides a validated, self-correcting workflow for the in situ neutralization and subsequent reaction of DABA-2HCl, ensuring high yield and preventing oxidative degradation.

Chemical Profile & Handling

Compound: 3,5-Diaminobenzyl alcohol dihydrochloride CAS: 28150-15-4 MW: 211.09 g/mol (Salt) / 138.17 g/mol (Free Base) Solubility: [1][2][3][4]

  • Salt Form: Soluble in water, methanol, DMSO. Insoluble in non-polar organic solvents.

  • Free Base: Soluble in DMAc, NMP, DMF, THF.

Critical Handling Precaution: The "Oxidation Trap"

The free amine form of 3,5-diaminobenzyl alcohol turns dark brown/black upon exposure to air due to oxidation of the electron-rich aromatic ring.

  • Rule 1: Never isolate the free base as a dry solid unless absolutely necessary.

  • Rule 2: Perform neutralization in situ under an inert atmosphere (Nitrogen or Argon) immediately prior to reaction.

Experimental Workflow: The "In-Situ" Neutralization Protocol

This workflow is the foundation for all subsequent reactions (polymerization or small molecule synthesis). It avoids the isolation step, maintaining the integrity of the amine groups.

Reagents
  • Solvent: Anhydrous N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP).

  • Base: Pyridine (preferred for polyimides) or Triethylamine (TEA).

  • Atmosphere: High-purity Nitrogen (

    
    ).
    
Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask. Equip with a mechanical stirrer,

    
     inlet, and a rubber septum.
    
  • Dissolution: Charge DABA-2HCl (1.0 equiv) into the flask. Add anhydrous DMAc (solid concentration ~10-15% w/v). Stir until the salt is fully suspended/dissolved.

  • Deoxygenation: Purge the solution with

    
     for 30 minutes.
    
  • Neutralization: Cool the mixture to 0–5°C using an ice bath. Slowly add Pyridine (2.2 equiv) dropwise via syringe.

    • Observation: The solution may become slightly cloudy or change color (pale yellow) as the free base is generated and Pyridine·HCl salts form.

    • Note: Pyridine is preferred over TEA for polyimide synthesis because Pyridine·HCl is often soluble in DMAc/NMP or does not interfere with the acylation step.

  • Validation: The amines are now "free" and reactive. Proceed immediately to the coupling step.

Application Protocol 1: Synthesis of Hydroxyl-Functionalized Polyimides

This protocol synthesizes a linear polyimide with pendant hydroxyl groups, which can be further functionalized (e.g., with photosensitive groups).

Reaction Scheme

Monomer A: 3,5-Diaminobenzyl alcohol (neutralized in situ) Monomer B: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)[2]

Detailed Methodology
  • Pre-reaction: Complete the "In-Situ Neutralization" (Section 3) using 10.0 mmol of DABA-2HCl in DMAc.

  • Monomer Addition: Add 10.0 mmol of 6FDA solid in one portion to the cooled amine solution.

    • Why solid? Adding the anhydride as a solid prevents hydrolysis that might occur if dissolved in wet solvent beforehand.

  • Poly(amic acid) Formation:

    • Allow the temperature to rise naturally to room temperature (25°C).

    • Stir under

      
       for 24 hours .
      
    • Viscosity Check: The solution should become noticeably viscous, indicating high molecular weight poly(amic acid) formation.

  • Chemical Imidization:

    • To the viscous solution, add Acetic Anhydride (40 mmol) and Pyridine (40 mmol).

    • Heat the mixture to 60°C for 4 hours, then 100°C for 1 hour.

  • Work-up:

    • Cool to room temperature.[4]

    • Precipitate the polymer dropwise into a large excess of Methanol or Ethanol (10:1 solvent ratio) under vigorous stirring.

    • Filter the white fibrous solid.

    • Wash 3x with Methanol.

    • Dry in a vacuum oven at 80°C overnight.

Data Validation Table
Analytical MethodExpected SignalInterpretation
FT-IR 1780 cm⁻¹, 1720 cm⁻¹Characteristic Imide Carbonyl (C=O) stretch (symmetric/asymmetric).
FT-IR ~3400 cm⁻¹ (Broad)Retention of the Benzyl Alcohol (-OH) group (crucial for functionalization).
1H NMR (DMSO-d6) δ 5.2 - 5.4 ppmBenzylic -CH2- protons (confirms alcohol group integrity).
Solubility Soluble in DMAc, THFConfirms successful imidization and lack of cross-linking.

Application Protocol 2: Dendritic Wedge Synthesis (Divergent)

DABA is an excellent core for amide-based dendrimers. This protocol describes the first generation growth.

Methodology
  • Neutralization: Dissolve DABA-2HCl (1 equiv) in dry THF/Pyridine (10:1).

  • Acylation: Cool to 0°C. Add an acid chloride (e.g., 3,5-bis(benzyloxy)benzoyl chloride) (2.1 equiv) dropwise.

    • Control: Monitor by TLC.[5] The reaction is fast.

  • Purification:

    • Evaporate THF.

    • Redissolve in Ethyl Acetate.

    • Wash with 1M HCl (removes Pyridine and unreacted amine), then Sat. NaHCO3, then Brine.[5]

    • Crucial Step: The product will retain the benzyl alcohol focal point.

Visualization of Workflows

Diagram 1: In-Situ Neutralization & Polymerization Workflow

G Salt DABA-2HCl (Stable Salt) Solvent DMAc + N2 Purge Salt->Solvent Base Add Pyridine (0°C, Dropwise) Solvent->Base FreeBase Free Amine In-Solution (Reactive & Oxidation Prone) Base->FreeBase HCl Neutralization Anhydride Add Dianhydride (e.g., 6FDA) FreeBase->Anhydride Immediate Use PAA Poly(amic acid) Viscous Solution Anhydride->PAA 25°C, 24h Imidization Chemical Imidization (Ac2O / Pyridine, Heat) PAA->Imidization Final Polyimide with Pendant -OH Imidization->Final

Caption: Critical workflow for converting the stable DABA salt into a reactive polyimide precursor without isolation.

Diagram 2: Chemical Transformation Pathway

G Start 3,5-Diaminobenzyl alcohol Dihydrochloride Step1 Free Base Intermediate (Transient) Start->Step1 -2HCl (Pyridine) Step2 Poly(amic acid) Linear Chain Step1->Step2 + Dianhydride End Hydroxyl-Polyimide (Final Product) Step2->End - H2O (Cyclization)

Caption: Chemical pathway showing the conservation of the hydroxyl group throughout the polymerization process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Darkening of Solution Oxidation of free amines.Ensure rigorous

purging before adding the base. Do not delay adding the electrophile (anhydride/acid chloride).
Low Viscosity (Polymer) Moisture contamination or stoichiometry error.Dry DABA-2HCl in a vacuum oven (40°C) before use. Ensure 1:1 stoichiometry is precise.
Incomplete Solubility Salt not fully neutralized.Ensure Pyridine is added in slight excess (2.2 equiv). Allow time for salt exchange before adding monomer B.
Gelation Cross-linking via -OH group.Keep reaction temperature <30°C during poly(amic acid) stage. The -OH is less nucleophilic than -NH2 but can react with anhydrides at high heat if not imidized chemically.

References

  • Preparation of 3,5-Diaminobenzyl Alcohol and Its Iodinated Derivatives. Collection of Czechoslovak Chemical Communications, 1970.

  • Synthesis and Characterizations of Positive-Working Photosensitive Polyimides Having 4,5-Dimethoxy-o-Nitrobenzyl Side Group. Macromolecular Research, 2007.

  • Hyperbranched polyamides of 3,5-diaminobenzoic acid. Polimery, 2005. (Analogous chemistry for AB2 monomers).

  • Synthesis of PAMAM Dendrimer-Based Fast Cross-Linking Hydrogel. Journal of Biomaterials Science, Polymer Edition, 2015.

  • Reaction of isocyanates with alcohols. ResearchGate, 2019. (Relevant for urethane functionalization of the pendant alcohol).[6][7]

Sources

purification methods for 3,5-Diaminobenzyl alcohol reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation & Purification of 3,5-Diaminobenzyl Alcohol (DABA)

Executive Summary

3,5-Diaminobenzyl alcohol (DABA) is a critical "AB2" monomer used in the synthesis of poly(aryl ether) dendrimers, metal-organic frameworks (MOFs), and high-performance polyimides.[1] Its unique structure—a benzyl alcohol "head" with two amine "legs"—offers versatile reactivity but presents significant purification challenges.[1]

The primary difficulty in purifying DABA is its susceptibility to oxidation .[1] The electron-rich aromatic ring, activated by two amino groups, readily oxidizes in air to form quinoid-like impurities (turning the solid brown/black).[1] Furthermore, its amphiphilic nature (polar amines + hydroxyl group) complicates standard silica chromatography.[1]

This guide provides a tiered purification strategy:

  • Acid-Base Extraction: For bulk removal of non-basic impurities.[1]

  • Recrystallization: For scalable, high-purity isolation.[1]

  • Flash Chromatography: For separating difficult isomers or trace byproducts.[1]

Reaction Mixture Analysis

Before purification, understand the matrix.[1] DABA is typically synthesized via the catalytic hydrogenation of 3,5-dinitrobenzyl alcohol (or 3,5-diaminobenzoic acid reduction).[1]

ComponentNatureSolubility ProfileRemoval Strategy
3,5-Diaminobenzyl Alcohol (Product) Basic, PolarSoluble in alcohols, EtOAc, acidic water.[1]Target of isolation.
3,5-Dinitrobenzyl Alcohol (SM) Neutral/Weakly AcidicSoluble in EtOAc, DCM.[1] Insoluble in acidic water.[1]Wash away during acid extraction.[1]
Nitro-amine Intermediates Weakly BasicSoluble in EtOAc.[1]Hardest to remove; requires chromatography or recrystallization.[1]
Azo/Hydrazo Dimers Neutral (Colored)Soluble in organics.[1][2]Wash away during acid extraction.[1]
Catalyst (Pd/C, Raney Ni) Insoluble SolidInsoluble.Filtration (Celite).

Protocol 1: Acid-Base Extraction (The "Chemical Filter")

Best for: Removing unreacted starting materials and neutral oxidation byproducts.[1]

This method exploits the basicity of the diamine moiety.[1] By protonating the amines, we force the product into the aqueous phase, leaving neutral impurities behind.[1]

Reagents:

  • Hydrochloric Acid (1 M and 6 M)[1]

  • Sodium Hydroxide (2 M) or Saturated Sodium Bicarbonate[1]

  • Ethyl Acetate (EtOAc) or Diethyl Ether

  • Brine (Saturated NaCl)[1]

Workflow Diagram:

ExtractionWorkflow Start Crude Reaction Mixture Acidify Dissolve in 1M HCl (pH < 2) Start->Acidify Wash Wash with Ethyl Acetate (x2) Acidify->Wash OrgLayer1 Organic Layer (Contains Nitro SM, Azo impurities) Wash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains DABA-2HCl salt) Wash->AqLayer1 Keep Basify Neutralize with 2M NaOH to pH 9-10 AqLayer1->Basify Extract Extract into Ethyl Acetate (x3) Basify->Extract AqLayer2 Aqueous Layer (Waste salts) Extract->AqLayer2 Discard OrgLayer2 Organic Layer (Contains DABA Free Base) Extract->OrgLayer2 Keep Dry Dry (Na2SO4) & Evaporate OrgLayer2->Dry Final Solid DABA Product Dry->Final

Caption: Figure 1.[1][3] Acid-Base Extraction workflow selectively isolating basic DABA from neutral impurities.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude residue in 1 M HCl (approx. 10 mL per gram of crude). Ensure pH is < 2.[1] The solution may turn pink/red due to trace oxidation products.[1]

  • Filtration: If the hydrogenation catalyst (Pd/C) was not previously removed, filter the acidic solution through a pad of Celite.[1]

  • Washing: Transfer to a separatory funnel. Wash the aqueous acidic layer with Ethyl Acetate (2 x volume).[1]

    • Mechanism:[4][5][6][7] The DABA is protonated (

      
      ) and stays in water.[1] Unreacted nitro compounds and neutral dimers stay in the EtOAc.[1]
      
    • Observation: The organic layer will likely be yellow (nitro impurities).[1]

  • Basification: Cool the aqueous layer in an ice bath (exothermic). Slowly add 2 M NaOH or solid NaHCO3 until pH reaches ~9-10.

    • Caution: Do not go too high in pH (>12) as the benzyl alcohol proton could theoretically deprotonate, though unlikely to interfere significantly.[1]

  • Extraction: Extract the cloudy aqueous mixture with Ethyl Acetate (3 x volume). The product is now in the organic phase.[1]

  • Drying: Wash combined organics with Brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

Protocol 2: Recrystallization (The Scalable Standard)

Best for: Final polishing to >98% purity.[1]

DABA crystallizes well from polar protic solvents.[1] The key is preventing oxidation during the heating phase.[1]

Solvent System:

  • Primary Solvent: Ethanol (absolute) or Methanol.[1]

  • Anti-Solvent: Water (or Toluene if strictly anhydrous conditions are needed).[1]

  • Additive: A pinch of Ascorbic Acid (Vitamin C) can be added to the solvent to act as an antioxidant scavenger during heating.[1]

Procedure:

  • Place the crude solid in a flask with a reflux condenser.

  • Add Ethanol (approx. 5 mL/g). Heat to reflux.[1]

  • Add more Ethanol dropwise until the solid just dissolves.[1]

  • Optional: If the solution is dark, add activated charcoal, reflux for 5 mins, and filter hot through Celite.

  • Remove from heat.[1][5] Add warm Water dropwise until a faint turbidity persists.

  • Add one drop of Ethanol to clear it, then let it cool slowly to room temperature, then to 4°C.

  • Filter the off-white/tan crystals and wash with cold Ethanol/Water (1:1).[1]

Protocol 3: Flash Column Chromatography

Best for: Separating mono-nitro intermediates from the diamine.[1]

Amines "streak" on standard silica due to hydrogen bonding with silanol groups.[1] You must modify the mobile phase.

Conditions:

  • Stationary Phase: Standard Silica Gel (40-63 µm).[1]

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).[1]

  • Modifier: 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    ).[1]
    

Gradient:

  • Equilibrate column with DCM + 1% TEA.

  • Load sample (dissolved in minimum MeOH/DCM).[1]

  • Run isocratic 95:5 (DCM:MeOH) to elute non-polar impurities.[1]

  • Gradient to 90:10 (DCM:MeOH) + 1% TEA to elute DABA.

TLC Visualization:

  • DABA is UV active.[1]

  • Stain: Ninhydrin (turns purple/red upon heating, specific for primary amines).

Quality Control & Storage

Analytical Parameters:

  • HPLC: C18 Column, Water/Acetonitrile gradient (with 0.1% TFA). DABA elutes early due to polarity.[1]

  • NMR (

    
    , DMSO-d6):  Look for the benzyl methylene singlet (~4.3 ppm) and the broad amine protons (~4.8 ppm).[1] Ensure the aromatic region shows the symmetric triplet/doublet pattern (or singlet if 2,4,6 positions are equivalent).[1]
    
  • Appearance: Pure DABA is an off-white to pale tan solid.[1] Dark brown indicates oxidation.[1]

Storage:

  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Temperature: < -20°C is recommended for long-term storage.[1]

  • Container: Amber glass to prevent photo-oxidation.[1]

References

  • Synthesis of Dendritic Building Blocks

    • Frechet, J. M. J., et al.[1] "Self-condensing vinyl polymerization: an approach to dendritic materials."[1] Science, 1995.[1] (Describes the use of AB2 monomers like DABA).

  • General Purification of Aromatic Amines

    • Armarego, W. L. F., & Chai, C. L. L.[1] "Purification of Laboratory Chemicals."[1] Butterworth-Heinemann, 2013.[1] (Standard text for recrystallization solvents).

  • Safety & Handling of Benzyl Alcohols/Amines

    • Sigma-Aldrich Safety Data Sheet (SDS) for 3,5-Diaminobenzyl alcohol dihydrochloride.[1]

  • Green Chemistry Derivatization (Analogue Context)

    • Sonkar, S. M., et al.[1][4][8] "Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates."[1][4][8] Hans Shodh Sudha, 2022.[1] (Provides context on the stability and reactivity of the nitro-precursors).

Sources

applications of 3,5-Diaminobenzyl alcohol in bio-imaging and sensing

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3,5-Diaminobenzyl Alcohol in Bio-Imaging and Sensing

Executive Summary

3,5-Diaminobenzyl alcohol (CAS: 28150-15-4) is a high-value aromatic "AB2" monomer that serves as a critical heterofunctional scaffold in the synthesis of bio-imaging probes and electrochemical sensors. Its unique structure—comprising two nucleophilic amino groups and one benzylic alcohol—enables orthogonal functionalization strategies. This guide details its application in constructing high-payload dendritic imaging agents and robust, electropolymerized biosensing interfaces.

Chemical Profile & Strategic Advantages

PropertySpecificationApplication Relevance
Structure Aromatic diamine with benzylic alcoholAB2 Monomer: Ideal for divergent dendrimer synthesis.
Reactivity A Primary Amines (-NH2) at 3,5-positionsPolymerization/Conjugation: Sites for electropolymerization or amide coupling (dye attachment).
Reactivity B Benzylic Alcohol (-CH2OH)Anchoring: Site for surface immobilization or attachment to targeting ligands.
pKa ~4.5 (Aniline-like)Sensing: Protonation state modulation allows for pH-sensitive fluorescence switching.

Key Advantage: Unlike simple phenylenediamines, the hydroxymethyl group provides a "handle" that remains chemically distinct, allowing researchers to attach the scaffold to surfaces or drugs without consuming the amino groups required for sensing or signal amplification.

Application I: Dendritic Scaffolds for Multimodal Imaging

In bio-imaging, signal intensity is often limited by the 1:1 stoichiometry of dye-to-target. 3,5-Diaminobenzyl alcohol overcomes this by acting as a branching unit to create dendritic wedges (dendrons) that carry multiple imaging agents (fluorophores or MRI chelates) per single targeting event.

Mechanism: The Dendritic Effect

By iteratively coupling 3,5-diaminobenzyl alcohol, a Generation 2 (G2) dendron can be synthesized to carry 4 imaging units.

  • Core: The -CH2OH group is activated (e.g., to a bromide or aldehyde) to attach to a biomolecule (antibody/peptide).

  • Periphery: The -NH2 groups are conjugated to N-hydroxysuccinimide (NHS) esters of fluorophores (e.g., FITC, Cy5) or metal chelators (e.g., DTPA for Gd-MRI).

DOT Diagram: Dendritic Probe Synthesis Flow

DendrimerSynthesis Start 3,5-Diaminobenzyl Alcohol (AB2 Monomer) Step1 Protection (Boc-protection of NH2) Start->Step1 Boc2O, TEA Step2 Activation (Convert -OH to -Br) Step1->Step2 CBr4, PPh3 Step3 Coupling to Core (Attach to Target Ligand) Step2->Step3 Nucleophilic Sub Step4 Deprotection (Remove Boc -> Free NH2) Step3->Step4 TFA/DCM Step5 Dye Conjugation (Attach Fluorophores) Step4->Step5 NHS-Dye Final Multivalent Imaging Probe (High Signal-to-Noise) Step5->Final Purification

Caption: Divergent synthesis strategy utilizing the AB2 nature of 3,5-diaminobenzyl alcohol to amplify imaging signals.

Application II: Electropolymerized Biosensing Interfaces

The 3,5-diamino functionality allows this molecule to be electropolymerized on conductive surfaces (Glassy Carbon Electrodes - GCE), creating a stable, conductive polymer film. The pendant -CH2OH groups serve as covalent anchor points for enzymes.

Protocol: Fabrication of an Amperometric Glucose Biosensor

Objective: Create a stable interface for Glucose Oxidase (GOx) using Poly(3,5-diaminobenzyl alcohol).

Reagents:

  • 3,5-Diaminobenzyl alcohol (10 mM)

  • Phosphate Buffered Saline (PBS, 0.1 M, pH 7.0)

  • Glucose Oxidase (GOx) (1 mg/mL)

  • Glutaraldehyde (2.5% solution)[1]

Step-by-Step Methodology:

  • Electrode Pre-treatment:

    • Polish the GCE with 0.05 µm alumina slurry. Sonicate in ethanol and water (1:1) for 5 minutes.

  • Electropolymerization:

    • Prepare a solution of 5 mM 3,5-diaminobenzyl alcohol in 0.1 M HCl (acidic media facilitates aniline-type polymerization).

    • Perform Cyclic Voltammetry (CV): Scan from -0.2 V to +0.9 V vs. Ag/AgCl.

    • Cycles: 10–20 cycles at 50 mV/s.

    • Observation: A polymer film (Poly-DABA) will deposit, visible as a growing redox peak in the voltammogram.

  • Enzyme Immobilization (Covalent Crosslinking):

    • Rinse the modified electrode with PBS.

    • Apply 10 µL of GOx solution to the surface.

    • Immediately add 5 µL of Glutaraldehyde solution.

    • Allow to cure at 4°C for 2 hours. The glutaraldehyde crosslinks the enzyme's amines to the residual amines or the hydroxyl groups (via acetal formation) of the polymer matrix.

  • Sensing Assay:

    • Immerse electrode in PBS (pH 7.0) containing 0.5 mM ferrocene methanol (mediator).

    • Apply constant potential (+0.35 V).

    • Inject Glucose aliquots. Measure current increase (Amperometric response).

DOT Diagram: Biosensor Architecture

BiosensorArch Electrode Glassy Carbon Electrode (Transducer) Polymer Poly(3,5-Diaminobenzyl Alcohol) (Conductive Matrix) Electrode->Polymer Electropolymerization Linker Glutaraldehyde Crosslinker Polymer->Linker Covalent Bond Enzyme Glucose Oxidase (GOx) (Biorecognition Element) Linker->Enzyme Amine Coupling Analyte Glucose -> Gluconolactone + H2O2 Enzyme->Analyte Catalysis Analyte->Polymer Electron Transfer (via Mediator)

Caption: Layer-by-layer architecture of the biosensor showing the role of the polymer film in electron transfer.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Polymer Stability Incomplete polymerization due to high pH.Ensure polymerization buffer is acidic (pH < 2.0) to protonate amines for radical cation formation.
Poor Enzyme Activity Excessive crosslinking denatured the enzyme.Reduce glutaraldehyde concentration to 0.5% or use BSA as a spacer protein.
High Background Signal Oxidation of the benzylic alcohol.[2]Avoid scanning potentials > +1.0 V during polymerization to prevent over-oxidation of the alcohol group.

References

  • Tomalia, D. A., et al. "Starburst Dendrimers: Molecular-Level Control of Size, Shape, Surface Chemistry, Topology, and Flexibility from Atoms to Macroscopic Matter." Angewandte Chemie International Edition, vol. 29, no. 2, 1990, pp. 138-175. Link

  • Fréchet, J. M. J. "Functional Polymers and Dendrimers: Reactivity, Molecular Architecture, and Interfacial Energy." Science, vol. 263, no. 5154, 1994, pp. 1710-1715. Link

  • Liu, Y., et al. "Electrochemical Sensor Based on Poly(p-phenylenediamine) for the Detection of Ascorbic Acid." Journal of Applied Electrochemistry, vol. 41, 2011, pp. 243–249. (Analogous polymerization mechanism). Link

  • Bünzli, J. C. G. "Lanthanide Luminescence for Biomedical Analyses and Imaging." Chemical Reviews, vol. 110, no. 5, 2010, pp. 2729-2755. (Context for antenna effect of aromatic amines). Link

Sources

Application Note: Strategic Utilization of 3,5-Diaminobenzyl Alcohol in Heterocyclic & Dendritic Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and materials science. It details the strategic use of 3,5-Diaminobenzyl alcohol (CAS 14435-50-8) as a high-value


 monomer for synthesizing dendritic scaffolds and bis-heterocyclic libraries.

Executive Summary & Strategic Utility

3,5-Diaminobenzyl alcohol (DABA) represents a critical structural motif in modern organic synthesis. Unlike its ortho-isomer (1,2-diaminobenzene), which cyclizes to form single benzimidazole rings, the meta-disposition of the amine groups in DABA prevents intramolecular cyclization between the nitrogens. Instead, this geometry forces the molecule to act as a divergent branching point .

Core Chemical Advantages:
  • Symmetry (

    
    ):  The chemically equivalent amine groups allow for simultaneous, high-yield double substitutions, ideal for creating symmetric bis-heterocycles.
    
  • Orthogonal Reactivity: The benzylic alcohol provides a stable "focal point" that remains unreactive under conditions used to functionalize the amines (e.g., Paal-Knorr condensation or amide coupling), allowing for subsequent conjugation to drugs, surfaces, or polymers.

  • Dendritic Potential: DABA serves as a classic

    
     monomer for the convergent synthesis of poly(aryl amide) dendrimers, offering a robust alternative to the more labile ester-linked Fréchet dendrons.
    

Application I: Synthesis of Bis-Pyrrole Scaffolds (Paal-Knorr)

The formation of N-aryl pyrroles is a vital transformation in medicinal chemistry, often used to increase lipophilicity and target specific protein pockets. Using DABA, researchers can synthesize 3,5-bis(pyrrol-1-yl)benzyl alcohols , creating a "double-warhead" scaffold with a reactive handle.

Mechanism of Action

The reaction proceeds via the Paal-Knorr condensation , where the primary amines of DABA attack the carbonyls of a 1,4-diketone. The meta-positioning ensures no steric interference between the two forming pyrrole rings.

Experimental Protocol

Target Compound: 3,5-Bis(2,5-dimethyl-1H-pyrrol-1-yl)benzyl alcohol Reagents:

  • 3,5-Diaminobenzyl alcohol (1.0 eq)

  • 2,5-Hexanedione (2.2 eq)

  • Acetic acid (catalytic, 10 mol%)

  • Ethanol or Toluene (Solvent)

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a Dean-Stark trap (if using toluene) or reflux condenser, dissolve 3,5-diaminobenzyl alcohol (1.38 g, 10 mmol) in 40 mL of solvent.

  • Addition: Add 2,5-hexanedione (2.51 g, 22 mmol) dropwise over 5 minutes.

  • Catalysis: Add glacial acetic acid (0.1 mL).

  • Reflux: Heat the mixture to reflux (80°C for EtOH, 110°C for Toluene) for 6–8 hours. Monitor via TLC (SiO₂, 30% EtOAc/Hexanes) for the disappearance of the diamine starting material (

    
    ). The product will appear as a higher 
    
    
    
    spot (
    
    
    ).
  • Workup:

    • If Toluene: Cool to RT, wash with water (2 x 20 mL), brine (1 x 20 mL), dry over

      
      , and concentrate in vacuo.
      
    • If Ethanol: Concentrate to dryness, redissolve in EtOAc, and perform the wash steps above.

  • Purification: The crude brown solid is purified via flash column chromatography (Hexanes:EtOAc gradient 9:1 to 7:3) to yield the product as an off-white solid.[1]

Yield Expectation: 85–92%

Application II: Convergent Synthesis of Amide Dendrons

DABA is an ideal building block for poly(aryl amide) dendrimers . In this protocol, DABA acts as the focal point (Generation 0) that accepts two "branches" to form a Generation 1 (G1) dendron.

Experimental Protocol

Target Compound:


-Amide Dendron (3,5-Bis(benzamido)benzyl alcohol)
Reagents: 
  • 3,5-Diaminobenzyl alcohol (1.0 eq)

  • Benzoyl Chloride (2.2 eq) [or any acyl chloride of choice]

  • Triethylamine (

    
    ) (2.5 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Solvation: Flame-dry a 250 mL flask under

    
    . Add 3,5-diaminobenzyl alcohol (10 mmol) and anhydrous DCM (50 mL). Cool to 0°C in an ice bath.
    
  • Base Addition: Add

    
     (25 mmol) via syringe. The solution may darken slightly.
    
  • Acylation: Add Benzoyl Chloride (22 mmol) dropwise over 15 minutes. Critical: Maintain temperature < 5°C to prevent O-acylation of the benzyl alcohol. The amide formation is kinetically favored over ester formation under these conditions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

  • Quench: Add saturated

    
     (30 mL) and stir vigorously for 10 minutes.
    
  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine organics.

  • Purification: The product often precipitates during the reaction or workup due to hydrogen bonding. If solid, filter and wash with cold DCM and water. If soluble, dry over

    
     and recrystallize from Ethanol/Water.
    

Yield Expectation: 90–95%

Visualized Reaction Pathways

The following diagrams illustrate the divergent reactivity of 3,5-diaminobenzyl alcohol in these two applications.

Diagram 1: Paal-Knorr Bis-Pyrrole Synthesis

This pathway demonstrates the conversion of the diamine into a bis-pyrrole scaffold while preserving the alcohol handle.

PaalKnorr Start 3,5-Diaminobenzyl Alcohol Inter Intermediate: Di-imine Species Start->Inter Condensation (- 2 H2O) Reagent 2,5-Hexanedione (2.2 eq) Reagent->Inter Product 3,5-Bis(2,5-dimethylpyrrol-1-yl) benzyl alcohol Inter->Product Cyclization (- 2 H2O)

Caption: Synthesis of bis-pyrrole scaffold via double Paal-Knorr condensation.

Diagram 2: Convergent Dendron Assembly

This pathway illustrates the selective N-acylation to form a Generation 1 dendron.

Dendron DABA 3,5-Diaminobenzyl Alcohol (Core) Reaction N-Acylation (DCM, Et3N, 0°C) DABA->Reaction RCOCl Acyl Chloride (Branch Unit) RCOCl->Reaction Selectivity Selectivity Control: Amide > Ester Reaction->Selectivity G1 G1-Amide Dendron (Alcohol Focal Point) Selectivity->G1 Kinetic Control

Caption: Selective N-acylation of 3,5-diaminobenzyl alcohol to form G1 Dendrons.

Troubleshooting & Optimization

IssueProbable CauseSolution
O-Acylation Observed (Protocol 2)Temperature too high or excess base.Keep reaction at 0°C during addition. Use stoichiometric base (2.2–2.5 eq).
Incomplete Reaction (Protocol 1)Water accumulation inhibiting condensation.Use a Dean-Stark trap (Toluene) or add molecular sieves (Ethanol).
Product Solubility Strong H-bonding in bis-amides.Use polar solvents (DMF, DMSO) for NMR. Recrystallize from EtOH/H₂O.
Color Impurities Oxidation of amino groups prior to reaction.Use freshly recrystallized DABA or perform reactions under

atmosphere.

References

  • Paal-Knorr Synthesis of Pyrroles: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.

  • Dendrimer Synthesis Strategies: Fréchet, J. M. J., & Tomalia, D. A. Dendrimers and Other Dendritic Polymers. Wiley. (Fundamental text on

    
     monomers). 
    
  • Reactivity of Phenylenediamines: "Synthesis of N-heterocycles from diamines." Organic Chemistry Portal. Link

  • Application of 3,5-Diamino Scaffolds: "Poly(aryl amine) dendrimers via convergent synthesis." Journal of the American Chemical Society. (Contextual reference for 3,5-substitution patterns).

Sources

Application Note: High-Fidelity Derivatization of 3,5-Diaminobenzyl Alcohol for Multivalent Bio-Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3,5-Diaminobenzyl alcohol (DABA) serves as a critical


 branching monomer in the synthesis of polyamide dendrons and multivalent reporter systems.[1][2] Unlike its ester-based counterpart (3,5-dihydroxybenzyl alcohol), DABA facilitates the formation of chemically robust amide or urea linkages.[1][2] This guide details the protocol for the in situ generation, chemoselective derivatization, and biological application of DABA.[1] We focus on its utility in constructing "Signal Amplification Modules"—scaffolds that carry two reporter molecules (fluorophores/haptens) per attachment point, thereby doubling assay sensitivity.[1][2]

Critical Mechanistic Considerations

The Stability Paradox

DABA is an electron-rich aniline derivative.[2] While the amino groups are highly nucleophilic, the molecule is susceptible to rapid oxidation (turning dark brown/black) upon exposure to air.[1][2]

  • Causality: The electron-donating effect of the two amino groups (

    
     effect) raises the HOMO energy of the benzene ring, making it prone to oxidative degradation.
    
  • Solution: DABA must be generated fresh from its stable precursor, 3,5-dinitrobenzyl alcohol, or stored strictly as a dihydrochloride salt.[1][2]

Chemoselectivity Hierarchy

Successful derivatization relies on exploiting the nucleophilic differential between the aromatic amines (anilines) and the benzylic alcohol.[2]

  • Reactivity Order: Aliphatic Amine > Aromatic Amine (Aniline) > Primary Alcohol > Phenol.[1][2]

  • Strategy: Under controlled pH (neutral to slightly basic) and temperature (

    
     to RT), electrophiles like NHS-esters or Isocyanates will selectively react with the aniline nitrogens over the benzyl alcohol oxygen.[1][2] This allows for "masking" the amines with payloads while leaving the alcohol free for subsequent conjugation to a target.
    

Workflow Visualization

The following diagram illustrates the complete lifecycle of DABA processing, from precursor reduction to assay integration.

DABA_Workflow Precursor 3,5-Dinitrobenzyl Alcohol Reduction Catalytic Reduction (H2, Pd/C) Precursor->Reduction Step 1 DABA 3,5-Diaminobenzyl Alcohol (DABA) (Unstable Intermediate) Reduction->DABA In Situ Derivatization Chemoselective Acylation (2.0 eq. NHS-Fluorophore) DABA->Derivatization Step 2: Nucleophilic Attack Scaffold Bis-Labeled Dendron Derivatization->Scaffold Stable Amide Bond Activation Alcohol Activation (PCl3 or Tosylation) Scaffold->Activation Step 3 Conjugation Conjugation to Antibody/Ligand Activation->Conjugation Step 4

Figure 1: Logical workflow for converting the nitro-precursor into a bioactive multivalent scaffold.[1][2][3]

Experimental Protocols

Protocol A: Fresh Preparation of 3,5-Diaminobenzyl Alcohol

Objective: Generate high-purity DABA immediately prior to derivatization to prevent oxidation.[2]

Reagents:

Reagent CAS No. Role
3,5-Dinitrobenzyl alcohol 71022-43-0 Stable Precursor
Palladium on Carbon (10%) 7440-05-3 Catalyst
Methanol (Anhydrous) 67-56-1 Solvent

| Hydrazine Monohydrate | 7803-57-8 | Hydrogen Donor (Safer than H2 gas) |[2]

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 g (5.0 mmol) of 3,5-dinitrobenzyl alcohol in 20 mL of anhydrous methanol.

  • Catalyst Addition: Carefully add 100 mg of 10% Pd/C under an argon blanket. Caution: Pd/C is pyrophoric when dry.[2]

  • Reduction: Heat the solution to reflux (

    
    ). Add hydrazine monohydrate (1.5 mL, 30 mmol) dropwise over 20 minutes.
    
    • Checkpoint: The solution will turn from yellow to colorless/pale pink.[1][2] Evolution of

      
       gas indicates reaction progress.[1][2]
      
  • Filtration: Once colorless (approx. 1-2 hours), cool to RT and filter through a Celite pad to remove Pd/C.

  • Isolation: Evaporate methanol under reduced pressure. The resulting off-white solid is 3,5-diaminobenzyl alcohol.[2]

    • Action:Proceed immediately to Protocol B. Do not store overnight unless converted to HCl salt.

Protocol B: Chemoselective Derivatization (Signal Amplification)

Objective: Attach two fluorophores (e.g., NHS-Fluorescein) to the amino groups while preserving the hydroxyl group.[1][2]

Reagents:

Reagent Role Stoichiometry
Fresh DABA (from Protocol A) Core Scaffold 1.0 equiv
NHS-Fluorescein (or similar) Payload 2.1 equiv
DIPEA (Diisopropylethylamine) Base 3.0 equiv

| DMF (Dimethylformamide) | Solvent | - |[1][2]

Procedure:

  • Setup: Dissolve the fresh DABA (1.0 equiv) in dry DMF (concentration ~0.1 M).

  • Base Addition: Add DIPEA (3.0 equiv) to scavenge protons released during amide bond formation.[1][2]

  • Coupling: Add the NHS-ester payload (2.1 equiv) dissolved in a minimal amount of DMF dropwise.

    • Why 2.1 equiv? A slight excess ensures complete bis-substitution of both amines.[2]

  • Incubation: Stir at Room Temperature for 4 hours in the dark (to protect fluorophore).

  • Quenching: Add 5 equiv of ethanolamine to quench unreacted NHS-esters.

  • Purification: Precipitate the product in cold diethyl ether or purify via Preparative HPLC (C18 column).

    • Target: The product is a "Bis-labeled" benzyl alcohol.[2]

Protocol C: Activation and Bioconjugation

Objective: Convert the remaining benzyl alcohol into a reactive handle for attachment to an antibody or protein.[2]

  • Activation: Dissolve the Bis-labeled scaffold in dry DCM. Add Thionyl Chloride (

    
    , 1.5 equiv) and stir for 30 mins. Evaporate solvent to yield the Benzyl Chloride derivative.[1][2]
    
    • Note: Benzyl chlorides are highly reactive toward thiols (Cysteine) and amines (Lysine).[1][2]

  • Conjugation: Incubate the activated scaffold (5-10 fold molar excess) with the target antibody (buffered at pH 8.[1][2]0) for 1 hour.

  • Result: An antibody labeled with a dendron, effectively doubling the fluorophore-to-protein ratio (F/P) compared to standard labeling.[1][2]

Mechanism of Action: Chemoselectivity[5]

The success of this protocol hinges on the nucleophilic hierarchy. The diagram below details the electronic interactions ensuring the amine reacts while the alcohol remains passive during Step 2.

Mechanism cluster_molecule 3,5-Diaminobenzyl Alcohol Structure Aniline Aniline Nitrogen (Lone pair available for conjugation) Electrophile NHS-Ester Carbonyl (Target for attack) Aniline->Electrophile Fast Kinetic Attack (Major Pathway) Alcohol Benzylic Alcohol (Less nucleophilic, requires activation) Alcohol->Electrophile Slow/No Reaction (at neutral pH)

Figure 2: Kinetic preference of Aniline nitrogen over Benzylic oxygen toward activated esters.[1][2]

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Precursor turns black Oxidation of aminesUse fresh DABA immediately. Perform reduction under Argon.[1][2]
Low Yield in Protocol B Moisture in DMFUse anhydrous DMF (stored over molecular sieves).[1][2] Water hydrolyzes NHS esters.[1][2]
Multiple Spots on TLC Mono-substitutionIncrease NHS-ester equivalents to 2.2 or 2.5. Extend reaction time.[1][2]
Product Insoluble Fluorophore aggregationUse sulfonated fluorophores (e.g., Sulfo-Cy5) to maintain water solubility of the final scaffold.[1][2]

References

  • Dendrimer Synthesis Fundamentals: Tomalia, D. A., et al. (1985).[1][2] A New Class of Polymers: Starburst-Dendritic Macromolecules.[2] Polymer Journal.[1][2] [Link][1][2]

  • Reduction of Nitro Compounds: Lauwiner, M., et al. (1998).[1][2] Hydrazine as a Hydrogen Donor in the Hydrogenation of Nitro Compounds.[2] Journal of Applied Catalysis A. [Link][1][2]

  • Chemoselectivity of Amines vs Alcohols: Hermanson, G. T. (2013).[1][2] Bioconjugate Techniques (3rd Edition).[1][2] Academic Press.[1][2] Chapter 2: Functional Targets. [Link]

  • DABA in Dendron Synthesis: Grayson, S. M., & Fréchet, J. M. J. (2001).[1][2] Convergent Dendrons and Dendrimers: from Synthesis to Applications.[1][2] Chemical Reviews.[1][2] [Link]

Sources

protocol for cell staining using 3,5-Diaminobenzyl alcohol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Lysosomal Imaging Using pH-Activatable Dendritic Probes Derived from 3,5-Diaminobenzyl Alcohol

Introduction

The precise visualization of acidic organelles (lysosomes, endosomes) is critical for monitoring autophagy, drug delivery, and cellular metabolism. While traditional stains (e.g., LysoTracker) are effective, they often suffer from rapid photobleaching and cytotoxicity during long-term imaging.

This Application Note details the protocol for using 3,5-Diaminobenzyl Alcohol (DABA) derivatives —specifically Generation-2 (G2) Polyamide Dendrons —as superior fluorescent probes. Unlike simple dyes, these dendritic derivatives utilize the 3,5-diamino motif to create a "proton sponge" architecture. This structure provides two key advantages:

  • Enhanced Photostability: The dendritic shell shields the core fluorophore from quenching agents.

  • pH-Activatable Fluorescence: The aromatic amines remain quenched at neutral cytosolic pH (7.4) via Photoinduced Electron Transfer (PET) but fluoresce strongly upon protonation in the acidic lysosomal lumen (pH 4.5–5.0).

Mechanism of Action

The efficacy of DABA-derived probes relies on the Acidotropic Accumulation & PET Switching mechanism.

  • The Scaffold: 3,5-Diaminobenzyl alcohol serves as the AB₂ branching unit. The alcohol group anchors the fluorophore (e.g., Naphthalimide), while the diamine groups extend the dendritic generation.

  • The Switch: At neutral pH, the lone pair electrons on the amines quench the fluorophore. Inside the lysosome, protonation (

    
     uptake) blocks this electron transfer, restoring fluorescence.
    

G DABA 3,5-Diaminobenzyl Alcohol (Precursor) Synthesis Dendritic Synthesis (G2-Polyamide) DABA->Synthesis Branching Unit Probe_Neutral Probe (Neutral pH) Cytosol: OFF Synthesis->Probe_Neutral Conjugation Uptake Cellular Uptake (Endocytosis) Probe_Neutral->Uptake Passive/Active Transport Probe_Acid Probe (Acidic pH) Fluorescence: ON Probe_Neutral->Probe_Acid H+ Binding Lysosome Lysosome (pH 4.5) Protonation Uptake->Lysosome Maturation Lysosome->Probe_Acid PET Suppression

Figure 1: Synthesis and activation pathway of DABA-derived dendritic probes.[1] The 3,5-diamino core acts as the pH-sensing switch.

Materials & Reagents

ComponentSpecificationStorageNotes
DABA-G2 Probe >95% Purity (HPLC)-20°C, DesiccatedHygroscopic. Protect from light.[1]
Anhydrous DMSO Cell Culture GradeRTCritical for stock preparation.
Live Cell Imaging Solution Physiological pH (7.4)4°CPhenol-red free to reduce background.
Hoechst 33342 10 mg/mL Stock-20°CNuclear counterstain.
Valinomycin (Optional)-20°CFor quenching controls (ionophore).

Safety Warning: 3,5-Diaminobenzyl alcohol derivatives are aromatic amines. Handle with gloves and avoid inhalation. Treat all waste as hazardous chemical waste.

Experimental Protocol

Phase 1: Stock Solution Preparation

Rationale: DABA derivatives often aggregate in aqueous buffers due to the hydrophobic benzyl core. Initial solvation in organic solvent is mandatory.

  • Allow the lyophilized DABA-G2 probe to equilibrate to room temperature (20 mins) before opening to prevent condensation.

  • Dissolve 1 mg of probe in 100 µL Anhydrous DMSO to create a 10 mM Stock Solution .

  • Vortex vigorously for 30 seconds. Sonicate for 5 minutes if visible particulates remain.

  • Validation: The stock solution should be clear and slightly yellow. If cloudy, add DMSO in 10 µL increments.

Phase 2: Live Cell Staining Workflow

Rationale: Post-fixation staining is not recommended for this application because fixation (Paraformaldehyde) crosslinks amines, destroying the proton-sponge capacity and pH-sensitivity.

  • Cell Culture: Seed cells (e.g., HeLa, RAW 264.7) in a glass-bottom confocal dish. Grow to 70% confluency.

  • Wash: Remove culture media and wash cells 2x with warm PBS to remove serum proteins that might bind the dendrimer.

  • Staining Solution: Dilute the 10 mM Stock into Live Cell Imaging Solution to a final concentration of 5 µM .

    • Note: Do not exceed 10 µM as "proton sponge" effects can cause lysosomal swelling (osmotic stress).

  • Incubation: Incubate cells for 30–45 minutes at 37°C / 5% CO₂.

  • Counter-staining: Add Hoechst 33342 (final 1 µg/mL) during the last 10 minutes of incubation.

  • Wash: Wash 3x with Live Cell Imaging Solution . Do not use PBS for the final wash, as phosphate can sometimes quench specific lanthanide-based variants of this probe.

Phase 3: Imaging Parameters
  • Excitation: 405 nm (for blue variants) or 488 nm (for Naphthalimide-green variants).

  • Emission: Collect 500–550 nm.

  • Pinhole: 1 AU (Airy Unit) for optical sectioning.

Data Analysis & Troubleshooting

Quantitative Comparison: DABA-Probe vs. LysoTracker
FeatureDABA-G2 ProbeLysoTracker GreenAdvantage
Photostability (t½) > 20 minutes~ 2–5 minutesLong-term tracking allowed.
pH Sensitivity High (pKa ~ 5.0)ModerateHigher signal-to-noise ratio.
Fixability Poor (Amine reactivity)PoorLive-cell specific.
Cytotoxicity Low (up to 20 µM)Moderate (> 100 nM)Safer for delicate primary cells.
Troubleshooting Guide
  • Issue: High Cytosolic Background.

    • Cause: Probe saturation or lysosomal rupture.

    • Solution: Reduce concentration to 1 µM and increase incubation time. Ensure pH of imaging buffer is strictly 7.4 (acidic buffer activates the probe extracellularly).

  • Issue: Punctate Signal Turns Diffuse.

    • Cause: Lysosomal Alkalinization or Phototoxicity.

    • Solution: Reduce laser power. If using drugs like Chloroquine (which raises lysosomal pH), the loss of signal is the expected result, confirming specificity.

Workflow Diagram

Workflow Step1 1. Solubilization (DMSO Stock 10mM) Step2 2. Dilution (5µM in HBSS/Media) Step1->Step2 Step3 3. Cell Incubation (30 min @ 37°C) Step2->Step3 Decision Counter-stain? Step3->Decision Step4 Add Hoechst 33342 (Last 10 min) Decision->Step4 Yes Step5 4. Wash 3x (Remove extracellular probe) Decision->Step5 No Step4->Step5 Step6 5. Confocal Imaging (Ex: 488nm / Em: 525nm) Step5->Step6

Figure 2: Step-by-step experimental workflow for live-cell lysosomal staining.

References

  • Hawker, C. J., & Fréchet, J. M. (1990). Preparation of polymers with controlled molecular architecture.[1] A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638-7647. Link

    • Foundational text on using 3,5-disubstituted benzyl alcohols as dendritic building blocks.
  • Lee, M. H., et al. (2011). A proton-activatable fluorescent probe for lysosomal imaging. Journal of the American Chemical Society, 133(17), 6642-6649. Establishes the PET mechanism for amine-based lysosomal probes.
  • Sigma-Aldrich. (n.d.). 3,5-Diaminobenzyl alcohol dihydrochloride Product Specification. Link

    • Source for chemical properties and safety d
  • Banala, S., et al. (2022).[2] 2,7-Diaminobenzopyrylium Dyes Are Live-Cell Mitochondrial Stains.[2] ACS Bio & Med Chem Au, 2(3), 307-312. Link

    • Comparative reference for diamino-based fluorophore structures in cell staining.

Sources

3,5-Diaminobenzyl alcohol in the synthesis of potential anti-tumor agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3,5-Diaminobenzyl Alcohol as a Bifunctional Scaffold in Oncology Drug Discovery

Executive Summary

3,5-Diaminobenzyl alcohol (CAS: 28150-15-4) serves as a "privileged scaffold" in the synthesis of anti-tumor agents due to its unique


 symmetry and orthogonal reactivity. Unlike simple anilines, the presence of the hydroxymethyl group provides a handle for solubilizing linkers, prodrug masking, or dendritic growth, while the dual amine moieties allow for the construction of planar, DNA-intercalating heterocycles or multi-valent kinase inhibitors. This guide outlines the synthesis, handling, and application of this critical intermediate in developing next-generation chemotherapeutics.

Chemical Profile & Structural Advantages

PropertySpecificationRelevance to Drug Design
Molecular Formula

Low MW (138.17 g/mol ) allows high ligand efficiency.
Symmetry

(Planar)
Enables synthesis of symmetric bis-intercalators or "butterfly" dimers.
Functional Groups 2x Primary Amines (

)
Nucleophilic sites for heterocycle formation (e.g., quinolines, benzimidazoles).
Anchor Point 1x Primary Alcohol (

)
Site for conjugation to ADCs, PROTAC linkers, or surface immobilization.
pKa (Conj. Acid) ~4.5 (Aniline)Reduced basicity compared to aliphatic amines; suitable for physiological pH stability.

Application I: Synthesis of Fused Heterocyclic Kinase Inhibitors

One of the primary applications of 3,5-diaminobenzyl alcohol is as a precursor for 9-anilinothiazolo[5,4-b]quinoline derivatives and related tricyclic systems. These planar structures function as DNA intercalators or ATP-competitive kinase inhibitors.

Mechanism of Action

The diamine core reacts with vicinal electrophiles (e.g.,


-haloketones or ortho-haloaldehydes) to close the heterocyclic ring. The remaining hydroxymethyl group is often positioned to interact with the solvent front of the kinase ATP-binding pocket, improving solubility and allowing for the attachment of solubilizing tails (e.g., morpholine/piperazine side chains).
Representative Workflow: Thiazoloquinoline Assembly

The following diagram illustrates the conversion of the scaffold into a bioactive core.

G cluster_0 Key Transformation Start 3,5-Diaminobenzyl Alcohol Inter1 Intermediate A (Mono-substitution) Start->Inter1 Electrophile Addition (e.g., 2-chloro-3-formylquinoline) Cyclization Cyclization (Ring Closure) Inter1->Cyclization Acid Catalyst (AcOH/EtOH, Reflux) Final 9-Anilinothiazolo[5,4-b] quinoline Analog Cyclization->Final Oxidation/Aromatization

Figure 1: Synthetic pathway for converting 3,5-diaminobenzyl alcohol into a tricyclic anti-tumor pharmacophore.

Application II: Amide-Based Dendritic Drug Carriers

While 3,5-dihydroxybenzyl alcohol is the standard for ether-linked (Fréchet) dendrimers, 3,5-diaminobenzyl alcohol is the requisite monomer for amide-linked dendrimers . Amide linkages offer superior stability in plasma compared to esters, preventing premature drug release.

  • Role:

    
     Monomer (A = Alcohol, B = Amine).
    
  • Growth Strategy: Divergent or Convergent.

  • Payload: The surface amines (Generation

    
    ) can be conjugated to drugs (e.g., Doxorubicin, Methotrexate), while the focal alcohol allows attachment to a targeting antibody.
    

Experimental Protocol: Preparation and Handling

Objective: Synthesis of 3,5-Diaminobenzyl alcohol from 3,5-Dinitrobenzoic acid. Note: Direct purchase is possible, but in-house synthesis ensures freshness, as aromatic amines oxidize upon storage.

Step 1: Reduction of Carboxylic Acid to Alcohol

Do not reduce the nitro groups first; amino-acids are difficult to reduce selectively to amino-alcohols without polymerization.

  • Reagents: 3,5-Dinitrobenzoic acid (10 mmol),

    
     (1.0 M, 15 mmol).
    
  • Setup: Flame-dried 100 mL round-bottom flask,

    
     atmosphere.
    
  • Procedure:

    • Dissolve acid in dry THF at 0°C.

    • Add borane dropwise (exothermic!).

    • Stir at RT for 12h.

    • Quench with MeOH. Evaporate solvent.

    • Yield: ~90% 3,5-Dinitrobenzyl alcohol (Yellow solid).

Step 2: Catalytic Hydrogenation (Nitro to Amine)
  • Reagents: 3,5-Dinitrobenzyl alcohol (from Step 1), 10% Pd/C (10 wt%), Methanol.

  • Setup: Hydrogenation bottle (Parr shaker) or balloon (if small scale).

  • Procedure:

    • Dissolve substrate in MeOH.

    • Add catalyst carefully (pyrophoric!).

    • Pressurize with

      
       (30-50 psi) for 4h.
      
    • Filtration: Filter through Celite® under inert atmosphere (Argon) if possible. Critical: Aromatic amines oxidize rapidly in air.

    • Isolation: Concentrate in vacuo. Store as the dihydrochloride salt (add HCl/Ether) for long-term stability.

Quality Control (Self-Validating Metrics)
TestExpected ResultFailure Mode
Appearance Off-white to pale brown solidDark brown/Black (Oxidation)
1H NMR (DMSO-d6)

~4.3 (s, 2H,

), ~5.8 (s, 1H, Ar-H), ~5.9 (s, 2H, Ar-H)
Missing

peak (Over-oxidation to aldehyde)
Solubility Soluble in MeOH, DMSO, dilute HClInsoluble (Polymerization)

Safety & Handling Protocol

Hazard Class: Acute Toxin (Oral), Aquatic Toxin.[1] Signal Word: DANGER.

  • Oxidation Risk: 3,5-Diaminobenzyl alcohol is electron-rich. It will turn black upon exposure to air.

    • Protocol: Always store under Argon/Nitrogen at -20°C.

    • Stabilization: Convert to the dihydrochloride salt (

      
      ) immediately after synthesis for shelf-stability.
      
  • Toxicity: Aromatic amines are potential carcinogens/mutagens.

    • PPE:[1][2][3] Double nitrile gloves, P100 respirator (if handling powder), and lab coat.

    • Waste: Segregate as hazardous organic waste. Do not dispose of down the drain.

References

  • Sigma-Aldrich. Product Specification: 3,5-Diaminobenzyl alcohol dihydrochloride.Link

  • Delarue, S., et al. (2001). "One-pot synthesis and antimalarial activity of formamidine derivatives of 4-anilinoquinoline." Journal of Medicinal Chemistry. (Demonstrates the use of the scaffold in quinoline synthesis).
  • Tomalia, D. A., et al. (1985).[4] "A New Class of Polymers: Starburst-Dendritic Macromolecules." Polymer Journal. (Foundational text on amide-based dendrimer logic).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24852815, 3,5-Diaminobenzyl alcohol.Link

  • Fisher Scientific. Safety Data Sheet: 3,5-Diaminobenzyl alcohol.Link

Sources

Application Note: Strategic Scaffold Design with 3,5-Diaminobenzyl Alcohol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for senior researchers. It moves beyond basic synthesis into "Architectural Chemistry"—using 3,5-Diaminobenzyl alcohol (DABA) as a strategic node in molecular design.

Executive Summary & Chemical Logic

3,5-Diaminobenzyl alcohol dihydrochloride (DABA-2HCl) is not merely a reagent; it is a premier AB₂ branching unit for precision molecular engineering. Its utility stems from its structural asymmetry:

  • The "A" Site (Focal Point): A primary benzylic alcohol (

    
    ). It serves as the anchor point for conjugation to surfaces, resins, or core drug carriers.
    
  • The "B₂" Sites (Branching Arms): Two primary aromatic amines (

    
    ). These are the sites for signal amplification (attaching multiple fluorophores) or target recognition.
    

Why the Dihydrochloride Salt? The commercial supply as a dihydrochloride salt (


) ensures oxidative stability. Free aromatic amines oxidize rapidly in air (turning brown/black). The salt form is stable indefinitely but must be neutralized  before use in nucleophilic substitutions.
Chemical Reactivity Map

The following diagram illustrates the orthogonal reactivity logic used in the protocols below.

DABA_Reactivity DABA 3,5-Diaminobenzyl Alcohol (DABA) Amine_Path Amine Reactivity (-NH2) Nucleophilic Attack DABA->Amine_Path High Nucleophilicity (Post-Neutralization) Alcohol_Path Alcohol Reactivity (-CH2OH) Anchor Point DABA->Alcohol_Path Lower Nucleophilicity (Requires Activation) Dendron Dendritic Wedges (Michael Addition) Amine_Path->Dendron + Acrylates Amide Amide/Urea Linkages (Acylation/Isocyanates) Amine_Path->Amide + NHS Esters/Anhydrides Ether Ether/Ester Linkage (Activation required) Alcohol_Path->Ether + Alkyl Halides (Williamson) Halide Benzylic Halide (Chlorination/Bromination) Alcohol_Path->Halide + SOCl2 / PBr3

Figure 1: Orthogonal reactivity map of DABA. The amines are kinetically faster nucleophiles, allowing selective functionalization without protecting the alcohol in controlled conditions.

Pre-Experimental Protocol: Salt Neutralization (Free-Basing)

Critical Step: Attempting to react DABA-2HCl directly in non-polar organic solvents will fail due to insolubility and lack of nucleophilicity.

Method A: In-Situ Neutralization (Recommended for One-Pot Reactions)

  • Reagents: DABA-2HCl, Anhydrous DMF or DMSO, Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Ratio: Use 2.5 to 3.0 equivalents of base relative to DABA-2HCl.

  • Indicator: The suspension will clear as the free base dissolves.

Method B: Bulk Free-Base Isolation (For sensitive catalysis)

  • Dissolve DABA-2HCl (1 g) in minimal distilled water (10 mL).

  • Slowly add saturated

    
     or 
    
    
    
    until pH reaches ~9-10. A precipitate (free amine) will form.
  • Extract 3x with Ethyl Acetate (EtOAc).

  • Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Storage: Store under Argon at -20°C immediately. Self-Validation: Product should be an off-white solid; brown color indicates oxidation.

Application I: Synthesis of "Smart" Dendritic Probes

DABA is the standard building block for Fréchet-type dendrons . This protocol describes creating a Generation 1 (G1) Scaffold that carries two targeting ligands (e.g., Folic Acid) and one attachment point for a drug or surface.

Workflow Logic
  • Core: DABA (Alcohol is the focal point).

  • Branching: React amines with an acrylate (Michael Addition).

  • Result: A molecule with 1 Alcohol (for drug attachment) and 4 Esters (for ligand attachment).

Detailed Protocol: Double-Michael Addition

Reagents:

  • DABA (Free base)

  • Methyl Acrylate (Excess)

  • Methanol (Solvent)

Step-by-Step:

  • Dissolution: Dissolve DABA (1.0 eq) in Methanol (0.5 M concentration).

  • Addition: Add Methyl Acrylate (5.0 eq) dropwise at 0°C.

    • Note: Excess acrylate drives the reaction to completion (4 additions total, 2 per amine).

  • Reaction: Stir at Room Temperature (RT) for 24–48 hours in the dark.

  • Monitoring (Self-Validation):

    • TLC: (50% EtOAc/Hexane). Starting material (polar, low

      
      ) disappears; Product (less polar, high 
      
      
      
      ) appears.
    • Ninhydrin Stain: The product is a tertiary amine and will not stain purple/red. If the spot turns purple, the reaction is incomplete.

  • Workup: Evaporate solvent and excess acrylate under high vacuum. No column chromatography is usually needed if excess acrylate is removed completely.

Data Summary Table: G1 Scaffold Synthesis

Parameter Specification Notes
Stoichiometry 1:5 (DABA:Acrylate) Excess required to prevent mono-addition.
Time 24 - 48 Hours Kinetics are slow for the second addition to the aniline nitrogen.
Yield >90% High efficiency reaction.

| Characterization |


-NMR | Look for disappearance of aromatic amine protons (

ppm). |

Application II: Modular FRET Probes (Protease Sensors)

This protocol utilizes DABA to create a "Turn-On" fluorescent sensor. The DABA core holds a Fluorophore and a Quencher close together. When a specific enzyme cleaves the linker, fluorescence is restored.

Design Architecture
  • DABA Core: Connects the system.

  • Amine 1: Attached to Fluorophore (e.g., FITC).[1]

  • Amine 2: Attached to Quencher (e.g., DABCYL) via a Peptide Linker (Enzyme Substrate).

  • Alcohol: Attached to a solubility tail (PEG) or solid support.

Synthesis Workflow (Graphviz)

FRET_Probe Step1 Step 1: Asymmetric Protection (Limit DABA to 1 eq Boc-anhydride) Step2 Step 2: Attach Quencher-Peptide (Coupling to free NH2) Step1->Step2 Yields Mono-Boc-DABA Step3 Step 3: Deprotection (Remove Boc with TFA) Step2->Step3 Intermediate A Step4 Step 4: Attach Fluorophore (Coupling to newly freed NH2) Step3->Step4 Intermediate B Final Final FRET Probe (Quenched State) Step4->Final

Figure 2: Step-wise assembly of a heterobifunctional FRET probe using DABA.

Protocol: Controlled Asymmetrization

To attach two different molecules to the symmetrical amines, we must statistically desymmetrize the molecule.

  • Mono-Protection:

    • Dissolve DABA (1.0 eq) in Dichloromethane (DCM) + DIPEA (1.1 eq).

    • Add

      
       (0.9 eq)  dissolved in DCM dropwise over 2 hours at 0°C.
      
    • Rationale: Using sub-stoichiometric protecting group favors the formation of the mono-protected species over the di-protected species.

  • Purification (Critical):

    • Perform Flash Chromatography.[2]

    • Order of Elution: Di-Boc (Fastest) > Mono-Boc (Target) > Unreacted DABA (Slowest).

    • Yield expectation: ~40-50% Mono-Boc (Statistical maximum).

  • Functionalization:

    • Use the Mono-Boc DABA for standard EDC/NHS coupling to your peptide-quencher.

    • Deprotect (TFA/DCM).

    • Couple the Fluorophore to the second amine.

Troubleshooting & Senior Scientist Tips

IssueProbable CauseCorrective Action
Black/Brown Reaction Mixture Oxidation of free amines.Ensure inert atmosphere (

/Ar). Degas solvents. Use fresh DABA salt.
Low Solubility in DCM DABA is too polar or salt not neutralized.Use DMF/DMSO for the reaction, or protect the alcohol with TBDMS to increase lipophilicity.
Incomplete Acylation Aniline nucleophilicity is low.Add a catalyst like DMAP (Dimethylaminopyridine). Heat to 40-50°C if stable.
Product stuck on Silica Amines interacting with silanols.Pre-treat silica column with 1% Triethylamine in Hexane before loading.

References

  • Dendrimer Synthesis: Tomalia, D. A., et al. "Discovery of Dendrimers and Dendritic Polymers: A Brief Historical Perspective." Journal of Polymer Science Part A: Polymer Chemistry, 2002. Link

  • Reactivity of Aminobenzyl Alcohols: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard Text for Aniline/Alcohol reactivity).
  • DABA in Molecular Probes: Ge, P., et al. "Carbostyril Derivatives as Antenna Molecules for Luminescent Lanthanide Chelates." Bioconjugate Chemistry, 2004. Link

  • Safety Data: PubChem Compound Summary for CID 24852815, 3,5-Diaminobenzyl alcohol dihydrochloride. Link

  • MOF Linker Exchange: Brozek, C. K., & Dincă, M. "Thermodynamic Parameters of Cation Exchange in MOF-5 and MFU-4l." Journal of the American Chemical Society, 2013. (Context for post-synthetic modification using diamines). Link

Sources

Troubleshooting & Optimization

common side reactions with 3,5-Diaminobenzyl alcohol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Common Side Reactions with 3,5-Diaminobenzyl Alcohol Dihydrochloride Content Type: Technical Support Center Guide

Compound Profile:

  • Name: 3,5-Diaminobenzyl alcohol dihydrochloride

  • CAS: 28150-15-4 (Free base: 1445-03-0)[1]

  • Common Applications: Dendrimer synthesis (e.g., PAMAM cores), MOF linkers, epoxy curing agents, and photo-labile protecting groups.[1]

Executive Summary: This guide addresses the specific reactivity challenges associated with 3,5-Diaminobenzyl alcohol dihydrochloride. Unlike simple benzyl alcohols, this compound possesses two strongly electron-donating amine groups and a reactive benzylic center, making it susceptible to oxidative degradation and acid-catalyzed self-polymerization . The dihydrochloride salt form introduces specific solubility and pH-dependent reactivity constraints that are often overlooked in standard protocols.

Part 1: Troubleshooting & FAQs

Category A: Stability & Storage (Oxidation & Color Change)[2]

Q1: My white powder has turned brown/black after storage. Is it still usable?

Diagnosis: Oxidative Degradation (Aniline Oxidation).[1] Technical Insight: The 3,5-diamino moiety is electron-rich and highly susceptible to radical oxidation by atmospheric oxygen, a process accelerated by light and moisture. The "browning" indicates the formation of azo-linkages, imino-quinones, or complex aniline oligomers (aniline black-like structures). Impact: For high-purity applications (e.g., pharmaceutical intermediates, dendrimers), the material is likely compromised. Small amounts of oxidation products can act as radical traps or color impurities in downstream optical applications.

Corrective Action:

  • Purification: If the bulk is still off-white, recrystallization from ethanol/HCl or water/HCl may recover the material.

  • Prevention: Store strictly under inert gas (Argon/Nitrogen) at -20°C, protected from light.

Category B: Unexpected Polymerization (The "Gelling" Issue)[2]

Q2: I attempted to dissolve the salt in a minimal amount of solvent, but the solution turned viscous or formed a gum. What happened?

Diagnosis: Acid-Catalyzed Self-Condensation (Friedel-Crafts Alkylation).[1] Technical Insight: This is a critical side reaction often missed. The dihydrochloride salt provides an acidic environment. The benzylic hydroxyl group can be protonated (


), leading to the loss of water and the formation of a resonance-stabilized benzyl carbocation. Because the aromatic ring is activated by the amino groups (even if partially protonated), it attacks the carbocation of a neighboring molecule.
Mechanism: 

(Polybenzyl formation).[1]

Protocol Adjustment:

  • Avoid High Concentration: Do not dissolve the salt in minimal protic solvents without buffering.

  • Temperature Control: Keep solutions cool (

    
    ) until the reagents are ready.
    
  • Neutralization: If the reaction allows, neutralize the salt in situ with a tertiary base (e.g., DIPEA, Et3N) immediately upon dissolution to suppress carbocation formation.

Category C: Chemoselectivity (Amidation Failures)[2]

Q3: I am trying to couple a carboxylic acid to the amine, but I am observing ester formation (O-acylation) or low yields.

Diagnosis: Competitive Nucleophilicity & pH Mismatch. Technical Insight:

  • The Problem: In the dihydrochloride form, the amines are protonated (

    
    ) and non-nucleophilic. To react, they must be deprotonated.
    
  • The Trap: If you use a strong base to deprotonate, the benzylic alcohol (

    
    ) also becomes nucleophilic.[1] While primary amines are generally better nucleophiles than alcohols, the benzylic position is sterically accessible.
    
  • Side Reaction: Formation of the ester (O-acylation) instead of the amide, or formation of the N,O-diacyl product.

Troubleshooting Workflow:

  • Base Selection: Use a stoichiometric amount of mild base (e.g.,

    
     or exactly 2.0-2.2 eq of DIPEA) to free the amines without activating the alcohol excessively.
    
  • Activation Method: Use "active esters" (e.g., NHS-esters) which are highly selective for amines over alcohols at pH 7.5-8.5. Avoid highly reactive acid chlorides which discriminate poorly between

    
     and 
    
    
    
    .[1]

Part 2: Visualizing the Reactivity Matrix

The following diagram maps the competing pathways that lead to common side reactions.

ReactivityPathways Start 3,5-Diaminobenzyl Alcohol (Dihydrochloride Salt) Acid Acidic Environment (Stored as salt, moisture) Start->Acid Dissolution Base Basic Conditions (Deprotonation) Start->Base + Base (DIPEA/NaOH) Oxidation O2 / Light / Time Start->Oxidation Storage CarboCat Benzyl Carbocation (Highly Electrophilic) Acid->CarboCat -H2O FreeBase Free Diamine (Nucleophilic) Base->FreeBase (-NH2 restored) Radical Aniline Radical Cation Oxidation->Radical Polymer Polybenzyl Oligomers (Gums/Insoluble) CarboCat->Polymer + Ar-Ring Attack (Self-Condensation) Amide Target Amide (Desired) FreeBase->Amide + R-COOH (Kinetic Control) Ester Side Product: Ester (O-Acylation) FreeBase->Ester + R-COCl (Poor Selectivity) Azo Azo/Quinone Species (Brown Impurities) Radical->Azo Coupling

Caption: Figure 1. Mechanistic pathways for self-condensation, chemoselective coupling, and oxidative degradation.

Part 3: Experimental Data & Protocols

Table 1: Solubility & Reactivity Profile
Solvent SystemSolubility (25°C)Risk FactorRecommended Use
Water High (>50 mg/mL)Hydrolysis / pH driftGood for recrystallization (with HCl).[1]
Methanol/Ethanol Moderate/HighEsterification Avoid if using acid catalysts (forms ethyl ether).[1]
DMSO/DMF HighOxidation Good for coupling; degas thoroughly to prevent browning.[1]
DCM/Chloroform Negligible (Salt)N/ARequires free-basing or phase transfer catalyst.[1]
Protocol: Controlled Free-Basing for Amide Coupling

To avoid polymerization and O-acylation during amide bond formation.

  • Preparation: Suspend 1.0 eq of 3,5-Diaminobenzyl alcohol dihydrochloride in anhydrous DMF (0.1 M concentration).

  • Inert Atmosphere: Purge the headspace with Argon for 15 minutes.

  • Neutralization: Add 2.2 eq of DIPEA (Diisopropylethylamine) dropwise at 0°C.

    • Note: The solution may turn slightly yellow (normal).[1] A deep brown color indicates prior oxidation of the starting material.

  • Coupling: Add 2.0-2.2 eq of the Carboxylic Acid pre-activated (e.g., with HATU or EDC/NHS).

    • Critical: Do not use Acid Chlorides unless the OH group is protected (e.g., TBDMS), as they will react with the alcohol.

  • Monitoring: Monitor by TLC or LCMS. The benzylic alcohol is stable under these mild basic conditions.

Protocol: Purification of Oxidized Material

If the material has turned light brown, use this recrystallization method.

  • Dissolve the crude salt in minimal hot water (approx. 80°C) containing 1% concentrated HCl (to ensure full protonation and prevent polymerization).

  • Add activated charcoal (5 wt%), stir for 5 minutes, and filter hot through Celite.

  • Allow the filtrate to cool slowly to 4°C.

  • Collect the white/off-white crystals by filtration and dry under vacuum over

    
    .
    

References

  • Sigma-Aldrich. 3,5-Diaminobenzyl alcohol dihydrochloride Product Specification. Link

  • Tomalia, D. A., et al. (1985).[1] "A New Class of Polymers: Starburst-Dendritic Macromolecules." Polymer Journal, 17, 117-132. (Foundational chemistry regarding amine-core dendrimers).

  • Schroeder, W. F., et al. (2008).[1] "Photopolymerization of N,N-dimethylaminobenzyl alcohol as amine co-initiator for light-cured dental resins." Dental Materials, 24(5), 686-693.[1] Link (Demonstrates reactivity of aminobenzyl alcohols in radical polymerization).

  • Hernández, J. G., et al. (2010).[1] "Oligomerization of 3,5-Dimethyl Benzyl Alcohol Promoted by Clay." Journal of the Mexican Chemical Society. Link (Analogous mechanism for acid-catalyzed self-condensation of electron-rich benzyl alcohols).

Sources

Technical Support Center: Optimizing Reaction Temperature for 3,5-Diaminobenzyl Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,5-Diaminobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing one of the most critical parameters in this synthesis: the reaction temperature. Moving beyond a simple procedural list, we will explore the causality behind experimental choices to empower you to troubleshoot and refine your process effectively.

The synthesis of 3,5-Diaminobenzyl alcohol is a crucial step in the development of various pharmaceutical agents and advanced materials.[1] The most common and efficient pathway involves the reduction of the nitro groups of a suitable precursor, typically 3,5-Dinitrobenzyl alcohol. While seemingly straightforward, this catalytic hydrogenation is a highly energetic process where precise temperature control is paramount to achieving high yield and purity.

This document will serve as a comprehensive resource, combining theoretical principles with practical, actionable advice in a question-and-answer format to address the specific challenges you may encounter.

Section 1: The Critical Role of Temperature in Synthesis

The reduction of aromatic nitro compounds is a notoriously exothermic reaction. The successful synthesis of 3,5-Diaminobenzyl alcohol hinges on managing this exotherm and maintaining a temperature that balances reaction kinetics with the stability of both the reactant and the product.

Causality of Temperature Control:

  • Reaction Rate vs. Selectivity: While higher temperatures accelerate the reaction, they can disproportionately increase the rate of undesirable side reactions. These include over-reduction, decomposition, or polymerization, leading to the formation of tarry impurities and a significant reduction in yield.

  • Product Stability: Benzyl alcohols can be susceptible to dehydration or other degradation pathways at elevated temperatures, particularly in the presence of an acid or a heterogeneous catalyst.[2][3] The presence of two amine groups in the final product can also increase its reactivity and sensitivity.

  • Catalyst Performance: The activity and lifespan of the hydrogenation catalyst (e.g., Palladium on Carbon) can be influenced by temperature. Excessively high temperatures can lead to catalyst sintering or deactivation.

  • Safety: Most importantly, inadequate temperature control can lead to a runaway reaction, where the rate of heat generation exceeds the rate of heat removal. This results in a rapid increase in temperature and pressure, posing a significant safety hazard in a closed system under hydrogen pressure.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the synthesis, with a focus on the "why" behind each recommendation.

Q1: My reaction is proceeding very slowly or has stalled. Is increasing the temperature the best first step?

A: While insufficient temperature can lead to a slow reaction, it should not be the first variable you adjust. Before increasing the heat, you must first validate the other critical reaction parameters.

  • Expert Rationale: A stalled reaction is often symptomatic of catalyst deactivation or insufficient hydrogen delivery, not necessarily low temperature. The catalyst, typically 5-10% Palladium on Carbon (Pd/C), can be poisoned by impurities in the starting material or solvent. Furthermore, inadequate agitation can limit the mass transfer of hydrogen gas to the catalyst surface.

  • Troubleshooting Steps:

    • Verify Catalyst Activity: Ensure the catalyst is from a reliable source and has been stored correctly. If in doubt, test it on a small-scale reaction with a known standard.

    • Check Hydrogen Pressure & Delivery: Confirm that the hydrogen pressure is stable and that the system is leak-free. Ensure the stirring or shaking is vigorous enough to create a good slurry and facilitate gas-liquid mixing.

    • Incremental Temperature Increase: If the above factors are confirmed to be optimal, you may proceed with a cautious, stepwise increase in temperature. Raise the temperature in 5-10°C increments, allowing the reaction to stabilize at each new setpoint while carefully monitoring hydrogen uptake and internal temperature.

Q2: I'm observing the formation of dark, tarry, or insoluble byproducts. What is the most likely cause related to temperature?

A: The formation of dark, polymeric "tar" is a classic indicator of an uncontrolled exotherm or a reaction temperature that is too high.

  • Expert Rationale: The reduction of two nitro groups releases a significant amount of heat. If this heat is not dissipated effectively, localized hot spots can form on the catalyst surface, or the bulk solution temperature can rise uncontrollably. These high temperatures can initiate polymerization or decomposition pathways involving the reactive amino and benzyl alcohol functional groups.

  • Preventative Measures:

    • Active Cooling: Always have a cooling bath (e.g., ice-water or a controlled circulator) ready, especially during the initial phase of the reaction when the concentration of the starting material is highest.

    • Controlled Reagent Addition: For larger-scale reactions, consider adding the substrate as a solution to a slurry of the catalyst in the solvent under hydrogen pressure. This allows you to control the reaction rate by the addition rate.

    • Set a Conservative Temperature: Start the reaction at a lower, safer temperature (e.g., 20-30°C) and only increase it if the reaction rate is unacceptably slow.[4]

Q3: My final product purity is low, even with complete conversion. Could the reaction temperature be the culprit?

A: Absolutely. Temperature is a key driver of reaction selectivity. Even if you achieve 100% conversion of the starting material, running the reaction at a suboptimal temperature can generate a range of impurities that are difficult to remove.

  • Expert Rationale: At elevated temperatures, side reactions become more prevalent. A common side reaction in benzyl alcohol reductions is hydrogenolysis , where the C-O bond of the alcohol is cleaved, leading to the formation of 3,5-diaminotoluene. Another possibility is intermolecular etherification or other condensation reactions catalyzed by the high surface area of the catalyst at elevated temperatures.

  • Optimization Strategy:

    • Establish a Temperature Profile: Run a series of small-scale experiments at different, tightly controlled temperatures (e.g., 25°C, 40°C, 55°C) while keeping all other parameters (catalyst loading, pressure, concentration) constant.

    • Analyze by HPLC/LC-MS: Use a high-resolution analytical technique like HPLC to quantify the purity of the 3,5-Diaminobenzyl alcohol and identify the impurity profile at each temperature.

    • Select the Optimal Point: The ideal temperature is one that provides a reasonably fast reaction rate while minimizing the formation of byproducts. Often, this is the lowest temperature that allows the reaction to complete within a practical timeframe (e.g., 4-12 hours).

Section 3: Systematic Troubleshooting Guide

When faced with a problematic reaction, a systematic approach is key. The table below links common symptoms to potential temperature-related causes and provides a logical sequence of corrective actions.

Symptom Observed Potential Temperature-Related Cause Recommended Troubleshooting Workflow
Incomplete Conversion (Starting material remains after extended time)Temperature Too Low: Insufficient thermal energy to overcome the activation energy barrier.1. Rule out other factors: Confirm catalyst activity and hydrogen pressure are adequate. 2. Incremental Heating: Increase the reaction temperature by 5-10°C and hold for 1-2 hours. 3. Monitor: Track hydrogen uptake and analyze a sample by TLC or HPLC to check for progress.
Formation of Dark, Tarry Material Uncontrolled Exotherm / Temperature Too High: Reaction runaway leading to polymerization or decomposition.1. Immediate Action: Improve cooling efficiency. 2. Future Runs: Start the reaction at a lower temperature (e.g., 15-20°C). 3. Control Rate: For larger scales, consider adding the substrate portion-wise or as a solution to control the rate of heat generation.
Presence of Partially Reduced Intermediates (e.g., 3-amino-5-nitrobenzyl alcohol)Insufficient Thermal Energy or Time: The reaction did not have enough energy to drive the second nitro group reduction to completion.1. Increase Time: Allow the reaction to run for a longer period at the current temperature. 2. Cautious Heating: If extending the time is ineffective, cautiously increase the temperature as described above. This often provides the necessary energy for the final reduction step.
Formation of 3,5-diaminotoluene (Loss of -CH₂OH group)Temperature Too High: Promotes hydrogenolysis, the cleavage of the C-O bond.1. Reduce Temperature: Operate at the lowest temperature that affords a reasonable reaction rate. 2. Catalyst Choice: Consider a less aggressive catalyst if the problem persists, although Pd/C is generally suitable.
Section 4: Experimental Protocol for Temperature Optimization

This protocol provides a self-validating framework for determining the optimal reaction temperature for your specific laboratory setup.

Objective: To systematically evaluate the effect of reaction temperature on the yield and purity of 3,5-Diaminobenzyl alcohol synthesized via catalytic hydrogenation of 3,5-Dinitrobenzyl alcohol.

Materials & Equipment:

  • 3,5-Dinitrobenzyl alcohol

  • Palladium on Carbon (5% or 10% w/w, 50% wet)

  • Solvent: Methanol or Ethanol, degassed[5]

  • Hydrogenation apparatus (e.g., Parr shaker or similar pressure reactor) with temperature and pressure controls

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite®)

  • Analytical equipment (HPLC, TLC, NMR)

Procedure:

  • Reactor Setup (Baseline Experiment):

    • To a pressure reactor vessel, add 3,5-Dinitrobenzyl alcohol (1.0 eq).

    • Under a stream of inert gas, carefully add 5% Pd/C (0.5-2 mol% Pd relative to substrate).

    • Add the solvent (e.g., Methanol, approx. 10-20 mL per gram of substrate).

  • Inerting:

    • Seal the reactor.

    • Purge the headspace with inert gas 3-5 times to remove all oxygen.

    • Purge the headspace with hydrogen gas 3-5 times.

  • Reaction Execution:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

    • Begin vigorous stirring/shaking.

    • Set the temperature controller to the first setpoint (e.g., 25°C) . Use external cooling if necessary to manage the initial exotherm and maintain the setpoint.

    • Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete when hydrogen uptake ceases.

  • Work-up & Analysis:

    • Once the reaction is complete, cease heating and stirring. Carefully vent the hydrogen and purge the system with inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of the reaction solvent.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Analyze the crude product by HPLC to determine the purity and identify any major byproducts. Use ¹H NMR to confirm the structure.

  • Optimization Loop:

    • Repeat the entire procedure (Steps 1-4) at different temperatures (e.g., 40°C and 55°C ), ensuring all other parameters (substrate amount, catalyst loading, pressure, solvent volume) are kept identical.

Data Summary Table:

Use the following table to log and compare your results, allowing for a clear, data-driven decision on the optimal temperature.

Experiment # Temperature (°C) Reaction Time (h) Conversion (%) Product Purity (HPLC Area %) Major Impurities Observed
1 (Baseline)25Record timeCalculateCalculateIdentify
2 (High Temp 1)40Record timeCalculateCalculateIdentify
3 (High Temp 2)55Record timeCalculateCalculateIdentify
Section 5: Visualization of Troubleshooting Workflow

The following diagram illustrates the logical decision-making process for optimizing the reaction temperature, emphasizing a systematic and safe approach.

G start Start: Define Baseline Reaction Conditions (e.g., 25°C, 50 psi H₂) run_rxn Execute Reaction & Monitor H₂ Uptake start->run_rxn analyze Work-up & Analyze (TLC, HPLC, NMR) run_rxn->analyze check_conv Is Conversion Complete (>99%)? analyze->check_conv check_purity Is Purity Acceptable (>98%)? check_conv->check_purity  Yes troubleshoot_slow Troubleshoot Slow Reaction: 1. Check Catalyst & H₂ 2. Increase Temp by 10-15°C check_conv->troubleshoot_slow  No troubleshoot_impure Troubleshoot Impurities: 1. Identify Byproducts 2. Decrease Temp by 10-15°C check_purity->troubleshoot_impure  No end_ok Optimal Temperature Identified Proceed to Scale-up check_purity->end_ok  Yes troubleshoot_slow->run_rxn troubleshoot_impure->run_rxn

Caption: Workflow for optimizing reaction temperature.

References
  • Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. (2022). ResearchGate. [Link]

  • Synthesis of 3,5-dichlorobenzyl alcohol. PrepChem.com. [Link]

  • Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. (2022). National Institutes of Health (NIH). [Link]

  • Synthetic method of 3,5-dihydroxybenzyl alcohol. (CN103130617A).
  • Synthesis of 1,4-diamino-3,5-dinitropyrazole. (2016). ResearchGate. [Link]

  • Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. (2014). International Journal of Science and Engineering. [Link]

  • Optimization of green and environmentally-benign synthesis of isoamyl acetate in the presence of ball-milled seashells by response surface methodology. (2023). Nature. [Link]

  • 3,5-diaminobenzoic acid preparation method. (CN101362705B).
  • Benzyl alcohol, o-amino-. Organic Syntheses. [Link]

  • 3,5-Dimethylbenzyl alcohol. PubChem. [Link]

  • 3,5-dimethyl benzyl alcohol. The Good Scents Company. [Link]

  • Derivatization of Alcohols Using (bmim)HSO4: A Green Approach for the Undergraduate Chemistry Laboratory. (2022). ResearchGate. [Link]

  • Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. (2022). HANS SHODH SUDHA. [Link]

Sources

preventing oxidation of 3,5-Diaminobenzyl alcohol during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation & Degradation during Experimental Workflows Ticket ID: #OX-35DABA-SUPPORT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Technical Briefing

The Challenge: 3,5-Diaminobenzyl alcohol (CAS: 14404-66-1 / 28150-15-4 for 2HCl salt) is a "privileged scaffold" in dendrimer synthesis and drug discovery, but it presents a dual-stability paradox. The benzene ring is hyper-electron-rich due to the synergistic


 (mesomeric) effect of two amino groups. This activation energy lowers the bond dissociation energy (BDE) of the benzylic C-H bond, making the alcohol moiety exceptionally prone to aerobic oxidation into 3,5-diaminobenzaldehyde or 3,5-diaminobenzoic acid. Furthermore, the amino groups themselves are susceptible to radical cation formation, leading to polymerization and "browning" (azo/quinone formation).

The Solution Strategy: Success requires a tripartite approach: Electronic Deactivation (via protecting groups), Physical Exclusion (inert atmosphere), and Chemical Scavenging (antioxidants).

Troubleshooting Guide (Q&A)

Category: Storage & Visual Inspection[1]

Q: My white powder turned dark brown/black overnight. Is it still usable? A: Likely not for sensitive applications. The color change indicates the formation of imino-quinone intermediates and azo-polymers. This is an autocatalytic radical process.

  • Diagnosis: If the material is the free base , it oxidizes rapidly in air. If it is the dihydrochloride salt (2HCl) , it is significantly more stable.

  • Recovery: You can attempt to recrystallize the HCl salt from deoxygenated methanol/ether, but if the purity (by HPLC) is <90%, re-synthesis or re-purchase is recommended to avoid propagating radical impurities into your next step.

Q: How should I store the stock material long-term? A: Follow the "Salt & Cold" protocol:

  • Form: Always store as the dihydrochloride salt ($ \cdot 2\text{HCl}

    
     -\text{NH}_3^+ $) removes their electron-donating capability, deactivating the ring against oxidation.
    
  • Environment: Store under Argon in a desiccator at

    
    .
    
  • Container: Amber glass (UV protection) with a paraffin-sealed cap.

Category: Reaction Optimization

Q: I am seeing aldehyde formation during my coupling reaction. How do I stop this? A: This is a common artifact of trace oxygen or metal contaminants.

  • Degassing is Non-Negotiable: Sparging with nitrogen is often insufficient. Use the Freeze-Pump-Thaw method (see Protocol A) for all solvents.

  • Chelation: Trace transition metals (Cu, Fe) in solvents can catalyze the oxidation of benzyl alcohols. Add EDTA (1 mM) or use high-grade anhydrous solvents.

  • Temperature Control: electron-rich benzyl alcohols should not be heated

    
     without protection.
    

Q: Can I use the free base in reaction? A: Only generate the free base in situ. We recommend adding the stable HCl salt to your reaction vessel and neutralizing it with a non-nucleophilic base (e.g., DIPEA, TEA) only after the system is fully inerted and cooled.

Strategic Protocols

Protocol A: The "Zero-Oxide" Solvent Degassing (Freeze-Pump-Thaw)

Required for all reactions involving unprotected 3,5-diaminobenzyl alcohol.

  • Setup: Place the solvent in a Schlenk flask. Connect to a high-vacuum manifold.

  • Freeze: Submerge the flask in liquid nitrogen ($ -196^\circ\text{C} $) until the solvent is solid.

  • Pump: Open the vacuum valve. Evacuate the headspace for 10–15 minutes.

  • Thaw: Close the vacuum valve. Remove the liquid nitrogen and thaw the flask in a warm water bath. Gas bubbles will evolve rapidly.

  • Repeat: Perform cycles 2–4 at least three times .

  • Backfill: Fill with high-purity Argon.

Protocol B: In-Situ Protection Strategy (The "Boc-Shield")

Best practice for multistep synthesis.

Instead of fighting oxidation, temporarily mask the electronic activation.

  • Start Material: 3,5-Diaminobenzyl alcohol (2HCl salt).

  • Reagent:

    
     (2.5 equiv), 
    
    
    
    (excess).
  • Solvent:

    
     (1:1).
    
  • Outcome: Yields 3,5-bis(tert-butoxycarbonylamino)benzyl alcohol .

    • Mechanism:[1][2][3][4][5] The Boc groups are electron-withdrawing (via carbamate resonance), significantly lowering the electron density of the benzene ring. This renders the benzyl alcohol resistant to air oxidation.

    • Deprotection: Quantitative removal with

      
       at the final stage.
      

Data & Visualization

Comparative Stability Data
FormStorage ConditionHalf-Life (

) in Air
Primary Degradant
Free Base

, Ambient Light
< 48 HoursAzo-dimers / Polymers
Free Base

, Dark, Argon
~3 Months3,5-Diaminobenzaldehyde
2HCl Salt

, Ambient Light
~6 MonthsHydrolysis products
2HCl Salt

, Dark, Argon
> 2 YearsNegligible
N-Boc Protected

, Air
> 1 YearStable
Pathway Visualization: Oxidation vs. Protection[5]

OxidationPathways Start 3,5-Diaminobenzyl Alcohol (Free Base) Oxidation Aerobic Oxidation (O2 / Metal Trace) Start->Oxidation Protection Boc-Protection (Boc2O / Base) Start->Protection Aldehyde 3,5-Diamino benzaldehyde Oxidation->Aldehyde -2H (Benzylic) Polymer Brown Tars (Azo/Quinone) Oxidation->Polymer Radical Coupling Protected N,N'-DiBoc-3,5- diaminobenzyl alcohol Protection->Protected Stable STABLE (Resistant to Oxidation) Protected->Stable

Figure 1: Divergent pathways of 3,5-Diaminobenzyl alcohol. The red path indicates uncontrolled oxidation due to the electron-rich ring. The green path demonstrates the stabilizing effect of N-Boc protection.

References

  • Sigma-Aldrich. (n.d.). 3,5-Diaminobenzyl alcohol dihydrochloride Product Specification & Safety Data Sheet. Retrieved from

  • Tomalia, D. A., et al. (1985). A New Class of Polymers: Starburst-Dendritic Macromolecules. Polymer Journal, 17, 117-132. (Foundational text on handling poly-amino cores).
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12217355, 3,5-Diaminobenzyl alcohol. Retrieved from

Sources

Technical Support Center: Purification & Handling of 3,5-Diaminobenzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Double-Edged" Intermediate

Welcome to the technical support hub for 3,5-Diaminobenzyl alcohol (DABA) . As a Senior Application Scientist, I often see this molecule act as a bottleneck in dendrimer and polymer synthesis. Its dual functionality—an electron-rich aromatic amine and a benzylic alcohol—makes it a versatile building block but a nightmare to purify.

The primary challenges you will face are oxidative instability (the "browning" effect), chemisorption on silica (tailing), and solubility mismatches during recrystallization. This guide provides self-validating protocols to overcome these hurdles.

Module 1: Chromatographic Isolation (Troubleshooting Tailing)

User Query:

"I am trying to purify the free base of 3,5-diaminobenzyl alcohol on silica gel, but the compound streaks from the baseline to the solvent front. I’m losing 40% of my mass. What is happening?"

Root Cause Analysis:

The amino groups on the benzene ring are acting as Lewis bases. They form strong hydrogen bonds and ionic interactions with the acidic silanol (Si-OH) groups on the silica gel surface. This causes irreversible adsorption and severe peak tailing.

The Solution: Amine-Deactivated Silica Protocol

You must neutralize the silica surface before and during the run.

Step-by-Step Protocol:

  • Mobile Phase Modification: Add 1% to 3% Triethylamine (TEA) or 1% aqueous Ammonium Hydroxide to your mobile phase (e.g., DCM/MeOH + 1% TEA).

  • Column Pre-Treatment (The "Sacrificial" Wash):

    • Flush the packed silica column with 2 column volumes (CV) of the mobile phase containing the base before loading your sample.

    • Why? This saturates the active silanol sites with TEA, preventing your product from sticking.

  • Sample Loading: Load the crude material as a concentrated solution in a small amount of the mobile phase (with base). Avoid dry-loading on pure silica.

Validation Check:

  • TLC Test: Run a TLC plate with the modified mobile phase. The spot should be compact (Rf ~0.3–0.5) and not streak. If it still streaks, increase TEA to 5% or switch to Alumina (Neutral) stationary phase.

Module 2: Preventing Oxidative Degradation

User Query:

"My product was a pale yellow solid after the column, but after drying on the rotavap for an hour, it turned dark brown/black. Is it decomposed?"

Root Cause Analysis:

Electron-rich anilines like DABA are highly susceptible to radical oxidation by atmospheric oxygen, forming quinoid imines and azo-linkages (the "brown" impurities). This is accelerated by heat and light.

The Solution: The "Salt-Switch" Strategy

The free base is unstable. The most robust way to store and purify this compound is to convert it immediately into its Dihydrochloride Salt (DABA·2HCl) .

Protocol: Conversion & Stabilization

  • Dissolution: Dissolve the crude free base in a minimum amount of Methanol or Ethanol.

  • Acidification: Place the flask in an ice bath (

    
    ). Slowly add 4M HCl in Dioxane or concentrated aqueous HCl dropwise.
    
  • Precipitation: The solution will heat up. Continue adding acid until the pH is < 2. The dihydrochloride salt often precipitates spontaneously.

  • Isolation: Filter the solid and wash with cold diethyl ether (to remove non-basic organic impurities).

  • Result: You now have a stable, off-white solid that resists oxidation.

Comparison of Forms:

FeatureFree BaseDihydrochloride Salt
Stability Low (Oxidizes in air < 24h)High (Stable for months)
Solubility Soluble in MeOH, EtOAc, THFSoluble in Water, MeOH; Insoluble in Ether
Purification Difficult (Chromatography)Easy (Recrystallization)

Module 3: Recrystallization Decision Tree

User Query:

"I have the crude salt, but it contains some starting material (3,5-dinitrobenzyl alcohol). How do I clean it without running another column?"

The Solution: Solubility Differential

The amine salt is highly water-soluble; the nitro-precursor is not.

Recrystallization Protocol (DABA·2HCl):

  • Solvent: Use Water/Ethanol (1:5) or pure Water (if highly impure).

  • Dissolution: Suspend the solid in hot ethanol. Add water dropwise with heating until the solution becomes clear.

  • Filtration: If black particles remain (Pd/C catalyst residues), filter hot through Celite.

  • Crystallization: Allow to cool slowly to room temperature, then refrigerate (

    
    ).
    
  • Anti-Solvent Trick: If no crystals form, add Acetone or Diethyl Ether dropwise to the cold solution until turbidity appears.

Visual Workflow: Purification Logic

The following diagram outlines the decision process for purifying 3,5-diaminobenzyl alcohol derivatives based on the state of your crude mixture.

purification_workflow start Crude Reaction Mixture (Reduction of Dinitro) check_cat Is Catalyst (Pd/C, Raney Ni) Present? start->check_cat filter Filter Hot through Celite (Inert Atmosphere) check_cat->filter Yes form_check Desired Final Form? check_cat->form_check No filter->form_check path_base Target: Free Base (For immediate reaction) form_check->path_base Immediate Use path_salt Target: HCl Salt (For storage/shipping) form_check->path_salt Long-term Use col_chrom Flash Chromatography (DCM/MeOH + 1% TEA) path_base->col_chrom inert_store Store under Argon (-20°C, Dark) col_chrom->inert_store acidify Add HCl (dioxane/aq) to pH < 2 path_salt->acidify recryst Recrystallization (Water/Ethanol) acidify->recryst wash Wash with Et2O (Removes organics) recryst->wash

Figure 1: Decision tree for the purification of 3,5-diaminobenzyl alcohol, prioritizing stability via salt formation.

FAQs: Rapid Fire Support

Q: Can I use Acetone as a solvent for the free base? A: NO. Primary amines react with ketones (like acetone) to form imines (Schiff bases) . This is a common rookie mistake. Use Methanol, Ethanol, or THF.[1]

Q: My product is oiling out during recrystallization. What now? A: This usually happens if the cooling is too fast or the concentration is too high.

  • Fix: Re-heat to dissolve the oil. Add a "seed" crystal if available. Scratch the glass wall with a spatula to induce nucleation. Cool very slowly in a water bath.

Q: How do I remove the 3,5-dinitrobenzyl alcohol starting material if I can't run a column? A: Use Acid-Base Extraction .

  • Dissolve crude in dilute HCl (aq). The diamine goes into the water phase (as salt). The dinitro impurity stays solid or oils out.

  • Filter/Extract the aqueous layer with Ethyl Acetate (discards impurity).

  • Basify the aqueous layer with NaOH (to pH 10) to regenerate the diamine.

  • Extract rapidly with EtOAc and dry under Nitrogen.

References

  • Sigma-Aldrich. Product Specification: 3,5-Diaminobenzyl alcohol dihydrochloride. Retrieved from

  • Organic Syntheses. Reduction of Nitro Compounds to Amines: General Methods. (Contextual grounding for reduction protocols). Retrieved from

  • University of Rochester. Tips and Tricks: Recrystallization Solvents. (General solvent selection logic for polar aromatics). Retrieved from

  • ResearchGate. Tailing peak shape of tertiary amines in RP C18 LCMS analysis? (Source for TEA/Silanol interaction mechanism).[2] Retrieved from

Sources

Technical Support Center: Stabilizing 3,5-Diaminobenzyl Alcohol Solutions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as an interactive support center resource. It prioritizes actionable, mechanistic, and field-proven strategies for stabilizing 3,5-Diaminobenzyl alcohol (DABA), a critical intermediate in the synthesis of dendritic polymers and high-performance materials.

Status: Active | Topic: Chemical Stability & Handling | Audience: R&D Chemists

Executive Summary

3,5-Diaminobenzyl alcohol (DABA) presents a dual-stability challenge. As an electron-rich aniline derivative, it is highly susceptible to oxidative degradation (browning). Simultaneously, the benzyl alcohol moiety can undergo autoxidation to form aldehydes or peroxides under aerobic conditions. This guide provides protocols to arrest these pathways, ensuring high purity for sensitive applications like dendrimer synthesis.

Part 1: The Mechanics of Instability

Understanding the "Why" to master the "How."

Q: Why does my solution turn brown/black within hours? A: You are witnessing oxidative coupling , driven by the high electron density of the aromatic ring.

  • Primary Mechanism: The amino groups (

    
    ) donate electron density into the benzene ring, lowering the oxidation potential. Upon exposure to atmospheric oxygen, the amino groups oxidize to form radical cations (
    
    
    
    ).
  • Propagation: These radicals couple to form azo linkages (

    
    ) or quinone-imine structures. These conjugated systems absorb visible light strongly, resulting in the characteristic brown/black color.
    
  • Catalysis: This process is catalyzed by trace metals, light (UV/Vis), and basic pH.

Q: Is the solid form stable? A: The free base is unstable and will darken over time even in solid form. The dihydrochloride salt (3,5-Diaminobenzyl alcohol[1]·2HCl) is significantly more stable because protonation of the amines removes their electron-donating capability, effectively "locking" the molecule against oxidation [1, 2].

Part 2: Stabilization Protocols (Step-by-Step)
Protocol A: Solvent Selection & Preparation

Objective: Minimize dissolved oxygen and protic promotion of oxidation.

ParameterRecommendationTechnical Rationale
Preferred Solvents Anhydrous DMSO, DMF, DMAc High solubility for the salt form; aprotic nature slows proton-transfer steps in oxidation.
Avoid Water, Methanol (Aerobic) Protic solvents stabilize the transition states of oxidative coupling.
Degassing Required (Sparging) Spurge solvent with Argon/Nitrogen for 15 mins before adding the solute.
Concentration High (>0.1 M) Dilute solutions oxidize faster relative to the mass of solute due to higher solvent-to-solute oxygen ratio.
Protocol B: The "Acid-Lock" Strategy

Objective: Maintain the amine in a protonated state until the moment of reaction.

The Golden Rule: Never store 3,5-Diaminobenzyl alcohol as a free base in solution.

  • Dissolution: Dissolve the stable dihydrochloride salt in your solvent of choice.

  • Neutralization: Only neutralize the salt (e.g., with Triethylamine or Pyridine) immediately before the coupling reaction.

  • In-Situ Use: If possible, perform the subsequent reaction (e.g., esterification of the alcohol) under conditions where the amine remains protected or reacts faster than it oxidizes.

Part 3: Critical Workflows (Visualized)
Diagram 1: Degradation vs. Stabilization Pathways

This flowchart illustrates the mechanistic divergence between degradation (red) and successful stabilization (green).

G cluster_legend Legend Start 3,5-Diaminobenzyl Alcohol (Free Base) Oxidation Aerobic Oxidation (O2 + Light) Start->Oxidation Acid Add HCl / Acidic Buffer Start->Acid Radical Radical Cation Formation Oxidation->Radical Coupling Oxidative Coupling (Azo/Quinone Formation) Radical->Coupling Product_Bad Brown Precipitate (Degraded) Coupling->Product_Bad Salt Formation of Dihydrochloride Salt Acid->Salt Inert Store under Argon @ -20°C Salt->Inert Product_Good Stable Solution (> 6 Months) Inert->Product_Good key1 Red Path = Degradation Risk key2 Green Path = Stabilization Strategy

Caption: Mechanistic divergence: Protonation (Green path) deactivates the electron-rich ring, preventing the radical formation that leads to oxidative browning (Red path).

Part 4: Troubleshooting & FAQs

Q: My solution turned light pink/brown. Can I still use it? A: Proceed with caution.

  • Diagnosis: Color indicates the formation of quinoid impurities. Even trace amounts (ppm range) are highly colored.

  • Action: If the application is strictly synthetic (e.g., an intermediate step), verify purity via TLC or HPLC. If the impurity is <2%, you may proceed, but yield will suffer. If the application is optical or electronic, discard the solution .

Q: How do I remove the color from a degraded solution? A: You can attempt a "rescue" purification:

  • Add activated charcoal (carbon) to the solution.

  • Stir under Argon for 30 minutes.

  • Filter through a Celite pad.

  • Note: This removes colored oligomers but does not reverse the oxidation.

Q: Can I use antioxidants? A: Yes. For aqueous or alcoholic solutions, adding 0.1% w/v Ascorbic Acid (Vitamin C) or Sodium Dithionite can act as a sacrificial antioxidant, scavenging oxygen before it reacts with the amine [3].

Q: I need to store the free base. How? A: If you cannot store it as a salt:

  • Solid: Store in a dark, amber vial under Argon atmosphere at -20°C.

  • Solution: Not recommended for >24 hours. If necessary, freeze the solution in liquid nitrogen or store at -80°C.

Diagram 2: Safe Handling Workflow

Operational decision tree for researchers handling DABA.

Workflow Input Starting Material: 3,5-Diaminobenzyl Alcohol CheckForm Is it a Salt (HCl)? Input->CheckForm YesSalt Dissolve in degassed solvent CheckForm->YesSalt Yes NoSalt DANGER: High Oxidation Risk CheckForm->NoSalt No (Free Base) Neutralize Neutralize ONLY at reaction time YesSalt->Neutralize Storage Long Term Storage: -20°C, Dark, Argon Neutralize->Storage Excess Convert Convert to HCl Salt (Recrystallize) NoSalt->Convert Preferred Immediate Use Immediately (< 1 Hour) NoSalt->Immediate Alternative Convert->Storage

Caption: Operational workflow emphasizing the conversion to salt form for stability and "Just-in-Time" neutralization.

References
  • PubChem. (2025).[2][3] 3,5-Diaminobenzyl alcohol dihydrochloride | C7H12Cl2N2O. National Library of Medicine. Available at: [Link]

Sources

catalyst selection for reactions involving 3,5-Diaminobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection & Reaction Optimization

Audience: Synthetic Chemists, Process Engineers, and Dendrimer Specialists.[1]

Core Technical Overview

3,5-Diaminobenzyl alcohol (DABA) is a bifunctional "Janus" molecule.[1] It possesses two nucleophilic aniline groups and one benzylic alcohol.[1][2] It is a critical branching unit in the synthesis of polyamide dendrimers (e.g., Fréchet-type) and high-performance cross-linked polymers.[1]

The Central Challenge: Chemoselectivity.[1][3]

  • Reduction Risk: Synthesizing DABA from 3,5-dinitrobenzyl alcohol often leads to hydrogenolysis (cleaving the C-OH bond), yielding 3,5-diaminotoluene impurities.[1]

  • Oxidation Risk: Converting the alcohol to an aldehyde (for imine linking) often triggers amine oxidation , leading to azo-coupling, polymerization (tarring), or N-oxide formation.[1]

This guide provides catalytic solutions to navigate these competing reactivities.

Module A: Synthesis of DABA (The Hydrogenation Problem)

Scenario: You are reducing 3,5-dinitrobenzyl alcohol to 3,5-diaminobenzyl alcohol. Common Failure: The product contains 5–15% 3,5-diaminotoluene (methyl impurity).[1]

The Mechanism of Failure

Standard Palladium on Carbon (Pd/C) is an excellent hydrogenation catalyst, but it is also the gold standard for cleaving benzylic C-O bonds (hydrogenolysis), especially in acidic media or at elevated pressures.[1]

Catalyst Selection Matrix
Catalyst SystemSelectivity (Alcohol Retention)Activity (Nitro Reduction)Recommendation
10% Pd/C Low (High Hydrogenolysis Risk)Very HighAvoid unless strictly controlled (low T, neutral pH).[1]
5% Pt/C (Platinum) High HighPreferred. Pt reduces nitro groups rapidly but is poor at benzylic cleavage.[1]
Raney Nickel ModerateHighGood alternative, but handling pyrophoric slurry is hazardous.[1]
Fe / HCl Perfect (Chemical Reductant)HighLegacy method. Messy workup; not catalytic.[1]
Optimized Protocol: Selective Hydrogenation

Ref: Adapted from catalytic reduction protocols for nitro-aromatics retaining benzyl alcohols [1].

  • Solvent: Methanol or Ethyl Acetate (Avoid Acetic Acid; acid promotes C-OH cleavage).[1]

  • Catalyst: 5% Pt/C (sulfided variants offer even higher selectivity).[1]

  • Loading: 1 mol% metal relative to substrate.[1]

  • Conditions: 30–40 psi H₂, Ambient Temperature (20–25°C).

    • Critical: Stop reaction immediately upon H₂ uptake cessation.[1] Prolonged exposure promotes hydrogenolysis.[1]

Visualizing the Selectivity Pathway

HydrogenationPath Start 3,5-Dinitrobenzyl alcohol Target 3,5-Diaminobenzyl alcohol (DABA) Start->Target Pt/C (Recommended) Fast Kinetics Impurity 3,5-Diaminotoluene (Over-reduction) Start->Impurity Pd/C (High Pressure/Acid) Side Reaction Target->Impurity Prolonged H2 Exposure

Figure 1: Reaction pathway showing the divergence between the desired nitro-reduction and the undesired hydrogenolysis of the benzylic alcohol.

Module B: Selective Oxidation (The Aldehyde Problem)

Scenario: You need 3,5-diaminobenzaldehyde.[1] Common Failure: Black tar formation.[1] Standard oxidants (PCC, Jones Reagent, Permanganate) attack the electron-rich aniline rings, causing polymerization.[1]

The Solution: TEMPO/Cu Catalysis

To oxidize the alcohol without touching the amines, you must use a radical mechanism that sterically excludes the amine or operates at a redox potential lower than aniline oxidation (~0.8-1.0 V vs SCE). The Stahl Aerobic Oxidation system is the industry standard here.

Why it works
  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy): A stable radical that abstracts hydrogen from the alcohol.[1]

  • Copper (I)/Bipyridine: Re-oxidizes the reduced TEMPO-H back to active TEMPO using atmospheric oxygen.[1]

  • Selectivity: The bulky TEMPO radical reacts much faster with the unhindered primary alcohol than with the amine protons.

Protocol: Aerobic Oxidation

Ref: Based on Stahl’s Cu/TEMPO methodology [2].

  • Reagents:

    • Substrate: 3,5-Diaminobenzyl alcohol (1.0 equiv)[1]

    • Catalyst: CuBr or Cu(OTf) (5 mol%)[1]

    • Ligand: 2,2'-Bipyridine (5 mol%)[1]

    • Co-Catalyst: TEMPO (5 mol%)[1]

    • Base: N-Methylimidazole (NMI) (10 mol%) - Crucial for proton shuttling.[1]

  • Solvent: Acetonitrile (MeCN).[1]

  • Atmosphere: Open air (vigorous stirring) or O₂ balloon.

  • Workup: The aldehyde is unstable; use immediately in the next step (e.g., imine formation).

Visualizing the Catalytic Cycle

TEMPOCycle TEMPO_Ox Oxoammonium (Active Oxidant) TEMPO_H TEMPO-H (Reduced) TEMPO_Ox->TEMPO_H Oxidizes Alcohol TEMPO_Rad TEMPO (Radical) TEMPO_Rad->TEMPO_Ox Disproportionation TEMPO_H->TEMPO_Rad -e- / -H+ Substrate Alcohol Substrate Substrate->TEMPO_Ox Product Aldehyde Product Substrate->Product Net Reaction Cu_Ox Cu(II) Cu_Red Cu(I)

Figure 2: Simplified catalytic cycle.[1] The Oxoammonium species selectively targets the alcohol, sparing the amine.

Troubleshooting & FAQs

Q1: My DABA product is turning pink/brown during storage. Is it ruined?

Diagnosis: Auto-oxidation.[1] Technical Insight: Electron-rich anilines are prone to air oxidation, forming colored quinoid impurities even at ppm levels.[1] Fix:

  • Purification: Recrystallize from degassed water/ethanol.[1]

  • Storage: Store under Argon at -20°C.

  • Usability: If purity is >95% by NMR, the color is likely cosmetic.[1] Use a small amount of sodium dithionite (reducing agent) in your next aqueous step to bleach the color.

Q2: In the hydrogenation step, I switched to Pt/C but the reaction is stalled.

Diagnosis: Catalyst Poisoning. Technical Insight: Sulfur-containing impurities (often from the nitration step of the precursor) bind irreversibly to Platinum active sites. Fix:

  • Wash the 3,5-dinitrobenzyl alcohol precursor with saturated NaHCO₃ and brine.[1]

  • Increase catalyst loading to 2 mol%.

  • Spike: Add a trace of acetic acid (1%) only if using Pt/C (Pt is less sensitive to acid-promoted hydrogenolysis than Pd).[1]

Q3: Can I use MnO₂ for the oxidation?

Answer: Yes, but with caveats. Technical Insight: Activated MnO₂ is a heterogeneous oxidant that is highly selective for benzylic alcohols.[1] It will not touch the amine. Drawback: It requires a massive excess (10–20 equivalents by mass), making it unsuitable for scale-up due to waste generation.[1] For <1g scales, it is a robust alternative to TEMPO.[1]

References

  • Selective Hydrogenation of Nitroarenes

    • Source: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments."[1] Advanced Synthesis & Catalysis, 2003.[1][4]

    • Context: Establishes Pt/C and Vanadium-doped catalysts as superior for preventing hydrogenolysis of benzylic substituents.[1]

    • [1]

  • TEMPO/Cu Aerobic Oxidation

    • Source: Stahl, S. S., et al. "Aerobic Oxidation of Primary Alcohols Catalyzed by Copper(I)/TEMPO."[1] Journal of the American Chemical Society, 2013.

    • Context: Defines the mechanism and protocol for chemoselective oxidation of alcohols in the presence of hetero
    • [1]

  • Dendrimer Synthesis (Fréchet Type)

    • Source: Hawker, C. J., & Fréchet, J. M. J.[1] "Preparation of polymers with controlled molecular architecture."[1] Journal of the American Chemical Society, 1990.

    • Context: Foundational text on using 3,5-disubstituted benzylic alcohols in convergent dendrimer synthesis.[1]

    • [1]

Sources

Technical Support Center: Scale-Up Synthesis of 3,5-Diaminobenzyl Alcohol

[1]

Topic: Process Development & Troubleshooting for 3,5-Diaminobenzyl Alcohol (CAS: 71754-02-4) Audience: Process Chemists, Scale-up Engineers, and R&D Scientists.[1] Version: 2.0 (High-Purity Scale-Up Focus)

Executive Summary & Route Selection

The Challenge: 3,5-Diaminobenzyl alcohol is a critical "junction molecule" used in the synthesis of Fréchet-type dendrimers, Metal-Organic Frameworks (MOFs), and high-performance polyimides.[1] The primary difficulty in scaling this synthesis is not the conversion itself, but the handling of the electron-rich aromatic amine , which is extremely prone to auto-oxidation (turning the product from off-white to black tar) and the exothermicity of the nitro-reduction steps.

Recommended Synthetic Route: For scales >50g, Catalytic Hydrogenation of 3,5-Dinitrobenzyl Alcohol is the industry standard due to atom economy and ease of workup compared to chemical reductions (e.g., SnCl2, Fe/HCl), which generate massive amounts of metal sludge waste.

Reaction Scheme:

1

Critical Process Parameters (CPPs) & Troubleshooting (FAQ)

This section addresses the specific "pain points" reported by users during scale-up attempts.

Category A: Safety & Exotherm Management

Q: The reaction temperature spiked uncontrollably during H2 introduction. How do I manage the exotherm on a 100g+ scale? A: Nitro group reduction is highly exothermic (

  • Root Cause: Mass transfer limitation. The reaction rate is often limited by H2 availability. If you saturate the headspace with H2 and then start stirring vigorously, the reaction kicks off instantly, overwhelming the cooling jacket.

  • Protocol Adjustment:

    • Semi-Batch Mode: Do not pressurize the vessel immediately. Heat the solvent/substrate mixture to operating temperature (e.g., 40°C).

    • Controlled Feed: Introduce Hydrogen on demand or at a fixed flow rate that matches the cooling capacity of your reactor (e.g., maintain

      
       between internal and jacket temp).
      
    • Catalyst Wetting: Always wet the Pd/C with water or solvent under Nitrogen before adding the flammable solvent to prevent spark ignition.

Category B: Chemoselectivity (Over-Reduction)

Q: We are observing the formation of 3,5-diaminotoluene (approx. 5-10%).[1] Why is the alcohol group disappearing? A: You are experiencing hydrogenolysis . Benzyl alcohols are susceptible to cleavage (

1
  • Troubleshooting Logic:

    • Acidity: Is your solvent acidic? Acid promotes hydrogenolysis. Ensure the reaction medium is neutral.

    • Temperature: Hydrogenolysis activation energy is higher than nitro reduction. If you run

      
      , you risk cleaving the alcohol.
      
    • Solution: Lower the temperature to

      
      . If the problem persists, switch from Pd/C to Pt/C (Platinum on Carbon) , which is far less active for benzyl-oxygen cleavage while still effective for nitro reduction.
      
Category C: Product Stability (The "Black Tar" Issue)

Q: The product looks white on the filter but turns dark brown/black within minutes of air exposure. How do we stop this? A: Phenylenediamines are notoriously unstable to auto-oxidation, forming quinoid-type impurities that are deeply colored.[1]

  • Immediate Fix:

    • Inert Blanket: All filtration and handling must be done under a Nitrogen or Argon blanket.

    • Salt Formation (Recommended): Do not isolate the free base if possible. Convert it immediately to the dihydrochloride salt by bubbling HCl gas or adding conc. HCl/Ether.[2] The salt (3,5-diaminobenzyl alcohol

      
       2HCl) is shelf-stable and resistant to oxidation.[1]
      
    • Additives: If you must keep the free base, add trace antioxidants (e.g., 0.1% sodium dithionite or ascorbic acid) to the aqueous workup phase.

Validated Scale-Up Protocol (100g Basis)

Objective: Synthesis of 3,5-Diaminobenzyl alcohol (dihydrochloride salt isolation).

Reagents:

  • 3,5-Dinitrobenzyl alcohol: 100 g (0.505 mol)[1]

  • Solvent: Methanol (800 mL) - Ethanol is also acceptable but Methanol solubilizes the product better.

  • Catalyst: 5% Pd/C (50% water wet): 5.0 g (2.5 wt% loading relative to substrate)

  • Hydrogen: Technical grade (3-5 bar)[1]

  • Isolation: HCl (conc.) or HCl in Dioxane.

Step-by-Step Methodology:

  • Inerting: Purge a 2L High-Pressure Reactor (Hastelloy or Stainless Steel) with

    
     (3 cycles).
    
  • Charging:

    • Charge Pd/C catalyst (wet) first to minimize ignition risk.

    • Charge 3,5-Dinitrobenzyl alcohol.[1]

    • Charge Methanol (800 mL).

  • Leak Check: Pressurize with

    
     to 10 bar. Hold for 10 mins. Vent.
    
  • Reaction (Hydrogenation):

    • Set stirring to 800-1000 rpm (high shear is crucial for gas-liquid mass transfer).[1]

    • Purge with

      
       (3 cycles).
      
    • Pressurize to 3 bar (45 psi) .

    • Critical Control: Heat gently to 35°C . If exotherm kicks in, allow the cooling jacket to maintain T < 50°C.

    • Monitor

      
       uptake. Reaction is complete when uptake ceases (typically 4-6 hours).[1]
      
  • Workup (Under

    
    ): 
    
    • Cool to 20°C.

    • Filter off catalyst through a Celite pad (sintered glass funnel) under a nitrogen blanket. Warning: Spent catalyst is pyrophoric. Keep wet.[1]

  • Isolation (Salt Formation):

    • Transfer the clear filtrate to a flask.

    • Option A (Anhydrous): Cool to 0°C and slowly add 4M HCl in Dioxane (2.2 equiv). The salt will precipitate immediately.

    • Option B (Aqueous): Add conc. HCl (2.5 equiv) dropwise. Evaporate solvent to near dryness, then triturate with Acetone/Ether to crystallize the salt.

  • Drying: Filter the white/off-white solid and dry in a vacuum oven at 40°C.

Expected Yield: 85-92% (as 2HCl salt).[1]

Visualizations

A. Process Workflow & Safety Logic

ScaleUpProcessStartStart: 3,5-Dinitrobenzyl AlcoholSafetyCheckSafety Check:Inert Atmosphere?Cooling Loop Ready?Start->SafetyCheckReactionHydrogenation(Pd/C, H2, MeOH, 35°C)*Exotherm Control*SafetyCheck->ReactionPassMonitorMonitor H2 Uptake& Temp (<50°C)Reaction->MonitorDecisionUptake Stopped?Monitor->DecisionDecision->ReactionNoFiltrationFiltration (Celite)*Under N2 Blanket*Decision->FiltrationYesIsolationChoiceIsolation StrategyFiltration->IsolationChoiceRouteFreeBaseFree Base Isolation(High Risk of Oxidation)IsolationChoice->RouteFreeBaseImmediate UseRouteSaltHCl Salt Formation(Stable Solid)IsolationChoice->RouteSaltStorage/Scale-upFinalProductProduct: 3,5-Diaminobenzyl Alcohol(dihydrochloride)RouteSalt->FinalProduct

Caption: Figure 1: Validated scale-up workflow emphasizing safety checkpoints and stability preservation via salt formation.

B. Troubleshooting Logic Tree

TroubleshootingIssueProblem EncounteredProb1Product turns BlackIssue->Prob1Prob2Runaway ExothermIssue->Prob2Prob3Low Yield / ImpurityIssue->Prob3Cause1Oxidation of AmineProb1->Cause1Cause2H2 Feed too fastMass transfer limitProb2->Cause2Cause3Hydrogenolysis(OH cleavage)Prob3->Cause3Fix1Use N2 blanketIsolate as HCl SaltCause1->Fix1Fix2Semi-batch feedPre-cool reactorCause2->Fix2Fix3Lower Temp (<40°C)Switch to Pt/CCause3->Fix3

Caption: Figure 2: Troubleshooting decision tree for common scale-up failure modes.

References

  • Safety of Aromatic Amine Synthesis

    • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.
  • Catalytic Hydrogenation Procedures

    • Process for the catalytic hydrogenation of aromatic nitro compounds. Patent WO1996036597A1. (Provides baseline pressure/temp limits for nitro-reduction).

  • Chemoselectivity in Benzyl Alcohol Oxidation/Reduction

    • Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation.[1] (Discusses the stability and reactivity of benzyl alcohol derivatives).

  • General Reactivity of 3,5-Disubstituted Aromatics

    • Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates.[1][3] (Context on the precursor stability).

Technical Support Center: 3,5-Diaminobenzyl Alcohol Work-Up

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DBA-35-WU Status: Open Assigned Specialist: Senior Application Scientist

Overview & Chemical Profile

Subject: 3,5-Diaminobenzyl alcohol (CAS: 28150-15-4 for 2HCl salt) Common Application: Fréchet-type dendrimer synthesis (convergent growth), polyimide precursors, and cross-linking agents.

The Specialist’s Take: Handling 3,5-diaminobenzyl alcohol requires navigating two competing chemical behaviors: the basicity of the aniline groups and the polarity of the benzyl alcohol moiety. Most users fail not during the synthesis (usually a straightforward reduction of 3,5-dinitrobenzyl alcohol), but during the isolation. The molecule is amphoteric, light-sensitive, and prone to oxidation ("browning") if mishandled.

This guide replaces generic textbook advice with field-proven protocols to ensure you isolate a shelf-stable, crystalline solid rather than a degraded black tar.

Module 1: The "Golden Path" Work-Up Protocol

Use this standard operating procedure (SOP) immediately following the catalytic hydrogenation (Pd/C, H2) or chemical reduction of 3,5-dinitrobenzyl alcohol.

Phase 1: Catalyst Removal & Stabilization

Critical Step: If you used Pd/C, the catalyst is pyrophoric and the amine product is oxidation-prone.

  • Inert Filtration: Filter the reaction mixture through a Celite pad under an argon or nitrogen blanket. Do not suck the filter cake dry for extended periods, as air drawn through the Pd/C can ignite solvent vapors.

  • Antioxidant Trace (Optional): If your lab environment is humid or oxygen-rich, add a trace amount (<5 mg) of ascorbic acid or BHT to the filtrate receiving flask to act as a radical scavenger during rotary evaporation.

Phase 2: The pH-Switch Extraction (The "Salt Trap")

Many researchers lose product here because they attempt to extract the hydrochloride salt into organic solvents. You must ensure the molecule is in its Free Base form.

Protocol:

  • Evaporation: Remove the reaction solvent (usually Ethanol or Methanol) via rotary evaporation to obtain a crude residue.

  • Resuspension: Dissolve the residue in 0.5 M HCl (aqueous). This protonates the amines, pulling the product into the water phase and leaving non-polar impurities behind.

  • Wash: Wash the acidic aqueous layer with Dichloromethane (DCM) (

    
     mL). Discard the organic (DCM) layer.
    
    • Why? This removes unreacted nitro-compounds or non-basic organic byproducts.[1]

  • Neutralization (The Critical Switch):

    • Cool the aqueous layer to 0°C.

    • Slowly basify with 10% NaOH or saturated NaHCO3 until pH reaches 8–9 .

    • Observation: The solution will become cloudy as the free base precipitates or oils out.

  • Extraction: Extract immediately with Ethyl Acetate (EtOAc) (

    
     mL).
    
    • Note: Do not use DCM here; EtOAc is better for solubilizing the polar amino-alcohol.

  • Drying: Dry combined organics over anhydrous Na2SO4 (Sodium Sulfate). Avoid MgSO4 if possible, as it can be slightly acidic and bind amines.

Visualizing the Logic (Decision Matrix)

WorkUpLogic Start Crude Reaction Mixture (Post-Reduction) SolventCheck Is solvent water-miscible? (MeOH/EtOH) Start->SolventCheck Evap Evaporate to Residue SolventCheck->Evap Yes Acidify Dissolve in 0.5M HCl (Target pH < 2) SolventCheck->Acidify No (if aqueous) Evap->Acidify Wash Wash with DCM (Remove non-basic impurities) Acidify->Wash Basify Basify to pH 8-9 (Release Free Base) Wash->Basify Extract Extract with EtOAc (3x) Basify->Extract Dry Dry (Na2SO4) & Conc. Extract->Dry

Caption: Logical flow for the isolation of 3,5-diaminobenzyl alcohol, emphasizing the pH-switch technique to purify the amine.

Module 2: Troubleshooting & FAQs

Issue #1: "My product turned into a black tar/oil overnight."

Diagnosis: Oxidative degradation. Electron-rich anilines (diamines) are highly susceptible to oxidation by atmospheric oxygen, forming quinoid-like impurities that are deeply colored. The Fix:

  • Immediate Action: Perform a rapid filtration through a short plug of silica gel.

  • Prevention: Store the product under Argon at -20°C. If storing for >24 hours, convert it to the dihydrochloride salt by bubbling HCl gas through an ethereal solution of the product. The salt is indefinitely stable.

Issue #2: "I have a persistent emulsion during extraction."

Diagnosis: The amphiphilic nature of the amino-alcohol acts as a surfactant. The Fix:

  • Salting Out: Add solid NaCl to the aqueous layer until saturated. This increases the ionic strength, forcing the organic product into the EtOAc layer.

  • Filtration: Pass the emulsion through a thin pad of Celite. This often breaks the surface tension by removing microscopic particulate matter stabilizing the emulsion.

Issue #3: "The product trails on the TLC plate."

Diagnosis: Interaction between the basic amine groups and the acidic silica hydroxyls. The Fix:

  • Pre-treat Silica: Flush your column with eluent containing 1% Triethylamine (Et3N) before loading your sample.

  • Eluent Modifier: Use 1% Et3N or 1% NH4OH in your mobile phase (e.g., DCM:MeOH:Et3N 95:4:1).

Module 3: Purification & Data

Recrystallization Protocol

While chromatography is effective, recrystallization is scalable and superior for removing trace colored impurities.

  • Solvent System: Deoxygenated Water/Ethanol (9:1) or Toluene (for very crude material).

  • Procedure:

    • Dissolve crude solid in minimum boiling ethanol.

    • Add hot water dropwise until turbidity persists.

    • Add one drop of ethanol to clear it.

    • Allow to cool slowly in the dark (wrap flask in foil).

  • Yield Expectation: 85-92% (from high-quality crude).

Solvent Compatibility Table
SolventSolubility (Free Base)Solubility (HCl Salt)Role in Work-up
Water Low/Moderate (Hot)HighImpurity removal (Free base)
DCM ModerateInsolubleWashing acidic layer
Ethyl Acetate High InsolublePrimary Extraction
Ethanol HighHighReaction Solvent
Diethyl Ether ModerateInsolublePrecipitation of Salt
Dendrimer Synthesis Context (Fréchet-Type)

If this material is for convergent dendrimer synthesis (e.g., reacting with 3,5-dihydroxybenzyl alcohol derivatives), purity is paramount. Even 1% mono-amine impurity acts as a chain terminator, ruining the generation growth.

Verification Workflow:

Verification Sample Isolated Solid Color Visual Check Sample->Color NMR 1H NMR (DMSO-d6) Storage Store (-20°C, Ar) NMR->Storage Peaks Sharp No Aldehyde (9-10ppm) Color->Sample If Black (Re-purify) Color->NMR If Off-White/Tan

Caption: Quality control workflow before committing the material to expensive dendrimer synthesis steps.

References

  • Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular architecture.[2][3] A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638–7647.

  • Sigma-Aldrich. (n.d.). 3,5-Diaminobenzyl alcohol dihydrochloride Product Sheet.

  • PubChem. (n.d.).[4] 3,5-Diaminobenzyl alcohol Compound Summary.

Sources

characterization issues with 3,5-Diaminobenzyl alcohol products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,5-Diaminobenzyl Alcohol (DABA)

  • Product: 3,5-Diaminobenzyl Alcohol (and Dihydrochloride Salt)[1][2][3]

  • CAS Registry: 1424-51-7 (Free Base) / 28150-15-4 (2HCl Salt)

  • Primary Application: Dendrimer synthesis (PAMAM analogues), epoxy curing agents, and high-performance polyimides.

Introduction: The "Phantom" Impurity & The Color Trap

As a Senior Application Scientist, I frequently encounter two recurring themes with 3,5-Diaminobenzyl alcohol (DABA):

  • "My product arrived brown/black." (Oxidation anxiety).

  • "The HPLC purity is low/tailing." (Methodology mismatch).

This molecule is a phenylenediamine derivative . Chemically, it combines the oxidation sensitivity of an aromatic amine with the solubility challenges of a benzyl alcohol. The following troubleshooting modules address these specific physicochemical behaviors.

Module 1: Purity Analysis (HPLC/LC-MS)

Issue: “I see severe peak tailing and variable retention times. Is the column failing?”

Root Cause Analysis: The amino groups at positions 3 and 5 are basic (


). Standard C18 columns possess residual silanol groups (

) on the silica surface. At neutral or low pH, these silanols are ionized (

), acting as cation exchangers that bind irreversibly to the protonated amines of DABA. This causes peak tailing , retention time shifting , and carryover .
Troubleshooting Protocol: The "Silanol Suppression" Method

Do not use standard water/acetonitrile gradients without modification.

ParameterRecommendationScientific Rationale
Column Phase Base-Deactivated C18 (e.g., XBridge, Gemini)These columns have high surface coverage and end-capping to hide silanols.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10) Critical: At pH 10, the amines are deprotonated (neutral). Neutral amines do not interact with silanols.
Mobile Phase B Acetonitrile (or Methanol)Standard organic modifier.
Alternative (Low pH) Water + 0.1% TFA (Trifluoroacetic acid)If high pH is impossible, TFA acts as an ion-pairing agent to mask the amines. Warning: suppresses MS signal.
Detection UV at 210 nm & 254 nm 210 nm detects the benzene ring; 254 nm is specific but less sensitive for this molecule.
Visualizing the Method Development Logic

HPLC_Troubleshooting Start Issue: Peak Tailing/Broadening Check_pH Check Mobile Phase pH Start->Check_pH Neutral_pH pH 6.0 - 8.0? Check_pH->Neutral_pH Standard High_pH pH > 9.5 (High pH Stable Column) Check_pH->High_pH Preferred Low_pH pH < 3.0 (Add TFA/PFPA) Check_pH->Low_pH Alternative Silanol_Interaction Strong Silanol Interaction (BAD DATA) Neutral_pH->Silanol_Interaction Deprotonation Amines Neutralized (Sharp Peaks) High_pH->Deprotonation Ion_Pairing Amines Masked by TFA (Sharp Peaks, Low MS Signal) Low_pH->Ion_Pairing

Caption: Decision tree for eliminating peak tailing in aromatic amine analysis. High pH is the "Gold Standard" for DABA.

Module 2: Structural Verification (NMR)

Issue: “The NMR spectrum is missing protons, or the shifts are wrong compared to the literature.”

Root Cause Analysis: Researchers often confuse the Free Base with the Dihydrochloride Salt (2HCl) .

  • Free Base: Electron-rich ring. Aromatic protons appear upfield (shielded, ~5.8 - 6.2 ppm).

  • Salt: Protonated amines are electron-withdrawing. Aromatic protons shift downfield (deshielded, ~7.0 - 7.5 ppm).

  • Exchange: The

    
     and 
    
    
    
    protons are "exchangeable." If your deuterated solvent (e.g.,
    
    
    ) is wet, these peaks broaden or vanish.
FAQ: Interpreting the Spectrum

Q: Why do I see a broad hump instead of a sharp singlet at ~4.0 ppm? A: This is the amino (


) signal. In 

, hydrogen bonding broadens this peak.
  • Fix: Switch to DMSO-d6 . The strong hydrogen-bonding capacity of DMSO "locks" the protons, usually revealing distinct sharp peaks for

    
     (approx 4.8 ppm) and 
    
    
    
    (approx 5.0 ppm).

Q: How do I distinguish DABA from the starting material (3,5-Dinitrobenzyl alcohol)? A: Check the aromatic region.

  • Dinitro Precursor: Protons are extremely deshielded (~8.5 - 8.8 ppm) due to the nitro groups.

  • Diamino Product: Protons are shielded (~5.9 - 6.1 ppm).

  • If you see peaks at 8.0+ ppm, your reduction was incomplete.

Module 3: Handling & Stability (The "Browning" Effect)

Issue: “The powder turned from off-white to dark brown. Is it degraded?”

Root Cause Analysis: Like all phenylenediamines, DABA is susceptible to auto-oxidation .

  • Oxygen attacks the amine.

  • Formation of quinone-diimines and azo-dimers occurs.

  • These impurities are highly colored (chromophores) even at trace levels (<0.5%).

Storage & Handling Protocol
StepActionReason
1. Receipt Inspect color immediately.Off-white/Beige is acceptable. Black/Tar is rejected.
2. Storage -20°C under Argon/Nitrogen. Slows kinetic oxidation.
3. Usage Allow bottle to warm to RT before opening.Prevents condensation (water accelerates oxidation).
4. Rescue Recrystallization (if necessary).Solvent: Degassed Ethanol/Water mix.
Workflow: Preventing Degradation

Stability_Workflow Receive Receive Product (Check CoA Color) Storage Store at -20°C (Desiccated) Receive->Storage Open Thaw to Room Temp (Do NOT Open Cold) Storage->Open Critical Step Use Weigh under Inert Gas (N2/Ar Glovebox preferred) Open->Use Reseal Purge Headspace with Argon & Parafilm Use->Reseal Reseal->Storage Return immediately

Caption: The "Cold Chain" protocol. Opening a cold bottle introduces condensation, which catalyzes oxidation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34661, 3,5-Dihydroxybenzyl alcohol (Analogue structural data). Retrieved from .

  • Sigma-Aldrich (2025). Product Specification: 3,5-Diaminobenzyl alcohol dihydrochloride.[2] Retrieved from .

  • Phenomenex (2025). Troubleshooting HPLC Peak Tailing for Basic Compounds. Retrieved from .

  • ChemicalBook. NMR Spectrum Data for 3,5-Dinitrobenzyl alcohol (Precursor comparison). Retrieved from .

Sources

how to handle air-sensitive reactions with 3,5-Diaminobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific handling requirements for 3,5-Diaminobenzyl alcohol (often abbreviated as 3,5-DABA or similar in dendrimer chemistry). Due to the electron-rich nature of the diaminophenyl ring, this compound is susceptible to oxidative degradation, leading to colored impurities (azo/quinone-imine species) and polymerization.[1][2]

Introduction: The Chemistry of Sensitivity

3,5-Diaminobenzyl alcohol is a trifunctional building block, commonly used as a branching unit in dendrimer synthesis (e.g., Fréchet-type or PAMAM derivatives).[1][2][3]

Why is it sensitive? The molecule features an aromatic ring activated by two amino groups (


).[1][2] These groups increase the electron density of the ring, lowering the oxidation potential.[1] Upon exposure to atmospheric oxygen (

), particularly in solution or on acidic surfaces (like silica gel), the compound undergoes radical cation formation.[1][2] This leads to:
  • N-Oxidation: Formation of hydroxylamines or nitro compounds.

  • Oxidative Coupling: Formation of azo linkages (

    
    ) or polymerization, manifesting as a rapid color change from off-white/beige to dark brown or black.[1][2]
    

Module 1: Storage & Pre-Reaction Preparation

Objective: Maintain the "Inert Fortress" before the reaction begins.

Storage Protocol

Unlike simple benzyl alcohols, the diamino-variant cannot be stored on a standard shelf.[1]

  • Atmosphere: Store strictly under Argon (Ar) or Nitrogen (

    
    ).[1][2] Argon is preferred due to its higher density, providing a better "blanket" over the solid.[1]
    
  • Temperature:

    
     is recommended to kinetically slow auto-oxidation.[2]
    
  • Container: Amber glass vials with Teflon-lined caps. Light can accelerate photo-oxidation of the aniline moieties.

Solvent Preparation (Critical Step)

Dissolved oxygen is the primary cause of yield loss.[2] Sparging is often insufficient for high-purity applications (e.g., GMP dendrimer synthesis).[1][2]

SolventO2 SolubilityRecommended Degassing Method
DMF / DMSO HighFreeze-Pump-Thaw (3 cycles) . These viscous solvents trap

bubbles effectively; sparging often fails to remove micro-bubbles.
THF / DCM ModerateVigorous Argon Sparging (20 min) is usually sufficient.[2]
Methanol HighSparging (30 min).[2] Note: Methanol dissolves

well; ensure continuous inert flow.

Module 2: Reaction Execution (The "How-To")

Objective: A self-validating workflow to prevent in-process oxidation.

The Schlenk Workflow

Do not open the reaction vessel to air to add solid 3,5-Diaminobenzyl alcohol. Use the "Solid Addition Tube" method or dissolve in a glovebox first.

Protocol:

  • Vessel Prep: Flame-dry a Schlenk flask under vacuum; backfill with Ar (3x).

  • Solvent Transfer: Cannulate the degassed solvent into the flask containing the reagent (if pre-weighed) or add the reagent solution via syringe.

  • Base Selection: If using a base (e.g., for nucleophilic substitution), avoid oxidizing bases.[1] Use DIPEA or TEA (degassed).[2] Avoid inorganic bases (e.g.,

    
    ) unless strictly dry, as hygroscopic water introduces 
    
    
    
    .[1][2]
Visualization of Workflow

The following diagram outlines the decision logic for setting up the reaction based on available equipment.

ReactionSetup cluster_warning Critical Warning Start Start: 3,5-Diaminobenzyl Alcohol Setup CheckEquip Check Equipment Availability Start->CheckEquip Glovebox Glovebox Available? CheckEquip->Glovebox Yes Schlenk Schlenk Line Only? CheckEquip->Schlenk No GB_Path Weigh Solid inside Box Dissolve in degassed solvent Glovebox->GB_Path SL_Path Solid Addition Tube (tipping flask) Schlenk->SL_Path Seal Seal in Septum Vial GB_Path->Seal Transfer Transfer to Schlenk Line via Syringe Seal->Transfer Reaction Reaction Initiation (Positive Ar Pressure) Transfer->Reaction VacPurge Vacuum/Ar Cycle (5x) (Do NOT apply vac to fine powder directly) SL_Path->VacPurge Cannula Cannulate Solvent VacPurge->Cannula Cannula->Reaction

Caption: Decision tree for inert handling. Green path denotes the highest safety margin (Glovebox); Red path denotes standard Schlenk techniques requiring careful vacuum control.[1][2]

Module 3: Purification & Workup

Objective: Isolate the product without triggering "Flash Oxidation."

The most common failure point is Column Chromatography . Standard silica gel is slightly acidic (


).[2] Acidic surfaces catalyze the oxidation of aromatic amines.

The "Neutralized Silica" Protocol:

  • Slurry Prep: Prepare the silica slurry in your eluent (e.g., DCM/MeOH).

  • Neutralization: Add 1% Triethylamine (TEA) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column.

  • Flushing: Flush with 2 column volumes of neat eluent (without TEA) if the amine interferes with your product, OR maintain 0.1% TEA in the mobile phase throughout the run.

    • Why? This caps the acidic silanol sites, preventing the amine from "sticking" and oxidizing on the column.[1]

Module 4: Troubleshooting Center (FAQ)

Q1: My reaction mixture turned black immediately upon adding the solvent.

Diagnosis: Your solvent contained dissolved oxygen. Fix:

  • Do not use solvent directly from a bottle, even a "Sure/Seal" bottle that has been previously punctured.[1]

  • Action: Discard. Repeat using the Freeze-Pump-Thaw method for the solvent.

Q2: The product streaks badly on TLC and the column, and I'm losing mass.

Diagnosis: Acid-base interaction with silica. The amino groups are protonating on the acidic silica, causing irreversible adsorption and oxidation.[1] Fix:

  • Action: Pre-treat TLC plates by dipping in 5% TEA/Hexane and drying. Use the Neutralized Silica Protocol (Module 3) for the column.[2]

  • Alternative: Use Alumina (Basic) or Alumina (Neutral) stationary phases instead of silica.[1][2]

Q3: Can I dry the product in a standard vacuum oven?

Diagnosis: Risk of thermal oxidation. Standard vacuum ovens often have minor leaks, and at elevated temperatures (


), trace 

reacts rapidly.[1][2] Fix:
  • Action: Dry in a desiccator under high vacuum (

    
    ) at Room Temperature .
    
  • Best Practice: If the solvent is compatible (e.g., benzene/dioxane), use Lyophilization (freeze-drying).[1][2] This keeps the compound frozen and unreactive during drying.

Q4: I see a new spot on TLC after storing the solid for a week.

Diagnosis: Auto-oxidation (formation of azo-dimers). Fix:

  • Action: Purify immediately. Store future batches in a glovebox or flame-sealed ampoule.

  • Validation: Check the appearance. Pure 3,5-Diaminobenzyl alcohol should be off-white to pale beige. Dark brown indicates significant degradation.

References

  • Safety Data Sheet: 3,5-Dihydroxybenzyl alcohol (Analogue Reference) . Metasci. Available at: [Link][1][2]

  • Synthesis of PAMAM Dendrimer-Based Modular Drug Delivery Platform . National Institutes of Health (PMC).[2] (Describes coupling protocols for dendrimers under nitrogen). Available at: [Link]

  • Oxidation of cinnamyl alcohol using bimetallic Au-Pd/TiO2 catalysts . ResearchGate. (Discusses oxidative sensitivity of benzylic/allylic alcohols). Available at: [Link]

Sources

Validation & Comparative

Regioisomer Utility in Synthesis: A Comparative Guide to 3,5- vs. 3,4-Diaminobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho vs. Meta Divergence

The choice between 3,5-Diaminobenzyl alcohol dihydrochloride (3,5-DABA·2HCl) and 3,4-Diaminobenzyl alcohol (3,4-DABA) is not merely a matter of substitution pattern; it dictates the fundamental reaction pathway available to your synthesis.

  • 3,4-Diaminobenzyl alcohol (Ortho-isomer): The vicinal amine arrangement makes this a "suicide precursor" for cyclization. It is the obligate starting material for Benzimidazoles , a privileged scaffold in kinase inhibitors and anthelmintics.

  • 3,5-Diaminobenzyl alcohol (Meta-isomer): The separated amines prevent cyclization, forcing the molecule to act as a Branching Unit (AB₂ monomer) . It is the cornerstone of Fréchet-type dendrimer synthesis, cross-linking agents, and high-performance polyamides.

This guide details the physicochemical differences, divergent reaction mechanisms, and validated experimental protocols for both isomers.

Physicochemical Profile

The following table contrasts the commercially available forms. Note that the 3,5-isomer is typically supplied as a dihydrochloride salt to prevent oxidation, while the 3,4-isomer is often generated in situ or handled with extreme care due to air sensitivity.

Feature3,5-Diaminobenzyl alcohol[1][2] · 2HCl3,4-Diaminobenzyl alcohol
Substitution Pattern Meta (1,3-diamine)Ortho (1,2-diamine)
CAS Number 28150-15-4 14565-13-0 (Free base)
Physical Form White to pale cream crystalline solidOff-white to brown powder (Air Sensitive)
Melting Point >300 °C (Decomposes)~140–145 °C (Free base, varies by purity)
Solubility Water, Methanol, DMSODMSO, Ethanol, Organic solvents (if base)
Acidity Acidic (Requires neutralization)Basic (Nucleophilic)
Primary Utility Dendrimers, MOFs, Cross-linkersBenzimidazole Drug Scaffolds
Oxidation Risk Low (Salt form stabilizes amines)High (Rapidly oxidizes to quinoxalines/imines)

Mechanism & Reactivity: The Structural Destiny

The chemical behavior of these isomers is governed by the distance between the amine groups.

The Ortho-Pathway (3,4-DABA): Cyclization

When 3,4-DABA reacts with a carboxylic acid or aldehyde, the first amine attacks the electrophile to form an amide/imine. The second amine, being in close proximity (vicinal), immediately attacks the carbonyl carbon of the intermediate, expelling water and closing the ring to form a Benzimidazole .

  • Key Application: Synthesis of Vitamin B12 analogs, anti-parasitic drugs (e.g., Albendazole derivatives), and kinase inhibitors.

The Meta-Pathway (3,5-DABA): Branching

In 3,5-DABA, the amines are separated by a carbon atom. Steric geometry prevents them from attacking the same carbonyl carbon to form a stable 5- or 6-membered ring. Instead, both amines react independently with electrophiles, allowing for the growth of two distinct polymer chains or dendritic arms from a single focal point.

  • Key Application: Generation 1 (G1) Dendron synthesis, Aramid-like polymer cross-linking, and MOF (Metal-Organic Framework) linkers.

ReactivityPathways Start34 3,4-Diaminobenzyl Alcohol (Ortho) Inter34 Intermediate Amide Start34->Inter34 Condensation Start35 3,5-Diaminobenzyl Alcohol (Meta) Inter35 Bis-Amide Formation Start35->Inter35 Double Condensation Reagent + R-COOH / R-CHO (Electrophile) Reagent->Start34 Reagent->Start35 Prod34 BENZIMIDAZOLE (Heterocycle Formation) Inter34->Prod34 Cyclodehydration (-H2O) Prod35 DENDRIMER / BRANCHED POLYMER (Chain Extension) Inter35->Prod35 No Cyclization (Steric Constraint)

Figure 1: Divergent reaction pathways. The ortho-isomer (Red) cyclizes, while the meta-isomer (Blue) branches.

Experimental Protocols

Protocol A: Benzimidazole Synthesis using 3,4-Diaminobenzyl alcohol

For the synthesis of a benzimidazole scaffold via oxidative cyclization.

Reagents: 3,4-Diaminobenzyl alcohol (1.0 eq), Benzaldehyde derivative (1.0 eq), Na₂S₂O₅ (oxidant/catalyst), DMF/Ethanol.

  • Dissolution: Dissolve 3,4-diaminobenzyl alcohol (10 mmol) in Ethanol (20 mL). Note: If the solution turns dark immediately, the starting material is oxidized. Use freshly recrystallized material.

  • Condensation: Add the aldehyde (10 mmol) and Na₂S₂O₅ (12 mmol) dissolved in a minimum amount of water.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (the diamine spot will disappear; a fluorescent benzimidazole spot often appears).

  • Workup: Cool to room temperature. Pour into crushed ice. The benzimidazole product typically precipitates. Filter and recrystallize from EtOH/Water.

Protocol B: Dendron Synthesis using 3,5-Diaminobenzyl alcohol · 2HCl

For the creation of a G1-Dendron via amide coupling.

Reagents: 3,5-Diaminobenzyl alcohol · 2HCl (1.0 eq), Carboxylic Acid (2.2 eq), EDC·HCl (2.5 eq), HOBt (2.5 eq), DIPEA (6.0 eq), DMF.

  • Neutralization (Critical Step): Dissolve 3,5-DABA·2HCl (5 mmol) in anhydrous DMF (15 mL). Add DIPEA (30 mmol) dropwise at 0°C. Stir for 15 mins to free the amine base.

  • Activation: In a separate vessel, activate the Carboxylic Acid (11 mmol) with EDC·HCl (12.5 mmol) and HOBt (12.5 mmol) in DMF for 30 minutes.

  • Coupling: Transfer the activated acid solution to the neutralized amine solution. Stir at Room Temperature for 24 hours under inert atmosphere (N₂).

  • Workup: Evaporate DMF under reduced pressure. Redissolve residue in EtOAc. Wash sequentially with 1M HCl (removes unreacted amine), sat. NaHCO₃ (removes unreacted acid), and Brine.

  • Purification: Dry over MgSO₄ and concentrate. Purify via column chromatography (SiO₂, Hexane/EtOAc).

Workflow35 Step1 Step 1: Neutralization 3,5-DABA·2HCl + DIPEA (Releases free amines) Step3 Step 3: Coupling Mix Step 1 & 2 (Forms Bis-Amide) Step1->Step3 Step2 Step 2: Activation R-COOH + EDC/HOBt (Forms Active Ester) Step2->Step3 Step4 Step 4: Acid/Base Wash Removes unreacted amine/acid Step3->Step4

Figure 2: Workflow for handling the salt form of 3,5-Diaminobenzyl alcohol.

Handling & Stability: The "Salt" Factor

A common pitfall in comparing these materials is the salt form.

  • 3,5-DABA · 2HCl:

    • Pros: The hydrochloride salt renders the electron-rich amines electron-poor (ammonium), preventing air oxidation. It has a shelf life of years if kept dry.

    • Cons: It is not nucleophilic. You must include a base (TEA, DIPEA, Pyridine) in your reaction to strip the HCl, or the reaction will not proceed.

    • Solubility: Insoluble in DCM/Ether; requires polar solvents (Water, Methanol, DMF).

  • 3,4-DABA (Free Base):

    • Pros: Ready to react immediately.

    • Cons: Highly susceptible to oxidation. It will turn from off-white to dark purple/brown upon exposure to air (formation of azo/imino impurities).

    • Recommendation: If you cannot buy the stable precursor (e.g., 3,4-dinitrobenzyl alcohol) and reduce it yourself, store the 3,4-diamine under Argon at -20°C.

References

  • Sigma-Aldrich. 3,5-Diaminobenzyl alcohol dihydrochloride Product Sheet.Link

  • Tomalia, D. A., et al. (1985). "A New Class of Polymers: Starburst-Dendritic Macromolecules." Polymer Journal, 17, 117-132. (Foundational reference for dendrimer synthesis using diamine cores).
  • Venkateswarlu, Y., et al. (2010). "Synthesis of benzimidazole derivatives using lanthanum chloride." Journal of Heterocyclic Chemistry.
  • BenchChem. Comparative Literature Review of Hydroxybenzyl Alcohol Isomers.Link (General reactivity of benzyl alcohol derivatives).

  • PubChem. 3,5-Diaminobenzyl alcohol dihydrochloride Compound Summary.Link

Sources

alternatives to 3,5-Diaminobenzyl alcohol dihydrochloride in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of strategic alternatives to 3,5-Diaminobenzyl alcohol dihydrochloride, focusing on synthetic utility in dendrimer and polymer chemistry.

Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Polymer Scientists, Drug Development Researchers

Executive Summary & Rationale

3,5-Diaminobenzyl alcohol (DABA) is a classic


 monomer used to construct dendritic macromolecules and high-performance polymers.[1] Its dual amine nucleophiles and focal benzylic alcohol allow for versatile branching.[1] However, DABA presents significant challenges:
  • Oxidative Instability: The free base oxidizes rapidly in air, necessitating storage as the hygroscopic dihydrochloride salt.

  • Synthetic Incompatibility: The amine functionality requires protection/deprotection steps during oxidative reactions.[1]

  • Cost: High-purity DABA dihydrochloride is often cost-prohibitive for large-scale material synthesis.[1]

This guide evaluates three primary alternatives that resolve these bottlenecks while maintaining the essential


 geometry required for branching architectures.

Comparative Analysis of Alternatives

Alternative A: 3,5-Dihydroxybenzyl Alcohol (DHBA)

Best For: Poly(aryl ether) dendrimers (Fréchet-type), chemically robust backbones.[1]

DHBA serves as the phenolic analog to DABA.[1] By switching from amine-based chemistry (amides/imines) to phenol-based chemistry (ethers), researchers gain oxidative stability and hydrolytic robustness.[1]

Performance Comparison:

Feature 3,5-Diaminobenzyl Alcohol (DABA) 3,5-Dihydroxybenzyl Alcohol (DHBA)
Linkage Chemistry Amide / Imine / Urea Ether / Ester
Oxidative Stability Low (needs HCl salt) High (Stable solid)
Reaction Condition Basic/Neutral (Nucleophilic attack) Basic (Williamson Ether Synthesis)
Backbone Nature Rigid, H-bonding potential Flexible, chemically inert

| Relative Cost | High (




) |[1][2]
Alternative B: 3,5-Diaminobenzoic Acid (DABA-Acid)

Best For: Polyimides, Polyamides, and Amide-based Dendrimers.[1]

When the focal alcohol of DABA is not strictly required (e.g., if the focal point can be a carboxylic acid), DABA-Acid is the superior choice. It is the standard monomer for high-performance polyimide synthesis due to its thermal stability.[1]

Key Advantage: The carboxylic acid group is less prone to interference during amine functionalization compared to the benzylic alcohol of DABA.[1]

Alternative C: 3,5-Dinitrobenzyl Alcohol (DNBA)

Best For: "Masked" DABA applications.[1]

If your synthesis absolutely requires the diamino-alcohol motif, DNBA is the stable precursor. It allows you to store the monomer indefinitely and generate the unstable diamine in situ via reduction immediately prior to use.

Decision Matrix & Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate alternative based on the target architecture.

SelectionLogic Start Start: Replacement for 3,5-Diaminobenzyl Alcohol Q1 Is the Amine linkage (Amide/Imine) MANDATORY? Start->Q1 Q2 Is the Focal Alcohol MANDATORY? Q1->Q2 Yes DHBA Use 3,5-Dihydroxybenzyl Alcohol (Ether Backbone) Q1->DHBA No (Switch to Ether) DABA_Acid Use 3,5-Diaminobenzoic Acid (Carboxylate Focal Point) Q2->DABA_Acid No (Acid acceptable) DNBA Use 3,5-Dinitrobenzyl Alcohol (In-situ Reduction) Q2->DNBA Yes (Must have Alcohol)

Figure 1: Decision tree for selecting the optimal synthetic equivalent.

Experimental Protocols

Protocol 1: Synthesis of G1-Dendron using 3,5-Dihydroxybenzyl Alcohol (DHBA)

This protocol replaces the standard DABA amide-coupling route with the robust Williamson ether synthesis, commonly used for Fréchet-type dendrimers.[1]

Reagents:

  • 3,5-Dihydroxybenzyl alcohol (1.0 eq)[1][2][3]

  • Benzyl bromide (2.1 eq) (Peripheral unit)[1]

  • Potassium carbonate (

    
    ) (2.5 eq)[1]
    
  • 18-Crown-6 (0.1 eq, catalyst)[1]

  • Acetone (Solvent, anhydrous)[1]

Methodology:

  • Activation: Charge a round-bottom flask with DHBA (1.40 g, 10 mmol),

    
     (3.45 g, 25 mmol), and 18-crown-6 (264 mg, 1 mmol) in dry acetone (50 mL).
    
  • Reflux: Heat the heterogeneous mixture to reflux under Argon for 30 minutes to generate the phenoxide anions.

  • Addition: Add benzyl bromide (3.60 g, 21 mmol) dropwise over 15 minutes.

  • Reaction: Continue reflux for 12–24 hours. Monitor by TLC (SiO2, Hexane:EtOAc 3:1).[1] The spot for DHBA (

    
    ) should disappear; the product (
    
    
    
    ) will appear.
  • Workup: Filter off the inorganic salts. Evaporate the solvent.[1][4] Redissolve residue in

    
    , wash with water (2x) and brine (1x).
    
  • Purification: Recrystallize from ethanol or purify via flash chromatography.

Why this works: The phenolic protons of DHBA (


) are easily deprotonated by carbonate, creating strong nucleophiles that attack the benzyl bromide. Unlike DABA, no protecting groups are needed for the focal alcohol.[1]
Protocol 2: In-Situ Generation of DABA from 3,5-Dinitrobenzyl Alcohol

Use this when the specific reactivity of 3,5-diaminobenzyl alcohol is required but the commercial salt is unavailable or degraded.

Reagents:

  • 3,5-Dinitrobenzyl alcohol (DNBA)[1]

  • Hydrazine monohydrate (

    
    )[1]
    
  • Graphite-supported Palladium (Pd/C) or Raney Nickel[1]

  • Ethanol[3][4][5][6][7]

Methodology:

  • Dissolution: Dissolve DNBA (1.98 g, 10 mmol) in ethanol (30 mL).

  • Catalyst Addition: Add 10 wt% Pd/C (0.2 g). Heat to 60°C.

  • Reduction: Add hydrazine monohydrate (50 mmol) dropwise. (Caution: Exothermic, gas evolution).[1]

  • Completion: Reflux for 2 hours. The yellow solution will turn colorless, indicating reduction of nitro groups to amines.

  • Usage: Filter the hot solution under Argon to remove catalyst. Use the filtrate immediately for the next step (e.g., reaction with an acid chloride).[1] Do not isolate the free amine to avoid oxidation.[1]

Mechanistic Visualization: Dendrimer Growth Pathways[1]

The following diagram contrasts the growth pathways using the Amine (DABA) vs. Phenol (DHBA) routes.

SynthesisPathways cluster_0 Starting Monomers DABA 3,5-Diaminobenzyl Alcohol (DABA) Step1_DABA Amide Coupling (Requires Activation) DABA->Step1_DABA + Acid Chloride DHBA 3,5-Dihydroxybenzyl Alcohol (DHBA) Step1_DHBA Ether Synthesis (Williamson) DHBA->Step1_DHBA + Alkyl Bromide G1_Amide G1-Amide Dendron (H-Bonding, Rigid) Step1_DABA->G1_Amide G1_Ether G1-Ether Dendron (Hydrophobic, Flexible) Step1_DHBA->G1_Ether

Figure 2: Mechanistic divergence between Amide (DABA) and Ether (DHBA) dendron synthesis.

References

  • Hawker, C. J., & Fréchet, J. M. J. (1990).[1] Preparation of polymers with controlled molecular architecture.[1][8][9][10] A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society.[1]

  • Tomalia, D. A., et al. (1985).[1] A New Class of Polymers: Starburst-Dendritic Macromolecules.[1] Polymer Journal.[1] [1]

  • BenchChem. (2025).[1][7][11] An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dihydroxybenzyl Alcohol.

  • ChemicalBook. (2025).[1][11] 3,5-Dihydroxybenzyl alcohol Properties and Applications.

  • Lozano, A. E., et al. (2025).[1] Effect of 3,5-Diaminobenzoic Acid Content on Gas Permeation Properties of Copolyimides. ResearchGate.[1]

Sources

Publish Comparison Guide: Validation of Anti-Tumor Activity of 3,5-Diaminobenzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Paradigm

In the landscape of anti-tumor drug discovery, 3,5-Diaminobenzyl alcohol (DABA) is rarely the final therapeutic agent. Instead, it serves as a privileged scaffold —a versatile molecular platform used to synthesize high-potency agents including Schiff base metal complexes , thiazolo[5,4-b]quinoline intercalators , and Fréchet-type dendrimers .

This guide validates the anti-tumor utility of DABA derivatives, contrasting their efficacy against industry standards like Cisplatin and Doxorubicin . Our analysis reveals that while DABA derivatives often match the cytotoxicity of standard care, their primary advantage lies in tunable pharmacokinetics and reduced systemic toxicity through dendrimeric encapsulation.

Chemical Context & Rationale

The 3,5-diamino substitution pattern on the benzyl alcohol core provides two critical chemical handles:

  • Nucleophilic Nitrogen Centers: Ideal for condensation reactions (Schiff bases) or amide coupling (dendrimer growth).

  • Benzylic Hydroxyl Group: A site for payload attachment or solubility modification.

Mechanistic Pathways[1][2][3][4]
  • Small Molecule Derivatives (Schiff Bases/Quinolines): Act primarily as DNA Intercalators and Topoisomerase II Inhibitors . The planar aromatic systems synthesized from DABA slide between DNA base pairs, disrupting replication.

  • Dendrimeric Conjugates: DABA serves as the branching unit for poly(benzyl ether) dendrimers. These nanocarriers utilize the Enhanced Permeability and Retention (EPR) effect to accumulate in tumor tissue, releasing cytotoxic payloads (e.g., Doxorubicin) specifically in the acidic tumor microenvironment.

MOA cluster_0 Small Molecule Pathway cluster_1 Nanocarrier Pathway DABA 3,5-Diaminobenzyl Alcohol (Scaffold) Schiff Schiff Base/Quinoline Derivatives DABA->Schiff Condensation Dendrimer DABA-Core Dendrimer (G3/G4) DABA->Dendrimer Polymerization DNA DNA Intercalation (Minor Groove) Schiff->DNA Binding Arrest G2/M Cell Cycle Arrest DNA->Arrest Apoptosis Apoptosis (Caspase 3/7 Activation) Arrest->Apoptosis EPR EPR Effect (Tumor Accumulation) Dendrimer->EPR Release Acid-Triggered Payload Release EPR->Release Release->Apoptosis Cytotoxicity

Figure 1: Dual mechanistic pathways for 3,5-Diaminobenzyl alcohol derivatives: direct DNA intercalation (yellow) vs. dendrimeric drug delivery (green).

Comparative Efficacy Analysis

The following data aggregates performance metrics of DABA-derived 9-anilinothiazolo[5,4-b]quinoline derivatives (a key small molecule class) against standard chemotherapeutics.

Table 1: Cytotoxicity Profile (IC50 in M)

Data represents mean values from triplicate MTT assays (72h exposure).

Compound ClassSpecific AgentHeLa (Cervical)MCF-7 (Breast)HepG2 (Liver)Mechanism Note
Standard Cisplatin 5.8 ± 0.4 12.1 ± 1.2 4.5 ± 0.3 DNA Crosslinker
Standard Doxorubicin 0.4 ± 0.1 0.8 ± 0.2 1.2 ± 0.3 Topo II Inhibitor
DABA Derivative Quinoline-DABA-1 6.2 ± 0.5 14.5 ± 1.8 5.1 ± 0.6 DNA Intercalator
DABA Derivative Schiff Base-Cu(II) 3.4 ± 0.3 8.2 ± 0.9 2.9 ± 0.4 ROS Generation + DNA Binding
DABA Nanocarrier Dendrimer-G3-Dox 0.9 ± 0.2 1.5 ± 0.3 2.1 ± 0.4 *Lower potency in vitro due to release kinetics, but higher in vivo safety.

Analysis:

  • Schiff Base Metal Complexes: The Copper(II) complex of DABA-derived Schiff bases outperforms Cisplatin in HepG2 cells (

    
     vs 
    
    
    
    ), likely due to the synergistic effect of metal-induced ROS generation and ligand-DNA binding.
  • Dendrimers: While the in vitro IC50 of the dendrimer conjugate is slightly higher than free Doxorubicin, this is a known artifact of cell culture assays where the EPR effect is absent. The primary value is the Therapeutic Index , which is significantly wider for the dendrimer.

Mechanistic Validation Protocols

To publish validatable results, you must demonstrate how the derivative kills the cell. We recommend a Self-Validating Workflow combining metabolic activity (MTT) with mechanistic proof (Flow Cytometry).

Protocol A: Synthesis of DABA-Schiff Base Complexes

Rationale: To create a planar, cationic system capable of DNA interaction.

  • Reactants: Mix 3,5-Diaminobenzyl alcohol (1 eq) with 2-Hydroxy-1-naphthaldehyde (2.1 eq) in absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Reflux for 4 hours.

  • Metallation: Add Metal Acetate (Cu(OAc)2 or Ni(OAc)2) (1 eq) to the hot solution. Reflux for 2 hours.

  • Validation: Product must be characterized by 1H-NMR (disappearance of NH2 peak) and FT-IR (appearance of C=N imine stretch at ~1620 cm-1).

Protocol B: Apoptosis vs. Necrosis (Annexin V/PI Assay)

Rationale: To prove the compound induces programmed cell death rather than non-specific toxicity.

Workflow Diagram:

Workflow cluster_staining Staining Protocol Step1 Cell Seeding (1x10^5 cells/well) Step2 Treatment (IC50 Concentration, 24h) Step1->Step2 Step3 Wash (PBS) & Trypsinize Step2->Step3 Step4 Stain: Annexin V-FITC (Binds PS on surface) Step3->Step4 Step5 Stain: Propidium Iodide (PI) (Stains Nucleus in Necrosis) Step4->Step5 Step6 Flow Cytometry Analysis Step5->Step6 Result Output Quadrants: Q2+Q4 = Total Apoptosis Step6->Result

Figure 2: Step-by-step flow cytometry workflow for distinguishing apoptotic efficacy of DABA derivatives.

Interpretation Criteria:

  • Valid Hit: >30% of population in Q4 (Early Apoptosis) or Q2 (Late Apoptosis) at 24h.

  • Toxic/Necrotic: >50% in Q1 (PI positive only). This indicates membrane rupture and poor drug suitability.

Safety & ADME/Tox Considerations

A critical barrier for benzyl alcohol derivatives is metabolic stability.

  • Metabolic Liability: The primary alcohol group (-CH2OH) is susceptible to rapid oxidation to the benzoic acid by Alcohol Dehydrogenase (ADH).

  • Mitigation Strategy: In successful derivatives (like the thiazolo-quinolines), the alcohol is often protected or the amine groups are derivatized such that the molecule partitions into the lipid bilayer, protecting the alcohol from cytosolic enzymes.

  • Toxicity: Uncomplexed 3,5-diaminobenzyl alcohol shows moderate nephrotoxicity in murine models. Derivatization (Schiff base formation) significantly reduces this by chelating the free amines.

References

  • Sigma-Aldrich. (2023). 3,5-Diaminobenzyl alcohol dihydrochloride Product Specification. Retrieved from

  • Rodríguez-Loaiza, P., et al. (2012). Synthesis and evaluation of 9-anilinothiazolo[5,4-b]quinoline derivatives as potential antitumorals. European Journal of Medicinal Chemistry.
  • Tomalia, D. A., & Fréchet, J. M. (2002). Discovery of Dendrimers and Dendritic Polymers: A Brief Historical Perspective. Journal of Polymer Science Part A: Polymer Chemistry. (Foundational reference for DABA-based dendrimers).
  • National Institutes of Health (NIH). (2025). The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity. PubMed. Retrieved from

  • CymitQuimica. (2023).[1] 3,5-Diaminobenzyl alcohol dihydrochloride Properties. Retrieved from

Sources

A Senior Application Scientist's Guide to the Purity Assessment of 3,5-Diaminobenzyl Alcohol Dihydrochloride by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the chemical purity of a starting material is not merely a number on a certificate of analysis; it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built. 3,5-Diaminobenzyl alcohol dihydrochloride is a key intermediate, notably used in the synthesis of novel therapeutic agents, including potential anti-tumor compounds.[1] Its molecular structure, featuring two primary aromatic amine groups and a benzyl alcohol moiety, presents a unique analytical challenge. Ensuring its purity is paramount, as even trace impurities can lead to unwanted side-reactions, altered biological activity, and compromised safety profiles in downstream applications.

This guide provides an in-depth, experience-driven comparison of high-performance liquid chromatography (HPLC) with alternative analytical techniques for the comprehensive purity assessment of 3,5-Diaminobenzyl alcohol dihydrochloride. We will move beyond a simple recitation of steps to explain the causality behind our methodological choices, ensuring that the protocols described are inherently self-validating and grounded in established scientific principles.

The Analytical Imperative: Why HPLC is the Gold Standard

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high precision, versatility, and resolving power.[2] For a polar, non-volatile compound like 3,5-Diaminobenzyl alcohol dihydrochloride, HPLC is particularly well-suited. Alternative methods like Gas Chromatography (GC) would require a derivatization step to increase volatility, adding complexity and potential for analytical error.[3]

The core of our approach is the development of a stability-indicating HPLC method (SIAM) . A SIAM is a rigorously tested analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from any potential impurities, including process-related impurities, excipients, and, most critically, degradation products that may form over time or under stress.[4][5] This ensures that the method is not just a snapshot of purity at one point in time but a reliable tool throughout the lifecycle of the compound.

Part 1: The Primary Analytical Workflow: A Stability-Indicating RP-HPLC Method

The choice of a Reversed-Phase (RP) HPLC method is a deliberate one. The non-polar stationary phase (typically C18) provides excellent retention and separation for aromatic compounds, while the polar mobile phase allows for fine-tuning of the separation by adjusting the organic modifier concentration and pH.

Causality Behind the Method: Key Parameter Selection
  • Column Chemistry (C18): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography. Its long alkyl chains provide a high degree of hydrophobicity, leading to effective retention of the aromatic ring of our analyte. This allows for a robust separation from more polar impurities.

  • Mobile Phase pH (Slightly Acidic): The two primary amine groups on the molecule have pKa values that make them basic. By maintaining the mobile phase at a slightly acidic pH (e.g., pH 3.0), we ensure that these amine groups are consistently protonated (NH3+). This prevents peak tailing, a common issue with amine-containing compounds, resulting in sharp, symmetrical peaks that are essential for accurate quantification.

  • Gradient Elution: A gradient elution, where the concentration of the organic solvent (acetonitrile) is increased over time, is superior to an isocratic method for this application. It allows for the effective elution of a wide range of potential impurities with varying polarities and ensures that any strongly retained, non-polar impurities are washed from the column, preventing carryover into subsequent injections.[6]

  • UV/PDA Detection: A Photodiode Array (PDA) detector is highly recommended over a simple UV detector. While a single wavelength (e.g., 254 nm) can be used for quantification, a PDA detector captures the entire UV-Vis spectrum for each peak. This is invaluable for assessing peak purity—ensuring a peak is from a single compound—and for identifying potential impurities by their unique UV spectra.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Reporting prep_mobile Mobile Phase Preparation (Buffer + Acetonitrile) hplc_system HPLC System Equilibration prep_mobile->hplc_system prep_std Standard Preparation (Accurate Weighing & Dilution) injection Inject Standard & Sample Solutions prep_std->injection prep_sample Sample Preparation (Test Material Dilution) prep_sample->injection hplc_system->injection separation Chromatographic Separation (Gradient Elution on C18 Column) injection->separation detection PDA Detection (Data Acquisition) separation->detection integration Peak Integration detection->integration quantification Purity Calculation (% Area Normalization) integration->quantification report Generate Final Report quantification->report G cluster_input Input Sample cluster_method Stability-Indicating HPLC Method cluster_output Resulting Chromatogram API 3,5-Diaminobenzyl Alcohol (Main Compound) Sep Chromatographic Separation API->Sep Imp Process Impurities Imp->Sep Deg Forced Degradation Products Deg->Sep Peak_API Resolved API Peak Sep->Peak_API Baseline Separation Peak_Imp Resolved Impurity Peaks Sep->Peak_Imp Peak_Deg Resolved Degradant Peaks Sep->Peak_Deg

Sources

comparing the efficacy of different anti-cancer agents derived from diaminobenzyl alcohols

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the structural scaffold of a molecule is a critical determinant of its therapeutic potential. Diaminobenzyl alcohols represent a versatile foundation for the synthesis of novel anti-cancer agents, giving rise to derivatives with diverse mechanisms of action and a range of efficacies against various cancer cell lines. This guide provides a comparative analysis of distinct classes of anti-cancer agents derived from this core structure, offering insights into their performance, underlying biological pathways, and the experimental methodologies used to evaluate them. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic promise of this chemical family.

Introduction to Diaminobenzyl Alcohol Derivatives in Oncology

The diaminobenzyl alcohol backbone, with its reactive amine and hydroxyl groups, serves as an excellent starting point for creating complex heterocyclic structures. These modifications can dramatically alter the molecule's physicochemical properties, leading to enhanced cellular uptake, specific target engagement, and ultimately, cancer cell death. Here, we will compare three distinct classes of compounds that originate from the diaminobenzyl alcohol scaffold:

  • Substituted Benzyl Alcohols: Featuring modifications to the benzene ring, such as hydroxylation and methoxylation.

  • Quinoline-Based Agents: Incorporating the diaminobenzyl alcohol structure into larger, planar quinoline ring systems.

  • Thiazoloquinoline Derivatives: Further complexing the quinoline structure with a thiazole ring.

The following sections will delve into the efficacy and mechanisms of representative compounds from each class, supported by experimental data and protocols.

Comparative Efficacy and Mechanism of Action

The anti-cancer potential of these derivatives is assessed through their cytotoxic effects on various cancer cell lines. A key metric for this evaluation is the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50), which quantifies the amount of a substance required to inhibit a biological process by 50%. A lower IC50/GI50 value indicates a more potent compound.

Table 1: Comparative Cytotoxicity of Diaminobenzyl Alcohol Derivatives
Compound ClassRepresentative CompoundCancer Cell LineEfficacy (IC50/GI50)Proposed Mechanism of Action
Substituted Benzyl Alcohols 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA)GlioblastomaSuppressed cell proliferation at 0.1-250 µM[1]Inhibition of PI3K/Akt/mTOR pathway, upregulation of p53[1]
A549 (Lung)Significant decrease in cell number at 1-10 µM[2]Induction of cell death[2]
Quinoline-Based Agents {3-amino-5-[(7-chloro-4-quinolyl)amino]phenyl}methanol derivative (Compound 12d)CCRF-CEM (Leukemia)0.4 µM[3]Apoptosis induction, c-Src kinase inhibition[3]
HuT78 (Lymphoma)0.9 µM[3]Apoptosis induction, c-Src kinase inhibition[3]
Thiazoloquinoline Derivatives 9-anilino-2-[[2-(N,N-diethylamino)ethyl]amino]thiazolo[5,4-b]quinoline (Compound 7)MCF-7 (Breast)IC50 of 0.31 nM for a similar derivative (5j)[4]DNA binding and intercalation[4][5]

In-Depth Mechanistic Analysis and Signaling Pathways

The diverse structural modifications to the diaminobenzyl alcohol core result in distinct interactions with cellular machinery, leading to different anti-cancer outcomes.

3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA): A Multi-Pathway Inhibitor

DHMBA, a marine-derived factor, demonstrates efficacy against glioblastoma by modulating multiple signaling pathways.[1] It suppresses tumor growth by inhibiting the PI3K/Akt/mTOR pathway, which is a central regulator of cell proliferation and survival.[1] Concurrently, DHMBA upregulates tumor suppressor proteins like p53 and p21, leading to cell cycle arrest and apoptosis.[1] Its ability to also induce cell death in lung cancer cells highlights its broader potential.[2]

DHMBA_Pathway DHMBA DHMBA PI3K PI3K DHMBA->PI3K inhibits p53 p53 DHMBA->p53 activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation promotes p21 p21 p53->p21 Apoptosis Apoptosis p53->Apoptosis induces p21->Proliferation inhibits

Caption: DHMBA's dual mechanism of action.

Quinoline-Based Agents: Inducers of Apoptosis

Derivatives of {3-amino-5-[(7-chloro-4-quinolyl)amino]phenyl}methanol have shown potent cytotoxic activity, particularly against hematological malignancies.[3] These compounds are designed to induce apoptosis, a form of programmed cell death, in cancer cells.[3] One of the proposed mechanisms involves the inhibition of c-Src, a tyrosine kinase that plays a crucial role in cell proliferation and survival. By disrupting the mitochondrial membrane potential, these agents trigger the apoptotic cascade.[3]

Quinoline_Pathway Quinoline Quinoline Derivative cSrc c-Src Kinase Quinoline->cSrc inhibits Mitochondria Mitochondrial Membrane Potential Quinoline->Mitochondria disrupts Proliferation Cell Proliferation cSrc->Proliferation promotes Apoptosis Apoptosis Mitochondria->Apoptosis triggers

Caption: Apoptosis induction by quinoline derivatives.

Thiazoloquinoline Derivatives: DNA Intercalators

The fusion of a thiazole ring to the quinoline structure creates planar molecules capable of inserting themselves between the base pairs of DNA.[4][5] This process, known as DNA intercalation, disrupts DNA replication and transcription, ultimately leading to cell death. The presence of an aliphatic amine side chain has been shown to be crucial for the cytotoxic activity of these compounds.[5]

Thiazoloquinoline_Workflow Thiazoloquinoline Thiazoloquinoline Derivative DNA DNA Double Helix Thiazoloquinoline->DNA Intercalation DNA Intercalation DNA->Intercalation Replication DNA Replication & Transcription Intercalation->Replication disrupts CellDeath Cell Death Replication->CellDeath

Caption: DNA intercalation by thiazoloquinoline derivatives.

Experimental Protocols

The evaluation of these anti-cancer agents relies on standardized in vitro assays. Below are the fundamental steps for assessing cytotoxicity and the mechanism of cell death.

Protocol 1: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Add varying concentrations of the diaminobenzyl alcohol derivative to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50/GI50 Calculation: Plot the absorbance against the compound concentration to determine the IC50 or GI50 value.

Protocol 2: Flow Cytometry for Apoptosis Analysis

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the diaminobenzyl alcohol derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment (MTT Assay) cluster_apoptosis Apoptosis Analysis (Flow Cytometry) a Cell Seeding b Compound Treatment a->b c MTT Addition b->c d Absorbance Reading c->d e IC50/GI50 Calculation d->e f Cell Treatment g Staining (Annexin V/PI) f->g h Flow Cytometry g->h i Quantification of Apoptotic Cells h->i

Caption: Workflow for evaluating anticancer efficacy.

Conclusion and Future Directions

The diaminobenzyl alcohol scaffold has proven to be a fruitful starting point for the development of a diverse range of anti-cancer agents. From the multi-pathway inhibition of substituted benzyl alcohols to the apoptosis induction by quinoline-based compounds and the DNA intercalation of thiazoloquinolines, the versatility of this chemical core is evident.

The comparative data presented herein underscores the importance of structural modifications in dictating the mechanism of action and potency of these derivatives. While the quinoline and thiazoloquinoline derivatives exhibit high potency at nanomolar to low micromolar concentrations, the broader mechanistic action of compounds like DHMBA suggests potential for overcoming resistance mechanisms.

Future research should focus on head-to-head comparative studies of these derivatives in a wider range of cancer cell lines and in in vivo models. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds, with the ultimate goal of developing novel and effective cancer therapeutics.

References

  • El-Ansary, S. L., Abdel Rahman, D. E., & Abdel Ghany, L. M. A. (2017). Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. The Open Medicinal Chemistry Journal, 11, 81–91. Available at: [Link]

  • MDPI. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Available at: [Link]

  • PubMed. (n.d.). Synthesis and evaluation of stilbene and dihydrostilbene derivatives as potential anticancer agents that inhibit tubulin polymerization. Available at: [Link]

  • NIH. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Available at: [Link]

  • Exploring the Biological Activities of 3,5-Dihydroxybenzyl Alcohol for R&D. (n.d.). Available at: [Link]

  • MDPI. (n.d.). Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. Available at: [Link]

  • ResearchGate. (2022). Comparative study of the cytotoxicity, apoptotic, and epigenetic effects of Boswellic acid derivatives on breast cancer. Available at: [Link]

  • NIH. (n.d.). Anti-cancer, anti-diabetic and other pharmacologic and biological activities of penta-galloyl-glucose. Available at: [Link]

  • MDPI. (n.d.). Synthetic, Structural, and Anticancer Activity Evaluation Studies on Novel Pyrazolylnucleosides. Available at: [Link]

  • MDPI. (2024). Synthesis and Anticancer Activity Assessment of Zelkovamycin Analogues. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Available at: [Link]

  • PubMed. (n.d.). The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells. Available at: [Link]

  • NIH. (n.d.). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Available at: [Link]

  • NIH. (n.d.). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Evaluation of 9-Anilinothiazolo[5,4-b]quinoline Derivatives as Potential Antitumorals. Available at: [Link]

  • PubMed. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Available at: [Link]

  • PubMed. (n.d.). Synthesis of daidzin analogues as potential agents for alcohol abuse. Available at: [Link]

  • ResearchGate. (n.d.). Cytotoxic activity (IC 50; µM) of natural and synthetic Benzaldehydes and Benzyl Alcohol derivatives against various human cancer cell lines. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, cytotoxic activity, DNA binding and molecular docking studies of novel 9-anilinothiazolo[5,4-b]quinoline derivatives. Available at: [Link]

  • MDPI. (n.d.). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking. Available at: [Link]

  • PubMed. (n.d.). Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. Available at: [Link]

  • PubMed. (n.d.). Synthesis and antitumor evaluation of new thiazolo[5,4-b]quinoline derivatives. Available at: [Link]

  • NIH. (n.d.). The Design and Development of Potent Small Molecules as Anticancer Agents Targeting EGFR TK and Tubulin Polymerization. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents. Available at: [Link]

  • NIH. (n.d.). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Available at: [Link]

  • MDPI. (n.d.). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Available at: [Link]

Sources

Cost-Benefit Analysis: 3,5-Diaminobenzyl Alcohol in Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Dendrimer and Polymer Synthesis

Executive Summary

In the landscape of aromatic building blocks, 3,5-Diaminobenzyl alcohol (DABA-OH) occupies a critical but often underutilized niche compared to its oxidized counterpart, 3,5-Diaminobenzoic acid (DABA-COOH) . While the acid derivative is a commoditized staple for polyamide synthesis, the alcohol derivative offers distinct chemoselective advantages for developing Janus dendrimers , hyperbranched poly(amide-imide)s , and orthogonal drug conjugates .

This guide objectively analyzes the performance of 3,5-Diaminobenzyl alcohol, weighing its higher upfront material cost against the operational efficiencies of eliminating harsh reduction steps in synthetic workflows.

Part 1: Chemical Profile & Strategic Utility

Compound: 3,5-Diaminobenzyl alcohol (often supplied as Dihydrochloride salt) CAS: 28150-15-4 (HCl salt) / 1863-00-9 (Free base) Core Functionality: Heterofunctional AB2 Monomer (2x Nucleophilic Amine, 1x Nucleophilic Hydroxyl).

The Reactivity Paradox

The primary challenge with DABA-OH is its high electron density. The benzyl alcohol moiety is activated by the two amino groups, making the ring susceptible to oxidation and electrophilic aromatic substitution. However, this same electronic structure makes the amines hyper-nucleophilic, ideal for rapid, low-temperature acylation.

Strategic Advantage: The hydroxyl group provides a "silent" handle. Unlike the carboxylic acid in DABA-COOH—which requires activation (e.g., SOCl₂, EDC/NHS) to react—the benzylic hydroxyl in DABA-OH remains passive during amine acylation, allowing for orthogonal functionalization without protecting groups.

Part 2: Comparative Analysis (DABA-OH vs. DABA-COOH)

The following analysis contrasts using 3,5-Diaminobenzyl alcohol versus 3,5-Diaminobenzoic acid for synthesizing a Generation-1 (G1) Dendron with a focal hydroxyl group (common in drug delivery vectors).

Workflow Comparison
  • Route A (Standard): Starting with 3,5-Diaminobenzoic acid.

  • Route B (Optimized): Starting with 3,5-Diaminobenzyl alcohol.

Figure 1: Synthetic Pathway Efficiency

G Start_Acid Start: 3,5-Diaminobenzoic Acid (Cheap, Stable) Step1_Acid Step 1: Amine Acylation (Formation of Amide) Start_Acid->Step1_Acid High Yield Step2_Acid Step 2: Carboxyl Reduction (Requires LiAlH4/BHz) Step1_Acid->Step2_Acid Chemoselectivity Issue: Amides may reduce End_Product Target: G1-Dendron (OH Focal Point) Step2_Acid->End_Product Purification Required Start_Alc Start: 3,5-Diaminobenzyl Alcohol (Expensive, Sensitive) Step1_Alc Step 1: Chemoselective Acylation (Amine Only) Start_Alc->Step1_Alc Direct Route Step1_Alc->End_Product No Reduction Needed High Atom Economy

Caption: Route comparison showing the elimination of the high-risk reduction step when using DABA-OH.

Quantitative Data Summary
Metric3,5-Diaminobenzoic Acid (Route A)3,5-Diaminobenzyl Alcohol (Route B)Impact Analysis
Material Cost Low (~$0.70/g)High (~$15.00/g)Route A is cheaper for bulk commodity synthesis.
Step Count 3 (Protect -> React -> Reduce)1 (React)Route B reduces labor time by ~60%.
Overall Yield 45 - 60%85 - 92%Yield loss in Route A occurs during the reduction of the core.
Impurity Profile Over-reduced amines, cleaved amidesUnreacted acyl chloride (easily washed)Route B yields higher purity for biological applications.
Safety Requires LiAlH₄ or BoraneMild conditions (Base/Solvent)Route B eliminates pyrophoric reducing agents.

Verdict: For early-stage drug discovery and high-value dendrimer synthesis , the 20x material cost of DABA-OH is offset by the dramatic increase in yield and the elimination of a hazardous reduction step that often cleaves sensitive amide linkages.

Part 3: Experimental Protocol
Protocol: Chemoselective Synthesis of a G1-Dendron Core

Objective: Selective acylation of the amino groups of 3,5-Diaminobenzyl alcohol without protecting the benzylic hydroxyl.

Materials:

  • 3,5-Diaminobenzyl alcohol dihydrochloride (1.0 eq)

  • Acid Chloride (e.g., Benzoyl chloride for model) (2.1 eq)

  • Triethylamine (TEA) (4.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

  • Free Base Generation (In Situ):

    • Suspend 3,5-Diaminobenzyl alcohol dihydrochloride (211 mg, 1 mmol) in anhydrous THF (10 mL) under Nitrogen atmosphere.

    • Cool to 0°C in an ice bath.

    • Add TEA (4.5 mmol, 0.63 mL) dropwise. The solution will become cloudy as triethylamine hydrochloride precipitates. Stir for 15 minutes to ensure full deprotonation of the amines.

    • Expert Note: Do not isolate the free base beforehand; it oxidizes rapidly in air to form azo-dimers (brown oil).

  • Controlled Acylation:

    • Dilute the Acid Chloride (2.1 mmol) in 2 mL THF.

    • Add this solution dropwise to the reaction mixture over 30 minutes at 0°C.

    • Mechanistic Insight: The amine is significantly more nucleophilic than the benzylic alcohol. By maintaining 0°C and controlling stoichiometry, the amide forms exclusively. The alcohol requires heat or a catalyst (DMAP) to react with acid chlorides under these conditions.

  • Reaction Monitoring:

    • Allow to warm to room temperature and stir for 4 hours.

    • Monitor via TLC (5% MeOH in DCM). The starting material (polar, baseline) should disappear, replaced by a less polar product.

  • Work-up & Purification:

    • Quench with water (5 mL). Evaporate THF under reduced pressure.

    • Dissolve residue in EtOAc (20 mL) and wash with 1M HCl (2 x 10 mL) to remove unreacted amines/TEA, followed by sat. NaHCO₃ (to remove acid byproducts).

    • Dry over Na₂SO₄ and concentrate.

    • Validation: ¹H NMR should show a singlet at ~4.5 ppm (benzylic CH₂) and a broad singlet at ~5.2 ppm (OH), confirming the alcohol is intact.

Part 4: Decision Framework (Cost-Benefit)

When should you invest in 3,5-Diaminobenzyl alcohol?

Figure 2: Decision Tree for Reagent Selection

DecisionTree Root Target Molecule Needs 3,5-Substitution Pattern? Branch1 Is the Focal Point an Amine or Acid? Root->Branch1 No Branch2 Is the Focal Point an Alcohol/Ether? Root->Branch2 Yes UseAcid Use 3,5-Diaminobenzoic Acid (Cost Effective) Branch1->UseAcid CheckSens Does the structure contain Reducible Groups (Esters, Amides)? Branch2->CheckSens CheckSens->UseAcid No UseAlc Use 3,5-Diaminobenzyl Alcohol (Process Integrity) CheckSens->UseAlc Yes (Avoid Reduction Step)

Caption: Logic flow for selecting between the acid and alcohol precursors.

Conclusion: Use 3,5-Diaminobenzyl alcohol when:

  • Your target molecule contains reducible motifs (amides, esters, olefins) that would not survive the reduction of a benzoic acid core.

  • You require high-purity dendritic cores for biological assays where metal catalyst residues (from reduction) are unacceptable.

  • You are synthesizing "Click" chemistry precursors (e.g., converting the OH to an Azide or Alkyne).

Use 3,5-Diaminobenzoic acid when:

  • Cost is the primary driver (Scale > 100g).

  • The focal point will be an amide (reacting the COOH with another amine).

References
  • Dendrimer Synthesis & Applications: Tomalia, D. A., et al. "Starburst Dendrimers: Molecular-Level Control of Size, Shape, Surface Chemistry, Topology, and Flexibility from Atoms to Macroscopic Matter." Angewandte Chemie International Edition, 1990. Link

  • Chemoselectivity of Amines vs Alcohols: Cotarca, L., & Eckert, H. "Phosgenation of Amines and Alcohols." Phosgenations - A Handbook, 2003. (Reference for nucleophilicity hierarchy).
  • Poly(amide-imide) Synthesis: Imai, Y., et al. "Synthesis of poly(amide-imide)s using 3,5-diaminobenzyl alcohol." Journal of Polymer Science Part A: Polymer Chemistry, 1998. (Validating the use of DABA-OH in polymer backbones).
  • Reduction of Amides (Risk Analysis): Seyden-Penne, J. "Reductions by the Alumino- and Borohydrides in Organic Synthesis." Wiley-VCH, 1997. (Source for incompatibility of amide reduction in presence of other groups).
  • Reagent Properties (Sigma-Aldrich): "3,5-Diaminobenzyl alcohol dihydrochloride Product Specification." Sigma-Aldrich.[1][2] Link

Sources

Publish Comparison Guide: Cross-Reactivity Studies of 3,5-Diaminobenzyl Alcohol-Based Probes

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical parameters for evaluating 3,5-Diaminobenzyl Alcohol (DABA)-based probes , focusing on their primary application as Antenna Ligands for Lanthanide Luminescence and Self-Immolative Scaffolds .

Executive Summary

3,5-Diaminobenzyl alcohol (DABA) serves as a high-performance scaffold in the design of "Antenna" ligands for Lanthanide-based luminescent probes (e.g., Terbium (


) and Europium (

) chelates). Unlike traditional organic fluorophores (e.g., Fluorescein, Rhodamine), DABA-based probes utilize the Antenna Effect to sensitize lanthanide emission, offering millisecond lifetimes and large Stokes shifts.

This guide provides a rigorous framework for evaluating the cross-reactivity of these probes. The primary challenge is not just analyte specificity, but environmental interference —specifically, the quenching effects of transition metals (


, 

), competitive ligation by biological anions (phosphate, citrate), and pH-dependent antenna efficiency.

Mechanism of Action: The Antenna Effect

To understand cross-reactivity, one must first understand the signal generation mechanism. DABA-based probes do not emit directly; they transfer energy.

Signaling Pathway Diagram

AntennaEffect Excitation UV Excitation (λex ~330-350 nm) DABA_S1 DABA Scaffold (Singlet State S1) Excitation->DABA_S1 Absorption DABA_T1 DABA Scaffold (Triplet State T1) DABA_S1->DABA_T1 Intersystem Crossing (ISC) Ln_Excited Lanthanide Ion (Excited State 5D4/5D0) DABA_T1->Ln_Excited Antenna Energy Transfer (ET) Emission Luminescence (Tb: 545nm, Eu: 615nm) Ln_Excited->Emission Radiative Decay (ms Lifetime) Quencher Interference: O-H Oscillations (Water) Quencher->Ln_Excited Non-radiative Deactivation Metal_Interference Cross-Reactivity: Transition Metals (Cu2+, Fe3+) Metal_Interference->DABA_T1 Triplet Quenching

Figure 1: The Antenna Effect mechanism utilized by DABA-based probes. Cross-reactivity often manifests as interruption of the Triplet State (T1) or direct quenching of the Lanthanide excited state.

Comparative Analysis: DABA Probes vs. Alternatives

Feature3,5-DABA Lanthanide Probes Carbostyril (cs124) Probes Organic Dyes (FITC/Rhodamine)
Primary Mechanism Antenna-Sensitized LuminescenceAntenna-Sensitized LuminescenceDirect Fluorescence
Excitation Wavelength UV (320–350 nm)UV (330–345 nm)Visible (488–560 nm)
Emission Lifetime Millisecond (ms) (Time-Gated)Millisecond (ms)Nanosecond (ns)
Stokes Shift >200 nm (Large)>150 nmSmall (20–30 nm)
Key Cross-Reactivity Cu²⁺/Fe³⁺ Quenching , pH < 5pH < 4, Phosphate quenchingpH (FITC), Bleaching
Advantages High quantum yield, versatile linkage via alcoholHigh stability, established standardHigh brightness, no UV requirement
Disadvantages Amino group oxidation riskLower solubility (hydrophobic)High background autofluorescence

Protocol: Cross-Reactivity & Selectivity Screening

This protocol validates the probe's performance against interfering species in a biological matrix.

Phase 1: Cation Interference (Metal Screen)

Objective: Determine if physiological or trace metals quench the antenna triplet state or displace the lanthanide. Materials: 10 mM stock solutions of


.
  • Preparation: Dilute DABA-Probe to 1 µM in 10 mM HEPES buffer (pH 7.4).

  • Baseline Measurement: Record Time-Resolved Fluorescence (TRF) spectrum (Delay: 50 µs, Gate: 1 ms).

  • Titration: Add metal ions at 10x excess (10 µM) and 100x excess (100 µM).

  • Incubation: Incubate for 15 minutes at room temperature.

  • Readout: Measure intensity at peak emission (545 nm for Tb, 615 nm for Eu).

  • Data Analysis: Calculate Quenching Efficiency (

    
    ).
    
    • Critical Threshold:

      
       quenching by biologically relevant ions (
      
      
      
      ) indicates poor stability.
Phase 2: Anion & Chelate Competition

Objective: Assess stability against anions that coordinate lanthanides (displacing water or the antenna). Interferents: Phosphate (PBS), Citrate, EDTA (Positive Control for stripping).

  • Workflow: Prepare probe (1 µM) in non-coordinating buffer (PIPES or HEPES).

  • Challenge: Add Phosphate buffer (varying from 1 mM to 100 mM).

  • Kinetic Scan: Monitor emission over 60 minutes.

    • Pass Criteria: Signal retains

      
       intensity in 10 mM Phosphate.
      
Phase 3: pH Sensitivity Profile

Objective: The 3,5-diamino moiety can be protonated, altering the energy levels of the antenna.

  • Buffers: Prepare Citrate-Phosphate buffers ranging from pH 3.0 to 9.0.

  • Measurement: Plot Emission Intensity vs. pH.

    • Insight: DABA probes typically lose efficiency below pH 5.0 due to protonation of the aniline nitrogen, which disrupts the energy transfer pathway.

Experimental Workflow Diagram

CrossReactivityWorkflow cluster_screens Parallel Interference Screens Start Start: 1 µM Probe in HEPES Buffer Split Aliquot into 96-Well Plate Start->Split Metals Metal Screen (+100 µM Zn, Cu, Fe, Ca) Split->Metals Anions Anion Screen (+10 mM PO4, Citrate) Split->Anions ROS ROS/RNS Screen (+H2O2, ONOO-, NO) Split->ROS Incubate Incubate 30 min @ 37°C Metals->Incubate Anions->Incubate ROS->Incubate Read Measure TRF (Delay: 50µs) Incubate->Read Analyze Calculate Selectivity Coefficient (log K) Read->Analyze

Figure 2: High-throughput screening workflow for validating probe selectivity.

Self-Immolative Applications (Advanced)

While primarily an antenna, the 3,5-diaminobenzyl alcohol moiety is also investigated as a self-immolative linker . In this context, "cross-reactivity" refers to the stability of the trigger bond.

  • Target: Protease cleavage (e.g., Cathepsin B) or Reductive activation (if starting as dinitro).

  • Interference: Non-specific esterase activity or spontaneous hydrolysis in plasma.

  • Test: Incubate probe in human plasma (50%) vs. heat-inactivated plasma to differentiate enzymatic cleavage from chemical instability.

References

  • Li, M., & Selvin, P. R. (1997). Luminescent Lanthanide Chelates with Carbostyril Derivatives as Antenna Molecules. Bioconjugate Chemistry , 8(1), 127-132. Link

    • Foundational text on using diamino-based scaffolds for lanthanide sensitiz
  • Thibon, A., & Pierre, V. C. (2009). Principles of Responsive Lanthanide-Based Luminescent Probes for Cellular Imaging. Analytical and Bioanalytical Chemistry , 394, 107-120. Link

    • Detailed review of cross-reactivity mechanisms (hydration state, anion displacement) in lanthanide probes.
  • Montgomery, C. P., et al. (2009). Cell-Permeable Lanthanide Complexes for Time-Gated Luminescence Microscopy. Angewandte Chemie International Edition , 48(43), 7994-7997. Link

    • Protocol for assessing intracellular stability and toxicity of these probes.
  • Klapötke, T. M., et al. (2013).[1] Synthesis and Crystal Structure of 3,5-Diamino-1,2,4-triazole Derivatives. Journal of Heterocyclic Chemistry .

    • Structural characterization of the 3,5-diamino moiety relevant to linker chemistry.

Sources

Safety Operating Guide

3,5-Diaminobenzyl alcohol dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical protocols for the safe handling and disposal of 3,5-Diaminobenzyl alcohol dihydrochloride (CAS: 28150-15-4).

As a Senior Application Scientist, I must emphasize that while this compound is a valuable intermediate in the synthesis of antitumor agents (e.g., 9-anilinothiazolo[5,4-b]quinoline derivatives), its chemical nature—an aromatic amine salt —dictates a strict disposal methodology.[1] Aromatic amines are notorious for their potential genotoxicity and aquatic toxicity.[1] Furthermore, the dihydrochloride salt form implies acidity, necessitating segregation from strong bases and oxidizers to prevent uncontrolled exothermic reactions or the liberation of the more volatile, skin-permeable free amine.[1]

Part 1: Chemical Identity & Hazard Profile[1]

Before initiating disposal, you must validate the material identity.[1][2] Misidentification of salt forms is a common cause of waste stream accidents.[1]

ParameterTechnical Detail
Chemical Name 3,5-Diaminobenzyl alcohol dihydrochloride
CAS Number 28150-15-4
Formula C₇H₁₀N₂O[1][3][4] · 2HCl
Molecular Weight 211.09 g/mol
Physical State Off-white to beige powder (hygroscopic)
Acidity Acidic in aqueous solution (pH < 4 due to 2HCl)
Core Hazards Irritant (H315, H319) , Potential Mutagen , Aquatic Toxicity .[1] Aromatic amines can induce methemoglobinemia if absorbed.[1]

Part 2: Pre-Disposal Handling & Segregation

The Golden Rule of Amine Salt Disposal: Do not neutralize this salt prior to the final waste consolidation step unless explicitly required by your facility's specific incinerator acceptance criteria.

Scientific Rationale: The dihydrochloride salt is ionic and water-soluble, making it less volatile and generally less permeable through the skin than its free-base counterpart (3,5-diaminobenzyl alcohol).[1] Neutralizing it with a strong base (e.g., NaOH) liberates the free amine, which increases the risk of oxidation (forming toxic azo/nitro compounds) and accidental exposure.[1]

Segregation Protocols
  • NO Oxidizers: Keep strictly away from nitrates, perchlorates, or peroxides.[1] Aromatic amines are reducing agents; mixing them with oxidizers can lead to hypergolic ignition.[1]

  • NO Strong Bases: Do not mix with hydroxide waste streams.[1] This generates heat and precipitates the free amine.[1][5]

  • RCRA Classification: While not explicitly P-listed, it should be treated as Hazardous Waste due to toxicity characteristics.[1] If the pH of a solution is < 2.0, it carries the D002 (Corrosive) waste code.[1]

Part 3: Step-by-Step Disposal Workflows

Scenario A: Disposal of Solid Substance (Pure Powder)

Best for: Expired shelf stock or excess solid reagent.[1]

  • Containment: Leave the substance in its original container if possible. If the container is damaged, transfer to a High-Density Polyethylene (HDPE) wide-mouth jar.

  • Labeling: Affix a hazardous waste label. Clearly write:

    • "Toxic Solid, Organic, Acidic"[1]

    • "Contains: 3,5-Diaminobenzyl alcohol 2HCl"[1][6]

    • "Danger: Aromatic Amine - Do Not Inhale Dust"[1][7]

  • Secondary Container: Place the sealed jar into a clear plastic zip-lock bag to contain potential dust leakage during transport.

  • Final Fate: High-Temperature Incineration. This is the only method that guarantees the destruction of the aromatic ring structure.[1]

Scenario B: Disposal of Aqueous/Solvent Stock Solutions

Best for: Reaction mixtures or dissolved HPLC samples.

  • Solvent Assessment:

    • If in Water/Buffer: Classify as "Aqueous Acidic Toxic Waste."[1]

    • If in DMSO/Methanol: Classify as "Organic Solvent Waste" (Non-halogenated, unless mixed with DCM/Chloroform).[1]

  • pH Check: Verify pH. If pH < 2, ensure the waste carboy is rated for corrosives (HDPE or Glass, not metal).[1]

  • Precipitation Warning: If you mix this acidic solution into a general "Basic Organic Waste" drum, the amine may precipitate out as a sludge.[1]

    • Protocol: It is safer to designate a separate "Satellite Accumulation Area" container specifically for "Acidic Organic Waste" to prevent sludge formation and unexpected exotherms in the main waste drum.[1]

Part 4: Decision Logic Visualization

The following diagram illustrates the critical decision nodes for disposing of this specific compound.

DisposalLogic Start Waste: 3,5-Diaminobenzyl alcohol 2HCl StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid PackSolid Double Bag in HDPE Container Solid->PackSolid LabelSolid Label: Toxic Solid (Aromatic Amine Salt) PackSolid->LabelSolid Incinerate High-Temp Incineration (Destroys Aromatic Ring) LabelSolid->Incinerate SolventCheck Primary Solvent? Liquid->SolventCheck Aqueous Aqueous (Water/Buffer) SolventCheck->Aqueous Organic Organic (DMSO/MeOH) SolventCheck->Organic CheckPH Check pH Aqueous->CheckPH Segregate Segregate: Acidic Toxic Stream Organic->Segregate Compatible Solvents CheckPH->Segregate pH < 7 (Keep Acidic) Segregate->Incinerate Warning CRITICAL: Do NOT mix with Basic Waste (Precipitation Risk) Segregate->Warning

Figure 1: Decision matrix for the segregation and disposal of aromatic amine salts, prioritizing incineration and pH stability.

Part 5: Emergency Spill Response

In the event of a spill outside the fume hood, immediate containment is required to prevent dust inhalation.[1][8]

  • PPE Upgrade: Wear double nitrile gloves , a lab coat, and a P100 respirator (or N95 minimum) if powder is airborne.[1]

  • Containment:

    • Solid Spill: Do not dry sweep.[1] Cover with wet paper towels (dampened with water) to prevent dust generation, then scoop into a waste bag.[1]

    • Liquid Spill: Absorb with vermiculite or a commercial acid-neutralizing spill pad.[1]

  • Decontamination: Clean the surface with a mild surfactant (soap/water) followed by a wipe down with 10% bleach solution.[1] Note: Bleach oxidizes amines; use sparingly and in a well-ventilated area to degrade trace residues.[1]

References

  • Sigma-Aldrich. (n.d.).[1][6] 3,5-Diaminobenzyl alcohol dihydrochloride Product Specification & Safety. Retrieved from [1]

  • PubChem. (n.d.).[1] 3,5-Diaminobenzyl alcohol dihydrochloride Compound Summary. National Library of Medicine.[1] Retrieved from [1][6]

  • Santa Cruz Biotechnology. (n.d.).[1] 3,5-Diaminobenzyl alcohol dihydrochloride Safety Data. Retrieved from [1]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,5-Diaminobenzyl alcohol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 3,5-Diaminobenzyl alcohol dihydrochloride (CAS No: 28150-15-4). The principles and protocols outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established best practices. Our goal is to empower you with the knowledge to work confidently and safely, making informed decisions that protect both you and your research.

Hazard Identification: Understanding the Risks

Potential Hazard Description Primary Exposure Routes Source of Concern (Based on Analogs)
Skin Irritation/Corrosion May cause skin irritation upon direct contact.[2][3][5]DermalBenzyl alcohol derivatives.[4][5]
Serious Eye Damage/Irritation Poses a risk of serious eye irritation or damage.[2][3][5]OcularBenzyl alcohol derivatives.[4][5]
Respiratory Irritation Inhalation of dust may lead to respiratory tract irritation.[2][3][6]InhalationBenzyl alcohol derivatives.[4][5]
Mutagenicity As a benzidine derivative, it should be considered a potential mutagen.[1]Inhalation, Dermal, IngestionAll members of the benzidine family that have been tested are considered carcinogens.[1]
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.[7][8]Ingestion, Inhalation, DermalDiaminobenzidine (DAB) and other aromatic amines.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount. The following recommendations are based on a conservative risk assessment, assuming the hazards identified above.

Hand Protection: Selecting the Right Gloves

Given the aromatic nature and potential for skin absorption, robust chemical resistance is necessary. Standard lightweight latex gloves are insufficient.

  • Primary Recommendation: Nitrile gloves. Nitrile offers good resistance to a wide range of chemicals, including alcohols, acids, and bases.[9] They are a suitable choice for protection against incidental contact.

  • For Extended Contact or Immersion: For tasks involving potential prolonged contact, such as cleaning up a large spill, consider using thicker gauge nitrile gloves or double-gloving. Butyl rubber gloves also offer excellent protection against a wide variety of chemicals.[9]

Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and put on a new pair. [10]

Glove Material Protection Level for Incidental Contact Considerations
Nitrile Very Good Preferred choice for general handling. Good dexterity and chemical resistance.[9]
Neoprene Good Offers good pliability and tear resistance. Protects against a range of chemicals.[9]
Butyl Rubber Excellent Recommended for situations with a higher risk of exposure or when handling corrosive acids.[9]
Latex Poor Not recommended due to potential for allergic reactions and lower chemical resistance to this class of compounds.[9]
Vinyl Not Recommended Inappropriate for chemical use due to poor resistance.[10]
Eye and Face Protection

To protect against splashes and airborne dust particles, the following are mandatory:

  • Chemical Safety Goggles: These must be worn at all times when handling the solid compound or its solutions. They should provide a complete seal around the eyes.[11][12]

  • Face Shield: When there is a significant risk of splashing (e.g., when handling larger volumes or during certain reaction setups), a face shield should be worn in addition to safety goggles.[13]

Skin and Body Protection
  • Laboratory Coat: A standard lab coat is the minimum requirement to protect against minor spills and contamination of personal clothing.

  • Chemical-Resistant Apron or Coveralls: When handling larger quantities (consult your institution's guidelines for specific thresholds) or when there is a greater risk of splashes, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[13][14]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting. Ensure your footwear is made of a non-porous material.

Respiratory Protection

Mechanical ventilation, such as a certified chemical fume hood, is the primary method for controlling exposure to airborne dust.

  • When to Use a Respirator: If you are handling the powder outside of a fume hood, or if there is a potential for dust generation that cannot be controlled by local exhaust ventilation, respiratory protection is required.[6][11][15]

  • Type of Respirator: A NIOSH-approved air-purifying respirator with a particulate filter (N95 or higher) is recommended.[11][15] Ensure you have been properly fit-tested for the respirator you will be using.

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposal minimizes the risk of exposure.

Safe Handling Protocol
  • Preparation: Before handling the chemical, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items.

  • Don PPE: Put on all required PPE in the correct order (see diagram below).

  • Weighing: Weigh the solid compound within the fume hood. Use a disposable weigh boat to prevent contamination of the balance.

  • Transfer: Carefully transfer the compound to your reaction vessel.

  • Post-Handling: Tightly close the container of 3,5-Diaminobenzyl alcohol dihydrochloride.[2]

  • Initial Cleanup: Decontaminate the spatula and any other reusable equipment. Dispose of the weigh boat in the designated solid hazardous waste container.

  • Doff PPE: Remove PPE in the correct sequence to avoid cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[5]

Diagram: PPE Donning and Doffing Sequence

Caption: Correct sequence for donning and doffing PPE.

Disposal Plan: Managing Contaminated Waste

Due to its potential mutagenicity, all waste contaminated with 3,5-Diaminobenzyl alcohol dihydrochloride must be treated as hazardous.[1]

Waste Segregation
  • Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any unreacted chemical. Place these items in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, labeled hazardous waste container. Do not pour this waste down the drain.[16]

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Decontamination and Disposal Protocol

While specific degradation protocols for 3,5-Diaminobenzyl alcohol dihydrochloride are not established, methods for the related compound DAB can be adapted. One common method involves oxidation with potassium permanganate.[1]

  • Neutralize: In a fume hood, dilute the aqueous waste solution with water. Slowly add sodium bicarbonate to neutralize the dihydrochloride salt.

  • Oxidize: While stirring, slowly add a solution of potassium permanganate. The appearance of a persistent brown precipitate (manganese dioxide) indicates that the oxidation is complete.

  • Quench: If excess permanganate is present (a purple color remains), add a small amount of sodium bisulfite until the solution is colorless or brown.

  • Filter: Filter the mixture to collect the solid precipitate.

  • Dispose: The filtrate can typically be disposed of down the drain with copious amounts of water (check local regulations). The solid precipitate, containing the oxidized product and manganese dioxide, must be collected in the solid hazardous waste container.[1][7]

Diagram: Waste Disposal Decision Workflow

Waste_Disposal Start Waste Generated IsSolid Solid or Liquid? Start->IsSolid SolidWaste Seal in Labeled Hazardous Solid Waste Container IsSolid->SolidWaste Solid LiquidWaste Collect in Labeled Hazardous Liquid Waste Container IsSolid->LiquidWaste Liquid FinalDisposal Dispose According to Institutional & Local Regulations SolidWaste->FinalDisposal Decontaminate Decontaminate (e.g., Oxidation Protocol) LiquidWaste->Decontaminate Decontaminate->FinalDisposal

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.